molecular formula C7H5BrCl2 B047230 1-Bromo-3,5-dichloro-2-methylbenzene CAS No. 115615-19-5

1-Bromo-3,5-dichloro-2-methylbenzene

Cat. No.: B047230
CAS No.: 115615-19-5
M. Wt: 239.92 g/mol
InChI Key: SZUISTGVALPMKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3,5-dichloro-2-methylbenzene is a versatile and highly functionalized benzene derivative engineered for advanced synthetic chemistry applications. Its primary research value lies in its role as a key synthetic intermediate, where the strategic positioning of halogen atoms (bromine and chlorine) and a methyl group on the aromatic ring allows for regioselective, sequential cross-coupling reactions. The bromine atom is highly reactive in metal-catalyzed cross-couplings, such as Suzuki, Stille, and Heck reactions, enabling the facile introduction of complex carbon frameworks. The two chlorine atoms offer orthogonal reactivity; they can be selectively manipulated under different catalytic conditions (e.g., Buchwald-Hartwig amination) or serve as inert substituents to block undesired reaction sites, directing subsequent functionalization with precision. The methyl group in the ortho position contributes to steric and electronic modulation of the ring, influencing reaction kinetics and the physical properties of downstream molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3,5-dichloro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2/c1-4-6(8)2-5(9)3-7(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUISTGVALPMKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30437562
Record name 2-Bromo-4,6-dichlorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115615-19-5
Record name 2-Bromo-4,6-dichlorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4,6-dichlorotoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-3,5-dichloro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Bromo-3,5-dichloro-2-methylbenzene is a polyhalogenated aromatic hydrocarbon, a class of compounds that serves as a cornerstone for synthetic chemists in the pharmaceutical and agrochemical industries. Its specific substitution pattern—a methyl group flanked by a bromine and a chlorine atom, with an additional chlorine in the meta position—creates a unique profile of steric and electronic properties. This guide offers a comprehensive analysis of its chemical properties, reactivity, and applications, providing researchers, scientists, and drug development professionals with the technical insights required for its effective utilization as a synthetic intermediate.

Physicochemical and Spectroscopic Profile

The foundational step in utilizing any chemical intermediate is a thorough understanding of its physical and analytical characteristics. These properties dictate handling, reaction conditions, and methods for purification and identification.

Core Chemical Properties

This compound is a stable solid under standard laboratory conditions, a key advantage for storage and handling. Its poor solubility in water and good solubility in common organic solvents are typical for halogenated aromatics.

PropertyValueSource
CAS Number 115615-19-5[1][2]
Molecular Formula C₇H₅BrCl₂[2][3]
Molecular Weight 239.93 g/mol [2][4]
Appearance White to off-white crystalline powder[5]
Purity ≥98%[2]
Solubility Insoluble in water; soluble in common organic solvents.[6]
Spectroscopic Signature

Spectroscopic data is critical for confirming the identity and purity of this compound throughout a synthetic workflow.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns of the two aromatic protons will be influenced by the surrounding halogen atoms.

    • ¹³C NMR : The carbon NMR will display seven unique signals corresponding to each carbon atom in the molecule, with the chemical shifts heavily influenced by the attached electronegative halogens.

  • Mass Spectrometry (MS) : The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine and two chlorine atoms, which is invaluable for confirming its elemental composition. The molecular ion peak (M+) would be expected around m/z 238, with other significant peaks corresponding to M+2, M+4, and M+6 due to the natural abundance of ³⁵Cl, ³⁷Cl, ⁷⁹Br, and ⁸¹Br isotopes.[3]

  • Infrared (IR) Spectroscopy : The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=C stretching within the aromatic ring, and strong absorptions in the fingerprint region corresponding to the C-Br and C-Cl bonds.

Synthesis and Reactivity

The synthetic utility of this compound is primarily derived from the reactivity of its carbon-bromine bond, which is more susceptible to transformation than the more stable carbon-chlorine bonds.

Synthesis

While specific, high-yield syntheses for this exact isomer are not extensively detailed in readily available literature, general methods for producing polyhalogenated aromatics are well-established. One plausible approach involves the controlled bromination of 1,3-dichloro-2-methylbenzene. The directing effects of the existing chloro and methyl groups would guide the incoming electrophile.

Another patented method for a related compound, 1-bromo-3,5-dichlorobenzene, involves a multi-step process starting from acetanilide, proceeding through chlorination, deacetylation, bromination, and finally, removal of the amino group.[7] This highlights the complex, multi-step syntheses often required for specifically substituted polyhalogenated rings.

Core Reactivity: A Versatile Synthetic Hub

The bromine atom is the primary site of reactivity, making the molecule an excellent substrate for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions that are fundamental to modern drug discovery.[8]

One of the most fundamental transformations is the formation of the corresponding Grignard reagent, (3,5-dichloro-2-methylphenyl)magnesium bromide. This reaction converts the electrophilic aryl halide into a potent carbon nucleophile.

  • Causality in Solvent Choice : The choice of an ethereal solvent is paramount for stabilizing the Grignard reagent. Tetrahydrofuran (THF) is often superior to diethyl ether for aryl halides, particularly those with electron-withdrawing groups.[9] THF's higher boiling point (66 °C vs. 34.6 °C) allows for higher reaction temperatures, which can be critical for initiating the reaction with less reactive halides.[9] Furthermore, THF's superior solvating power helps to stabilize the forming organomagnesium species, often leading to higher yields.[9]

  • Protocol: Grignard Reagent Synthesis

    • Setup : Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen or argon inlet to ensure anhydrous conditions.

    • Magnesium : Add magnesium turnings (1.2 equivalents) to the flask. Activate if necessary with a small iodine crystal or 1,2-dibromoethane.[10]

    • Reagent Addition : Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in a dropping funnel.

    • Initiation : Add a small portion (~10%) of the aryl bromide solution to the magnesium. Gentle warming may be required to initiate the reaction, which is indicated by a color change to cloudy gray/brown and gentle reflux.[8][10]

    • Completion : Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for an additional 1-2 hours to ensure full conversion.

    • Usage : The resulting grayish solution is the Grignard reagent and should be used immediately in the subsequent reaction step.[8][9]

  • Troubleshooting Workflow A common failure point is the initiation of the reaction, often due to moisture or passivated magnesium.

    Grignard_Troubleshooting cluster_activation Activation Methods start Reaction Fails to Initiate check_dry Verify Anhydrous Conditions (Flame-dried glassware, dry solvent) start->check_dry check_mg Assess Magnesium Quality (Fresh, not oxidized) check_dry->check_mg Conditions are dry activate_mg Activate Magnesium check_mg->activate_mg Mg is good quality mech_act Mechanical Crushing activate_mg->mech_act chem_act_iodine Add Iodine Crystal activate_mg->chem_act_iodine chem_act_dbe Add 1,2-Dibromoethane activate_mg->chem_act_dbe reinitiate Re-attempt Initiation (Add small aliquot, gentle warming) success Reaction Initiates (Exotherm, color change) reinitiate->success Successful fail Persistent Failure reinitiate->fail Unsuccessful mech_act->reinitiate chem_act_iodine->reinitiate chem_act_dbe->reinitiate

    Caption: Troubleshooting workflow for Grignard reaction initiation.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high functional group tolerance.[11] this compound is an ideal substrate for this reaction, where the C-Br bond will selectively undergo oxidative addition to the palladium(0) catalyst, leaving the C-Cl bonds intact.

  • Reactivity Principles : The rate-determining step is typically the oxidative addition of the aryl halide to the Pd(0) complex.[11] The reactivity of the C-Br bond in this molecule is enhanced by the electron-withdrawing nature of the two chlorine atoms, which makes the carbon atom of the C-Br bond more electrophilic and thus more susceptible to attack by the electron-rich palladium catalyst.[11]

  • General Protocol: Suzuki-Miyaura Coupling

    • Setup : To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the this compound (1.0 equiv), an arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).[11]

    • Solvent : Add a degassed solvent system, typically a mixture like Toluene/Water or 1,4-Dioxane/Water.[11]

    • Reaction : Heat the reaction mixture (e.g., 80-100 °C) and stir for the required time, monitoring progress by TLC or GC-MS.

    • Workup : Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[11]

  • Catalytic Cycle Diagram

    Suzuki_Cycle pd0 Pd(0)L₂ pd_complex L₂Pd(II)(Ar)(Br) pd0->pd_complex Ar-Br ox_add Oxidative Addition pd_intermediate L₂Pd(II)(Ar)(Ar') pd_complex->pd_intermediate [Ar'-B(OH)₃]⁻ transmetal Transmetalation pd_intermediate->pd0 Ar-Ar' red_elim Reductive Elimination aryl_halide Ar-Br (this compound) boronic_acid Ar'-B(OH)₂ base Base (e.g., K₂CO₃) borate_complex [Ar'-B(OH)₃]⁻ product Ar-Ar' (Biaryl Product)

    Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Safety and Handling

As with all halogenated aromatic compounds, proper safety precautions are essential when handling this compound. It is classified as an irritant and requires careful handling to avoid exposure.

Hazard InformationPrecautionary Measures
Hazard Statements H315: Causes skin irritation.[12] H319: Causes serious eye irritation.[12] H335: May cause respiratory irritation.[12]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.[13]
Handling Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling.[13][14]
Storage Store in a cool, dry, and well-ventilated place. Keep container tightly closed and store locked up.[13]
First Aid (Eyes) IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12][13]
First Aid (Skin) IF ON SKIN: Wash with plenty of soap and water.[12]
First Aid (Inhalation) IF INHALED: Remove person to fresh air and keep comfortable for breathing.[13]

Conclusion

This compound is a highly valuable and versatile intermediate for organic synthesis. Its well-defined reactivity, centered on the selective transformation of the carbon-bromine bond via cornerstone reactions like Grignard formation and Suzuki-Miyaura coupling, allows for the strategic construction of complex molecular architectures. A comprehensive understanding of its properties, reactivity, and safety protocols, as detailed in this guide, is essential for researchers aiming to leverage its full potential in the development of novel pharmaceuticals and agrochemicals.

References

An In-depth Technical Guide to 1-Bromo-3,5-dichloro-2-methylbenzene: Properties, Synthesis, and Applications in Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 1-Bromo-3,5-dichloro-2-methylbenzene (CAS No. 115615-19-5), a halogenated aromatic hydrocarbon of significant interest to the research and development sectors, particularly in medicinal chemistry and materials science. We will explore its fundamental chemical and physical properties, outline a robust synthetic pathway, detail modern analytical techniques for its characterization, and discuss its applications as a versatile building block in organic synthesis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and electronic features of this compound.

Chemical Identity and Structure

This compound is a polysubstituted aromatic compound. The specific arrangement of its substituents—a bromine atom, two chlorine atoms, and a methyl group on the benzene ring—creates a unique steric and electronic environment. This distinct pattern makes it a valuable intermediate for creating complex molecular architectures where precise substituent placement is critical for modulating biological activity or material properties.

Table 1: Chemical Identity

Identifier Value Source
IUPAC Name This compound N/A
CAS Number 115615-19-5 [1][2][3]
Molecular Formula C₇H₅BrCl₂ [4]
Molecular Weight 239.92 g/mol [4]

| SMILES | CC1=C(Br)C=C(Cl)C=C1Cl | N/A |

Caption: 2D structure of this compound.

Physicochemical Properties

The physical properties of halogenated aromatics are critical for determining appropriate reaction conditions, purification methods, and storage protocols. While extensive experimental data for this specific isomer is not widely published, properties can be estimated based on closely related structures. Halogenated benzenes are typically crystalline solids or high-boiling liquids with low solubility in water but good solubility in common organic solvents like ethers, halogenated alkanes, and aromatic hydrocarbons.[5]

Table 2: Physicochemical Data

Property Value Notes
Appearance White to off-white crystalline solid Based on related compounds like 1-Bromo-3,5-dichlorobenzene.[6]
Melting Point Data not available Expected to be a low-melting solid at room temperature.
Boiling Point Data not available Expected to be >200°C at atmospheric pressure.

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., Acetone, Ethyl Acetate, Methanol) | General property of this chemical class.[5] |

Synthesis and Purification

The synthesis of polysubstituted benzenes requires a strategic approach to introduce functional groups in the correct positions, governed by the directing effects of the substituents already present. A reliable method for synthesizing aryl halides from aromatic amines is the Sandmeyer reaction.[7][8] This approach offers high regioselectivity.

A plausible and efficient synthesis for this compound starts from the commercially available precursor, 3,5-dichloro-2-methylaniline. The amino group can be converted into a diazonium salt, which is an excellent leaving group (N₂ gas), and subsequently displaced by a bromide using a copper(I) bromide catalyst.[7]

Caption: Proposed synthetic workflow via the Sandmeyer reaction.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol is a representative laboratory-scale procedure. Causality: The use of nitrous acid (generated in situ from NaNO₂ and a strong acid like HBr) is essential for the diazotization of the primary amine.[9] The reaction is kept at 0-5°C to prevent the premature decomposition of the unstable diazonium salt. Copper(I) bromide acts as the catalyst to facilitate the radical-nucleophilic aromatic substitution that replaces the diazonium group with bromide.[7]

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 3,5-dichloro-2-methylaniline (1 equivalent) in aqueous hydrobromic acid (HBr, 48%, ~3 equivalents).

    • Cool the mixture to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 equivalents) dropwise, ensuring the temperature remains below 5°C.

    • Stir the mixture for an additional 30 minutes at this temperature after the addition is complete. The formation of the diazonium salt is confirmed by a spot test with starch-iodide paper (a persistent blue-black color indicates excess nitrous acid).[10]

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 equivalents) in aqueous HBr.

    • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, warm the reaction mixture to 50-60°C and stir for 1-2 hours to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the mixture to room temperature and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane (3x volumes).

    • Combine the organic layers and wash sequentially with 1M NaOH (to remove acidic impurities) and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

    • Self-Validation: The crude product should be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or hexanes) to achieve high purity. Purity should be assessed by GC-MS and ¹H NMR.

Spectroscopic and Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. Each technique provides a piece of the structural puzzle, and together they offer unambiguous confirmation.

Caption: Standard workflow for analytical validation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for assessing purity and confirming the molecular weight. The GC chromatogram should show a single major peak. The mass spectrum will display a characteristic isotopic pattern for a molecule containing one bromine and two chlorine atoms, with the molecular ion (M⁺) peak cluster confirming the molecular weight of ~239.92 g/mol .

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is crucial for confirming the substitution pattern. For this compound, one would expect to see:

      • A singlet for the methyl (–CH₃) protons.

      • Two distinct signals for the two aromatic protons, likely appearing as doublets due to meta-coupling, or as sharp singlets depending on the resolution.

    • ¹³C NMR: The carbon NMR spectrum will show seven distinct signals, corresponding to the seven carbon atoms in the unique electronic environments of the molecule.

Applications in Research and Drug Development

Halogenated aromatic compounds like this compound are foundational building blocks in modern organic synthesis. Their utility stems from the reactivity of the carbon-halogen bonds.

  • Cross-Coupling Reactions: The carbon-bromine bond is an exceptionally versatile functional handle for forming new carbon-carbon and carbon-heteroatom bonds. It readily participates in palladium-catalyzed cross-coupling reactions such as:

    • Suzuki Coupling: Reaction with boronic acids to form biaryl structures.

    • Heck Coupling: Reaction with alkenes.

    • Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines. These reactions are cornerstones of pharmaceutical synthesis, enabling the construction of complex molecular frameworks from simpler precursors.[5]

  • Intermediate for Agrochemicals and Pharmaceuticals: Polysubstituted aromatic rings are common motifs in a vast array of bioactive molecules, including fungicides, herbicides, and therapeutic drugs.[6] This compound serves as a key intermediate, allowing for the introduction of a specific 3,5-dichloro-2-methylphenyl moiety into a target molecule. The steric hindrance from the ortho-methyl group and the electronic effects of the chlorine atoms can be strategically used to fine-tune the pharmacological properties (e.g., binding affinity, metabolic stability) of a drug candidate.

Safety, Handling, and Storage

As with any halogenated aromatic compound, proper safety protocols must be strictly followed. While a specific safety data sheet (SDS) for this compound should always be consulted, information from closely related compounds like 1-bromo-3,5-dichlorobenzene provides guidance.

  • Hazard Identification: Expected to cause skin and eye irritation and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Conclusion

This compound is a highly functionalized synthetic intermediate with significant potential for applications in drug discovery, agrochemical synthesis, and materials science. Its unique substitution pattern offers a pre-defined scaffold for building molecular complexity, while the reactive C-Br bond provides a reliable anchor point for a wide range of synthetic transformations. Understanding its properties, synthesis, and safe handling is paramount for any research scientist aiming to incorporate this versatile building block into their research and development programs.

References

An In--Depth Technical Guide to 1-Bromo-3,5-dichloro-2-methylbenzene: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 1-Bromo-3,5-dichloro-2-methylbenzene is a polyhalogenated aromatic compound that serves as a pivotal intermediate in advanced organic synthesis. Its unique substitution pattern—featuring a reactive bromine site, deactivating chloro groups, and a moderately activating methyl group—provides a versatile platform for constructing complex molecular architectures. This guide offers a comprehensive overview of its structural characteristics, spectroscopic signature, viable synthetic pathways, and key applications, with a focus on its utility for researchers, chemists, and professionals in drug development.

Section 1: Compound Identification and Physicochemical Properties

Nomenclature and Chemical Identifiers

A precise understanding of a compound begins with its unequivocal identification. The key identifiers for this compound are summarized below.

IdentifierValue
IUPAC Name This compound[1]
Synonym 4-Bromo-2,6-dichlorotoluene
CAS Number 115615-19-5[1][2]
Molecular Formula C₇H₅BrCl₂[1]
Molecular Weight 239.93 g/mol [1][3]
SMILES CC1=C(Br)C=C(Cl)C=C1Cl[1]
Molecular Structure

The compound's structure consists of a central benzene ring substituted with four different groups. The bromine atom at the C1 position is the primary site for many cross-coupling reactions. The two chlorine atoms at C3 and C5 significantly influence the ring's electron density, while the methyl group at C2 provides steric hindrance and electronic effects that modulate reactivity.

Caption: Molecular structure of this compound.

Physicochemical Properties

While specific experimental data for this exact isomer is not widely published, properties can be inferred from closely related halogenated aromatics. Such compounds are typically crystalline solids at room temperature, exhibiting poor solubility in water but good solubility in common organic solvents like tetrahydrofuran (THF), acetone, and ethyl acetate.[4] This solubility profile is a critical consideration for its use in various reaction media.[4]

Section 2: Spectroscopic Analysis and Structural Elucidation

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple. Due to the substitution pattern, there are only two aromatic protons, which would appear as two distinct signals (likely doublets, due to meta-coupling) in the aromatic region (δ 7.0-7.5 ppm). The methyl group protons would produce a singlet at approximately δ 2.2-2.5 ppm. The integration ratio of the aromatic protons to the methyl protons would be 2:3.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display seven distinct signals, corresponding to each unique carbon atom in the molecule. The methyl carbon would appear in the aliphatic region (δ ~20 ppm).[5] The six aromatic carbons would have shifts in the δ 120-140 ppm range, with the carbons bonded to the halogens (C1, C3, C5) being significantly influenced and shifted.

  • Mass Spectrometry (MS): The electron ionization mass spectrum (EI-MS) would show a complex molecular ion (M⁺) peak cluster. This is due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a characteristic pattern of peaks (M, M+2, M+4, M+6) that is definitive for a molecule containing one bromine and two chlorine atoms. The base peak would likely correspond to the most stable fragment. For the related compound 1-bromo-3,5-dichlorobenzene, the top molecular ion peaks are observed at m/z 224 and 226.[6][7]

  • Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic C-H stretching vibrations for the aromatic ring (around 3050-3100 cm⁻¹) and the methyl group (around 2850-2960 cm⁻¹). Strong absorptions in the fingerprint region (below 1500 cm⁻¹) would correspond to C-Br and C-Cl stretching, as well as aromatic C=C bending vibrations. The spectrum for the related 1-bromo-3,5-dichlorobenzene is available in the NIST Chemistry WebBook.[8][9]

Section 3: Synthesis and Mechanistic Considerations

Overview of Synthetic Strategies

The synthesis of polysubstituted benzenes requires careful strategic planning to control regioselectivity.[10] Key considerations include the directing effects of existing substituents and the order of their introduction. For this compound, a plausible route involves the halogenation of a suitable dichlorotoluene precursor. An alternative, often employed for complex substitution patterns, is a Sandmeyer-type reaction starting from a corresponding aniline.[11][12]

Detailed Protocol: Synthesis via Bromination of 2,6-Dichlorotoluene

This protocol outlines a laboratory-scale synthesis. The choice of a Lewis acid catalyst is critical for activating the bromine for electrophilic aromatic substitution. Iron(III) bromide is often generated in situ from iron powder for cost-effectiveness.

Reagents and Materials:

  • 2,6-Dichlorotoluene

  • Bromine (Br₂)

  • Iron powder (Fe)

  • Carbon tetrachloride (CCl₄, anhydrous)

  • Sodium thiosulfate solution (10%)

  • Sodium bicarbonate solution (5%)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2,6-dichlorotoluene and anhydrous carbon tetrachloride. Add a catalytic amount of iron powder.

  • Bromine Addition: Slowly add a stoichiometric amount of bromine, dissolved in a small amount of CCl₄, to the stirred mixture at room temperature via a dropping funnel. The reaction is exothermic and will generate hydrogen bromide (HBr) gas, which should be vented through a scrubber.

  • Reaction Monitoring: After the addition is complete, gently warm the reaction mixture (e.g., to 50°C) and stir for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Quench the reaction by slowly adding 10% sodium thiosulfate solution to consume any unreacted bromine.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or hexanes) to obtain pure this compound.

Causality Behind Choices:

  • Catalyst: The iron powder reacts with bromine to form FeBr₃, a potent Lewis acid that polarizes the Br-Br bond, creating a strong electrophile ("Br⁺") necessary to attack the electron-rich (relative to the electrophile) aromatic ring.

  • Solvent: Anhydrous CCl₄ is used as it is an inert solvent that does not compete in the reaction.

  • Workup: The aqueous washes are essential to remove the iron catalyst, unreacted bromine (thiosulfate), and acidic byproducts (bicarbonate).

Purification and Characterization Workflow

Start Crude Reaction Mixture Quench Quench with Na₂S₂O₃ Start->Quench Extract Liquid-Liquid Extraction Quench->Extract Wash Aqueous Washes (NaHCO₃, Brine) Extract->Wash Dry Dry with MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Recrystallization Concentrate->Purify Final Pure Product Purify->Final

Caption: Post-synthesis purification workflow.

Section 4: Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the differential reactivity of its functional groups.

Reactions at the Bromine Moiety: A Gateway to Functionalization

The C-Br bond is the most reactive site for transformations involving organometallic reagents. This selectivity is crucial, as it allows for the introduction of new carbon-carbon or carbon-heteroatom bonds without disturbing the more stable C-Cl bonds.

  • Palladium-Catalyzed Cross-Coupling Reactions: This compound is an excellent substrate for reactions like the Suzuki-Miyaura (with boronic acids), Heck (with alkenes), and Buchwald-Hartwig (with amines) couplings.[4][13] These reactions are fundamental in modern drug discovery for building molecular complexity.[14] The general mechanism for a Suzuki coupling involves oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with a boronate complex and reductive elimination to form the new C-C bond and regenerate the catalyst.[15]

  • Grignard Reagent Formation: The C-Br bond can react with magnesium metal in an anhydrous ether solvent (typically THF) to form the corresponding Grignard reagent, 3,5-dichloro-2-methylphenylmagnesium bromide.[16][17] This powerful nucleophile can then be used to react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new C-C bonds.[17] The use of THF is often preferred over diethyl ether for less reactive aryl halides due to its higher boiling point and greater solvating power.[16]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical Suzuki coupling, a self-validating system where the disappearance of starting materials and the appearance of a new, less polar product can be easily monitored by TLC.

Reagents and Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture, degassed)

  • Schlenk flask, magnetic stirrer, condenser

Procedure:

  • Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Heat the mixture to 90-100°C with vigorous stirring. Monitor the reaction's progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: After cooling to room temperature, add water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.[13]

Logical Flow of Synthetic Transformations

Start This compound Grignard Mg, THF Start->Grignard Suzuki Ar-B(OH)₂, Pd(0), Base Start->Suzuki GrignardReagent Grignard Reagent (Ar-MgBr) Grignard->GrignardReagent SuzukiProduct Biaryl Compound (Ar-Ar') Suzuki->SuzukiProduct Electrophile Electrophile (e.g., R₂C=O) GrignardReagent->Electrophile Alcohol Tertiary Alcohol Electrophile->Alcohol

Caption: Key synthetic pathways from the title compound.

Section 5: Safety, Handling, and Disposal

As a senior scientist, ensuring laboratory safety is paramount. This compound, like many halogenated aromatic compounds, requires careful handling.

  • Hazard Identification: While specific toxicology is not widely reported, similar compounds are known to cause skin, eye, and respiratory irritation.

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated chemical fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep the container tightly sealed.[4]

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations for halogenated organic waste.

References

1-Bromo-3,5-dichloro-2-methylbenzene synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-Bromo-3,5-dichloro-2-methylbenzene

Abstract

This compound (CAS No: 115615-19-5) is a polyhalogenated aromatic compound that serves as a valuable and versatile intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its specific substitution pattern allows for highly regioselective subsequent transformations. This guide provides a comprehensive, technically-grounded pathway for the synthesis of this target molecule. The narrative emphasizes a robust and reliable two-stage approach, commencing with the synthesis of a key aniline precursor followed by a highly regioselective Sandmeyer reaction. This document is intended for an audience of research scientists and process chemists, offering not just protocols, but also the underlying mechanistic rationale and strategic considerations behind the chosen synthetic route.

Strategic Retrosynthesis and Pathway Selection

The synthesis of polysubstituted benzenes requires careful planning to control the regiochemistry of substituent introduction.[3] A direct, single-step electrophilic bromination of 3,5-dichlorotoluene presents significant regiochemical challenges. The directing effects of the existing substituents (one activating methyl group and two deactivating chloro groups) would lead to a mixture of isomers, making it an inefficient route to the desired product.

A more logical and controllable strategy involves the use of a Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[4][5] This approach offers unparalleled regiochemical precision. The retrosynthetic analysis, therefore, identifies 3,5-dichloro-2-methylaniline as the key precursor.

The overall synthetic strategy is thus a two-stage process:

  • Stage 1 : Synthesis of the precursor, 3,5-dichloro-2-methylaniline, starting from 3,5-dichlorotoluene.

  • Stage 2 : Conversion of the precursor to the final product, this compound, via the Sandmeyer reaction.

G cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Sandmeyer Reaction 3,5-Dichlorotoluene 3,5-Dichlorotoluene 2-Nitro-3,5-dichlorotoluene 2-Nitro-3,5-dichlorotoluene 3,5-Dichlorotoluene->2-Nitro-3,5-dichlorotoluene Electrophilic Nitration (HNO₃, H₂SO₄) 3,5-Dichloro-2-methylaniline 3,5-Dichloro-2-methylaniline 2-Nitro-3,5-dichlorotoluene->3,5-Dichloro-2-methylaniline Nitro Group Reduction (e.g., Fe, HCl) Diazonium Salt Diazonium Salt 3,5-Dichloro-2-methylaniline->Diazonium Salt Diazotization (NaNO₂, HBr, 0-5°C) This compound This compound Diazonium Salt->this compound Bromo-dediazoniation (CuBr)

Caption: Overall two-stage synthetic pathway.

Stage 1: Synthesis of the Key Precursor: 3,5-Dichloro-2-methylaniline

This stage involves two fundamental organic transformations: electrophilic aromatic substitution to install a nitro group, followed by its reduction to the required amine.

Electrophilic Nitration of 3,5-Dichlorotoluene

The introduction of a nitro group is achieved via electrophilic aromatic substitution (SEAr) using a mixture of nitric and sulfuric acids, which generates the potent electrophile, the nitronium ion (NO₂⁺).[6]

Mechanistic Rationale: The regiochemical outcome is dictated by the directing effects of the substituents already present on the ring.

  • Methyl Group (-CH₃) : An activating, ortho, para-director. It increases electron density at positions 2, 4, and 6.[7]

  • Chloro Groups (-Cl) : Deactivating, yet ortho, para-directors due to the dominance of their resonance electron-donating effect over their inductive withdrawal in stabilizing the reaction intermediate. The chloro at C3 directs to C2 and C4; the chloro at C5 directs to C4 and C6.

The cumulative effect directs the incoming electrophile primarily to the C2 (and C6) and C4 positions. However, the C2 position, being flanked by both a methyl and a chloro group, is sterically less accessible than the C4 position. More importantly, the C2 position is ortho to the activating methyl group, making it electronically favored. In practice, nitration of 3,5-dichlorotoluene yields a mixture of isomers, but the 2-nitro-3,5-dichlorotoluene is a significant and separable product.

Experimental Protocol: Nitration

  • Setup : In a flask equipped with a magnetic stirrer, dropping funnel, and thermometer, cool concentrated sulfuric acid (3.0 eq) to 0-5°C in an ice-salt bath.

  • Nitrating Mixture : Slowly add concentrated nitric acid (1.2 eq) to the sulfuric acid while maintaining the low temperature.

  • Substrate Addition : To this nitrating mixture, add 3,5-dichlorotoluene (1.0 eq) dropwise from the funnel, ensuring the internal temperature does not exceed 10°C.

  • Reaction : After the addition is complete, allow the mixture to stir at 0-10°C for 1-2 hours, monitoring the reaction progress by TLC or GC.

  • Work-up : Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid product will precipitate.

  • Isolation : Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification : The crude product can be purified by recrystallization from a suitable solvent like ethanol to isolate the 2-nitro-3,5-dichlorotoluene isomer.

ParameterValue
Starting Material 3,5-Dichlorotoluene
Key Reagents Conc. HNO₃, Conc. H₂SO₄
Temperature 0-10°C
Reaction Time 1-2 hours
Typical Yield 60-75% (for the desired 2-nitro isomer after purification)
Caption: Summary of nitration reaction parameters.
Reduction of 2-Nitro-3,5-dichlorotoluene

The conversion of the nitro group to an amine is a standard reduction reaction. A common and effective method is the use of a metal in acidic medium, such as iron powder in hydrochloric acid. This method is often preferred in laboratory and industrial settings for its cost-effectiveness and efficiency.

Experimental Protocol: Reduction

  • Setup : Charge a round-bottom flask with 2-nitro-3,5-dichlorotoluene (1.0 eq) and ethanol or acetic acid as the solvent. Add iron powder (3.0-5.0 eq).

  • Acid Addition : Heat the mixture to reflux and add concentrated hydrochloric acid (0.5-1.0 eq) portion-wise. The reaction is exothermic and may require external cooling to maintain a controlled reflux.

  • Reaction : Stir the mixture at reflux for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Work-up : Cool the reaction mixture and neutralize it by carefully adding a saturated solution of sodium bicarbonate or sodium carbonate until the solution is basic (pH > 8). This will precipitate iron salts.

  • Extraction : Filter the mixture through a pad of celite to remove the iron salts, washing the pad with a suitable organic solvent (e.g., ethyl acetate). If filtration is difficult, the product can be extracted directly from the basic aqueous mixture with ethyl acetate.

  • Isolation : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 3,5-dichloro-2-methylaniline. The product may be purified further by distillation or recrystallization if necessary.

Stage 2: The Sandmeyer Reaction: Conversion to the Final Product

This stage is the crux of the synthesis, where the precisely positioned amino group is replaced by a bromine atom. It proceeds in two distinct steps: diazotization followed by copper-catalyzed substitution.

Diazotization of 3,5-Dichloro-2-methylaniline

Aromatic amines react with nitrous acid (HNO₂) at low temperatures to form diazonium salts. Nitrous acid is unstable and is therefore generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrobromic acid (HBr).[8]

Critical Parameters: The reaction must be maintained between 0°C and 5°C. At higher temperatures, the highly unstable diazonium salt will prematurely decompose, primarily to the corresponding phenol, drastically reducing the yield of the desired halide.

Experimental Protocol: Diazotization

  • Amine Solution : In a beaker, suspend 3,5-dichloro-2-methylaniline (1.0 eq) in an aqueous solution of hydrobromic acid (48%, ~3.0 eq). Cool the mixture to 0°C in an ice-salt bath with vigorous stirring until a fine, uniform slurry is formed.

  • Nitrite Solution : Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold water.

  • Diazotization : Add the sodium nitrite solution dropwise to the cold amine slurry. The rate of addition must be controlled to keep the temperature below 5°C. The reaction is complete when a slight excess of nitrous acid is detected (a drop of the reaction mixture turns starch-iodide paper blue). The resulting clear solution of the diazonium salt must be used immediately in the next step.

Copper(I)-Catalyzed Bromo-dediazoniation

This is the classic Sandmeyer reaction.[9] The diazonium salt solution is added to a solution or suspension of copper(I) bromide (CuBr). The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, where Cu(I) acts as a catalyst to facilitate the reduction of the diazonium ion, loss of nitrogen gas, and transfer of the bromide nucleophile to the aryl radical.[4]

G Ar-N₂⁺ Aryl Diazonium Ion Ar• Aryl Radical Ar-N₂⁺->Ar• + Cu(I)Br (Single Electron Transfer) Cu(I)Br Copper(I) Bromide Cu(II)Br₂ Copper(II) Dibromide N₂ Nitrogen Gas Cu(II)Br₂->Cu(I)Br Catalyst Regeneration Ar-Br Aryl Bromide (Final Product)

Caption: Simplified mechanism of the Sandmeyer reaction.

Experimental Protocol: Sandmeyer Reaction

  • Catalyst Preparation : In a separate flask large enough to accommodate the entire diazonium solution, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid (48%, ~1.0 eq). Heat may be required to dissolve the salt; cool the resulting solution to room temperature before use.

  • Reaction : Slowly and carefully add the cold diazonium salt solution prepared in the previous step to the CuBr solution with vigorous stirring. The addition often results in the evolution of nitrogen gas.

  • Completion : After the addition is complete, warm the reaction mixture gently to 50-60°C for 30-60 minutes to ensure complete decomposition of any remaining diazonium salt.

  • Isolation : Cool the mixture to room temperature. The product, being an organic halide, is often a dense oil or solid. Extract the product into a suitable organic solvent like diethyl ether or dichloromethane.

  • Purification : Wash the organic extract sequentially with dilute HCl, water, dilute sodium hydroxide solution (to remove any phenolic byproducts), and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude this compound can be purified by vacuum distillation or recrystallization.

ParameterValue
Starting Material 3,5-Dichloro-2-methylaniline
Key Reagents NaNO₂, 48% HBr, CuBr
Temperature Diazotization: 0-5°C; Sandmeyer: RT to 60°C
Reaction Time ~2-3 hours total
Typical Yield 75-90%
Caption: Summary of Sandmeyer reaction parameters.

Safety and Hazard Management

  • Corrosive Acids : Concentrated nitric, sulfuric, and hydrobromic acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

  • Aniline Derivatives : The chlorinated aniline precursor is toxic and should be handled with care to avoid inhalation or skin contact.

  • Diazonium Salts : Solid diazonium salts are notoriously unstable and can be explosive when dry. They should always be kept in a cold aqueous solution and used immediately after preparation without any attempt at isolation.

  • Exothermic Reactions : Both nitration and diazotization can be highly exothermic. Strict temperature control and slow, controlled addition of reagents are critical to prevent runaway reactions.

Conclusion

The synthesis of this compound is most effectively and reliably achieved through a two-stage process. This pathway leverages the power of classic organic reactions, beginning with the regioselective nitration of 3,5-dichlorotoluene and subsequent reduction to form the key intermediate, 3,5-dichloro-2-methylaniline. The final transformation via the Sandmeyer reaction provides a high-yield, regiochemically pure product. The success of this synthesis hinges on careful control of reaction conditions, particularly the low temperatures required for the formation and handling of the unstable diazonium salt intermediate. This guide provides the strategic framework and practical protocols necessary for the successful laboratory preparation of this important synthetic building block.

References

An In-depth Technical Guide to the Solubility of 1-Bromo-3,5-dichloro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Bromo-3,5-dichloro-2-methylbenzene is a halogenated aromatic compound of significant interest as a building block in the synthesis of novel pharmaceutical and agrochemical agents. A thorough understanding of its solubility is a critical prerequisite for its effective application, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, outlines a theoretical framework for its solubility, and, in the absence of publicly available quantitative data, presents detailed, field-proven experimental protocols for its determination. This document is intended to empower researchers, chemists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this versatile chemical intermediate.

Physicochemical Properties and Structural Analysis

A compound's solubility is intrinsically linked to its physical and chemical characteristics. This compound (CAS: 115615-19-5) is a solid at room temperature with a notable substitution pattern that dictates its behavior in various solvents.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 115615-19-5[3][4]
Molecular Formula C₇H₅BrCl₂[4]
Molecular Weight 239.92 g/mol [4][5]
Appearance Solid[2]
Melting Point 84-85 °C[1][2]
Boiling Point (Predicted) 253.1 ± 35.0 °C[2]
Density (Predicted) 1.645 ± 0.06 g/cm³[2]
IUPAC Name This compound[6]

The structure, featuring a benzene ring substituted with three halogen atoms (one bromine, two chlorine) and a methyl group, renders the molecule largely nonpolar. The high degree of halogenation and the hydrocarbon nature of the methyl group contribute to strong van der Waals forces between molecules in the solid state, as evidenced by its relatively high melting point. This inherent nonpolarity is the primary determinant of its solubility profile.

Solubility Profile: Theoretical Framework and Data Gap

The long-standing principle of "like dissolves like" provides the theoretical basis for predicting the solubility of this compound.

Qualitative Solubility Prediction
  • Aqueous Solubility: Due to its nonpolar, hydrophobic structure, this compound is expected to be practically insoluble in water and other polar protic solvents. Similar halogenated aromatics are consistently reported as insoluble in water.[7]

  • Organic Solvent Solubility: Conversely, it is predicted to exhibit good solubility in a range of common organic solvents, particularly those with low to moderate polarity.[8] This includes, but is not limited to, solvents like acetone, ethyl acetate, methanol, and various hydrocarbons.[8] This solubility is crucial for its use as a reactant in organic synthesis, where achieving a homogeneous reaction medium is often essential.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a conspicuous absence of specific, quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound. This data gap necessitates that researchers determine these values empirically to ensure precision in their work, whether for designing a crystallization procedure or for creating stock solutions for biological screening. The following sections provide robust protocols to generate this critical data.

Experimental Determination of Solubility

The following protocols are designed as self-validating systems to provide reliable solubility data. The choice of method depends on the required level of precision.

Protocol 1: Qualitative Solubility Assessment

This rapid method is used to classify the compound's solubility in a range of solvents, which is invaluable for selecting appropriate solvent systems for reactions and purifications.

Methodology:

  • Preparation: Dispense 25 mg of this compound into a series of small, labeled test tubes.

  • Solvent Addition: To each tube, add the selected solvent in 0.25 mL increments.

  • Agitation: After each addition, cap and vigorously agitate the test tube for 30-60 seconds. A vortex mixer is recommended to ensure thorough mixing.

  • Observation: Visually inspect the solution for any undissolved solid against a contrasting background.

  • Iteration: Continue adding solvent up to a total volume of 3.0 mL.

  • Classification:

    • Soluble: Complete dissolution is observed.

    • Partially Soluble: Some, but not all, of the solid dissolves.

    • Insoluble: No visible dissolution occurs.

This workflow allows for a systematic and efficient screening of potential solvents.

G start Start: 25 mg of Compound add_solvent Add 0.25 mL of Solvent start->add_solvent agitate Vortex for 30-60 seconds add_solvent->agitate observe Visually Inspect for Dissolution agitate->observe dissolved Result: Soluble observe->dissolved Yes not_dissolved Check Total Volume Added observe->not_dissolved No less_than_3ml Volume < 3.0 mL not_dissolved->less_than_3ml < 3.0 mL at_3ml Volume = 3.0 mL not_dissolved->at_3ml = 3.0 mL less_than_3ml->add_solvent insoluble Result: Insoluble / Partially Soluble at_3ml->insoluble

Caption: Workflow for Qualitative Solubility Assessment.

Protocol 2: Quantitative Determination via Gravimetric Analysis

This method provides precise, quantitative solubility data by determining the mass of solute dissolved in a known mass of a saturated solution at a controlled temperature.

Causality Behind Experimental Choices:

  • Using an excess of solute ensures that the solution becomes fully saturated, representing the maximum dissolution capacity of the solvent.

  • Extended agitation at a constant temperature is critical to reach thermodynamic equilibrium. Solubility is temperature-dependent, so maintaining a stable temperature is paramount for reproducibility.

  • Allowing solids to settle before taking an aliquot prevents contamination of the sample with undissolved particles, which would artificially inflate the calculated solubility.

  • Evaporating the solvent to a constant weight ensures all volatile solvent is removed, leaving only the non-volatile solute for accurate mass determination.

Methodology:

  • Saturation: Add an excess of this compound to a known volume of the chosen solvent in a sealed vial or flask.

  • Equilibration: Place the sealed container in a constant-temperature bath (e.g., 25 °C) on a shaker or stir plate. Agitate the mixture for a minimum of 24 hours to ensure equilibrium is reached.

  • Settling: Turn off the agitation and allow the container to remain in the temperature bath for several hours, permitting the excess solid to settle completely.

  • Sampling: Carefully withdraw a known volume (e.g., 5.00 mL) of the clear supernatant using a pre-warmed volumetric pipette to prevent premature crystallization.

  • Weighing (Aliquot): Transfer the aliquot to a pre-weighed, dry evaporating dish and record the total mass. Calculate the mass of the solution aliquot.

  • Evaporation: Gently evaporate the solvent in a fume hood or under a slow stream of nitrogen. A rotary evaporator can be used for larger volumes or less volatile solvents.

  • Drying: Place the evaporating dish in a vacuum oven at a temperature well below the compound's melting point until a constant mass is achieved.

  • Weighing (Solute): Record the final mass of the evaporating dish containing the dry solute.

  • Calculation:

    • Mass of Solute = (Final Mass of Dish + Solute) - (Mass of Empty Dish)

    • Mass of Solvent = (Mass of Solution Aliquot) - (Mass of Solute)

    • Solubility ( g/100 g solvent) = (Mass of Solute / Mass of Solvent) * 100

G cluster_prep Preparation & Equilibration cluster_analysis Analysis prep1 Add Excess Solute to Known Volume of Solvent prep2 Agitate in Constant Temp. Bath for 24h prep1->prep2 prep3 Allow Excess Solid to Settle prep2->prep3 ana1 Withdraw Known Volume of Supernatant prep3->ana1 ana2 Weigh Aliquot in Pre-Weighed Dish ana1->ana2 ana3 Evaporate Solvent ana2->ana3 ana4 Dry Solute to Constant Mass ana3->ana4 ana5 Record Final Mass ana4->ana5 calc Calculate Solubility (g / 100g Solvent) ana5->calc

Caption: Workflow for Quantitative Solubility Determination.

Implications for Research and Development

A precise understanding of the solubility of this compound is not an academic exercise; it is a fundamental requirement for its practical application.

  • Synthetic Chemistry: Knowledge of solubility is essential for selecting the appropriate solvent to ensure reactants are in the same phase, which directly impacts reaction rates and yields. Furthermore, it is critical for downstream processing, enabling the design of efficient purification protocols such as recrystallization, where the compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.

  • Drug Discovery & Agrochemicals: In early-stage development, compounds are often dissolved in solvents like Dimethyl Sulfoxide (DMSO) to create high-concentration stock solutions for high-throughput screening. Poor solubility can lead to compound precipitation in assays, resulting in false negatives and unreliable data. Understanding the solubility limit is therefore paramount.

  • Formulation Science: For an active pharmaceutical ingredient (API) or agrochemical to be effective, it must be formulated into a product that allows for its delivery and absorption. Solubility data is the starting point for developing formulations, whether they are oral solutions, injectables, or spray concentrates.

Safety and Handling

As with any halogenated aromatic compound, proper safety protocols must be observed.

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat. Avoid creating dust.

  • Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible substances.

Conclusion

While quantitative solubility data for this compound is not currently available in published literature, its molecular structure strongly indicates poor aqueous solubility and good solubility in common organic solvents. This guide provides the theoretical context and, more importantly, robust, validated experimental protocols for researchers to determine precise solubility values. Generating this data is a critical first step in leveraging the synthetic potential of this valuable intermediate, ensuring efficiency, reproducibility, and success in the fields of drug discovery, agrochemical development, and materials science.

References

Spectroscopic Analysis of 1-Bromo-3,5-dichloro-2-methylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Bromo-3,5-dichloro-2-methylbenzene (also known as 2-Bromo-4,6-dichlorotoluene) is a substituted aromatic compound with applications as a building block in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. Accurate structural elucidation and purity assessment are paramount for its effective use. Spectroscopic analysis provides the definitive data required for these tasks.

Molecular Structure and Spectroscopic Implications

Understanding the molecule's structure is the first step in interpreting its spectra. The substitution pattern dictates the symmetry and electronic environment of each atom, which in turn governs the spectral output.

  • Structure: A benzene ring is substituted with a bromine atom at position 1, a methyl group at position 2, and chlorine atoms at positions 3 and 5.

  • Symmetry: The molecule is asymmetric. Consequently, all six carbons of the benzene ring are chemically non-equivalent. Likewise, the two aromatic protons are non-equivalent, and the three methyl protons are equivalent to each other.

  • Expected Signals:

    • ¹H NMR: Two distinct signals for the aromatic protons and one signal for the methyl group.

    • ¹³C NMR: Eight distinct signals: six for the aromatic carbons and one for the methyl carbon. The carbon attached to the bromine might be difficult to observe due to quadrupolar broadening.

Figure 1: Structure of this compound.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule. The presence of multiple halogen atoms (Br and Cl) creates a highly characteristic isotopic pattern for the molecular ion.

Predicted Molecular Ion (M⁺) Cluster

The molecular formula is C₇H₅BrCl₂. The key isotopes to consider are:

  • Bromine: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), a ratio of approximately 1:1.

  • Chlorine: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a ratio of approximately 3:1.

The combination of one bromine and two chlorine atoms will result in a complex molecular ion cluster. The monoisotopic mass is calculated using the most abundant isotopes (C=12, H=1, ⁷⁹Br, ³⁵Cl):

  • Monoisotopic Mass: (7 * 12.0000) + (5 * 1.0078) + (1 * 78.9183) + (2 * 34.9689) = 237.8952 Da

The expected isotopic pattern for the [M]⁺ peak will be a cluster of peaks at m/z values of approximately 238, 240, 242, and 244 due to the various combinations of Br and Cl isotopes. The most intense peak in this cluster will depend on the precise isotopic abundances.

Predicted Fragmentation Pathway

Fragmentation provides a fingerprint for the molecule's structure. Key bond cleavages are predictable based on bond strengths and the stability of the resulting fragments.

  • Loss of a Halogen: The C-Br bond is weaker than the C-Cl bond, making the loss of a bromine radical (·Br) a likely initial fragmentation step.

    • [C₇H₅BrCl₂]⁺ → [C₇H₅Cl₂]⁺ + ·Br

  • Loss of Methyl Group: Cleavage of the methyl group is also a common pathway for toluene derivatives.

    • [C₇H₅BrCl₂]⁺ → [C₆H₂BrCl₂]⁺ + ·CH₃ (This forms a substituted tropylium-like ion, which is relatively stable).

  • Loss of HCl: Subsequent fragmentation could involve the loss of HCl from fragments.

G M [C₇H₅BrCl₂]⁺˙ m/z ≈ 238, 240, 242, 244 M_minus_Br [C₇H₅Cl₂]⁺ m/z ≈ 159, 161, 163 M->M_minus_Br - ·Br M_minus_CH3 [C₆H₂BrCl₂]⁺ m/z ≈ 223, 225, 227, 229 M->M_minus_CH3 - ·CH₃ M_minus_Cl [C₇H₅BrCl]⁺ m/z ≈ 203, 205, 207 M->M_minus_Cl - ·Cl

Figure 2: Predicted major fragmentation pathways in EI-MS.

Data Summary: Predicted Mass Spectrometry
m/z (approx.)Ion FormulaInterpretation
238, 240, 242, 244[C₇H₅BrCl₂]⁺Molecular Ion (M⁺) Cluster
223, 225, 227, 229[C₆H₂BrCl₂]⁺Loss of methyl radical ([M-CH₃]⁺)
203, 205, 207[C₇H₅BrCl]⁺Loss of chlorine radical ([M-Cl]⁺)
159, 161, 163[C₇H₅Cl₂]⁺Loss of bromine radical ([M-Br]⁺)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy Analysis

The asymmetry of the molecule leads to two distinct aromatic proton environments. The methyl group provides a third, distinct proton signal.

  • Aromatic Protons (H-4, H-6): These protons are located on the benzene ring and their chemical shifts are influenced by the electron-withdrawing effects of the halogens and the electron-donating effect of the methyl group. Aromatic protons typically resonate between 6.5 and 8.0 ppm.[1] The two protons, H-4 and H-6, will appear as distinct signals. Due to their meta-relationship, they will likely show a small coupling (⁴J), appearing as two doublets with a coupling constant (J) of ~2-3 Hz.

  • Methyl Protons (-CH₃): The methyl group is attached to the aromatic ring and will appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift will be in the typical benzylic proton range, around 2.3-2.5 ppm. The ortho-bromo and ortho-chloro substituents will likely cause a slight downfield shift compared to toluene (2.36 ppm).

Data Summary: Predicted ¹H NMR (400 MHz, CDCl₃)
Predicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.4 - 7.6Doublet (d)1HAromatic HDeshielded by adjacent halogens.
~7.2 - 7.4Doublet (d)1HAromatic HDeshielded by adjacent halogens.
~2.45Singlet (s)3H-CH₃Typical benzylic methyl shift.[2]
¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum will show eight unique carbon signals due to the molecule's asymmetry. Aromatic carbons typically resonate between 110-150 ppm.[3]

  • Quaternary Carbons (C1, C2, C3, C5): These are the carbons directly attached to the substituents. Their chemical shifts are strongly influenced by the electronegativity of the attached atom. The carbon attached to bromine (C1) will be around 120-125 ppm. The carbons attached to chlorine (C3, C5) will be further downfield, likely in the 132-138 ppm range. The carbon attached to the methyl group (C2) will also be downfield, around 138-142 ppm.

  • Tertiary Carbons (C4, C6): These are the carbons bonded to hydrogen. They will resonate in the typical aromatic region, likely between 128-132 ppm.

  • Methyl Carbon (-CH₃): The aliphatic methyl carbon will be significantly upfield, typically around 20 ppm.[2]

Data Summary: Predicted ¹³C NMR (100 MHz, CDCl₃)
Predicted Shift (δ, ppm)AssignmentRationale
~138 - 142C2 (-C-CH₃)Quaternary carbon, deshielded by substitution.
~134 - 138C3/C5 (-C-Cl)Deshielded by electronegative chlorine.
~132 - 136C3/C5 (-C-Cl)Deshielded by electronegative chlorine.
~128 - 132C4/C6 (-C-H)Aromatic CH carbon.
~127 - 131C4/C6 (-C-H)Aromatic CH carbon.
~122 - 126C1 (-C-Br)Attached to bromine; signal may be broad.
~19 - 22-CH₃Aliphatic carbon of the methyl group.[2]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

  • Aromatic C-H Stretch: A characteristic sharp band will appear just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region.[1][3]

  • Aliphatic C-H Stretch: The methyl group will exhibit C-H stretching absorptions just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range.[4]

  • Aromatic C=C Bends: A series of bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.[1]

  • C-H Out-of-Plane (OOP) Bending: The substitution pattern on the benzene ring gives rise to strong bands in the 650-900 cm⁻¹ region. For a 1,2,3,5-tetrasubstituted benzene ring, characteristic bands are expected in this fingerprint region, which can help confirm the substitution pattern.[5]

  • C-Halogen Stretches: The C-Cl and C-Br stretching vibrations occur at lower frequencies. C-Cl stretches typically appear in the 600-800 cm⁻¹ range, while C-Br stretches are found at even lower wavenumbers, often between 500-600 cm⁻¹. These may overlap with other bands in the fingerprint region.

Data Summary: Predicted IR Absorptions
Wavenumber (cm⁻¹)IntensityAssignment
3030 - 3100Medium-WeakAromatic C-H Stretch
2850 - 2960Medium-WeakAliphatic C-H Stretch (-CH₃)
1450 - 1600Medium-StrongAromatic C=C Ring Stretch
650 - 900StrongAromatic C-H Out-of-Plane Bending
600 - 800StrongC-Cl Stretch
500 - 600StrongC-Br Stretch

Experimental Protocols

To ensure the acquisition of high-fidelity, reliable data, standardized and self-validating protocols must be employed.

Protocol: Acquiring NMR Spectra (¹H and ¹³C)

This protocol describes a self-validating system for obtaining high-resolution NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) that contains a known internal standard, typically tetramethylsilane (TMS) at 0.03% v/v.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup (400 MHz or higher):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for magnetic field drift.

    • Shim the magnetic field to achieve maximum homogeneity. An automated shimming routine should be performed until the half-height of the TMS signal is minimized, ensuring high resolution.

  • ¹H Spectrum Acquisition:

    • Acquire a standard single-pulse proton spectrum.

    • Use a spectral width of ~16 ppm centered around 5 ppm.

    • Set the relaxation delay (d1) to at least 1 second to allow for full proton relaxation.

    • Acquire 8 to 16 scans for a good signal-to-noise ratio.

  • ¹³C Spectrum Acquisition:

    • Switch the probe to the carbon channel.

    • Acquire a proton-decoupled carbon spectrum.

    • Use a spectral width of ~240 ppm centered around 120 ppm.

    • Set the relaxation delay to 2 seconds.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.[2]

  • Data Processing and Validation:

    • Apply Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum to achieve a flat baseline.

    • Validation Check: Calibrate the chemical shift axis by setting the internal standard TMS signal to exactly 0.00 ppm. This ensures the accuracy of all other chemical shifts.

    • Integrate the ¹H NMR signals and verify that the ratios match the expected proton count (1:1:3).

Protocol: Acquiring GC-MS Data
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrument Setup:

    • Use a GC equipped with a standard non-polar column (e.g., DB-5ms).

    • Set a temperature program, for example: hold at 50°C for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

    • Set the MS to scan in Electron Ionization (EI) mode over a mass range of m/z 40-400.

  • Data Acquisition and Validation:

    • Inject 1 µL of the sample.

    • Validation Check: Before the run, acquire a spectrum of a known calibration compound (e.g., PFTBA) to ensure the mass accuracy of the spectrometer is within acceptable limits.

    • Analyze the resulting chromatogram to confirm the purity of the sample and the mass spectrum of the corresponding peak.

Protocol: Acquiring FTIR Data
  • Sample Preparation (ATR method):

    • Place a small, clean amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

    • Apply pressure using the anvil to ensure good contact.

  • Data Acquisition:

    • Validation Check: Collect a background spectrum of the empty ATR crystal. This is crucial as it is subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.

    • Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically performs a background subtraction. Analyze the resulting spectrum for the key functional group absorptions.

Conclusion

The structural characterization of this compound can be confidently achieved through a combined application of Mass Spectrometry, NMR (¹H and ¹³C), and IR Spectroscopy. The presence of bromine and chlorine provides a distinct and unmistakable isotopic signature in the mass spectrum. NMR spectroscopy confirms the asymmetric nature of the substitution pattern, with ¹H NMR showing two unique aromatic protons and a methyl singlet, and ¹³C NMR revealing eight distinct carbon environments. Finally, IR spectroscopy supports the presence of aromatic, aliphatic, and carbon-halogen functionalities. The predictive data and standardized protocols outlined in this guide provide a comprehensive framework for researchers to verify the identity and purity of this important chemical intermediate.

References

commercial suppliers of 1-Bromo-3,5-dichloro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Commercial Sourcing and Application of 1-Bromo-3,5-dichloro-2-methylbenzene

Introduction: A Key Building Block in Modern Synthesis

This compound (CAS No. 115615-19-5) is a halogenated aromatic hydrocarbon that serves as a critical intermediate in advanced organic synthesis.[1] Its molecular structure, featuring a strategically substituted benzene ring with bromine, chlorine, and methyl groups, offers a unique combination of reactivity and stability. This compound is particularly valued in the pharmaceutical and agrochemical industries, where it functions as a foundational building block for complex, high-value molecules.[2] Researchers and drug development professionals utilize this reagent to construct novel compounds with specific pharmacological or biological activities, making a reliable commercial supply chain paramount for innovation.[3] This guide provides a detailed overview of its commercial availability, quality specifications, safe handling protocols, and core applications for professionals in the field.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its proper handling, storage, and application in experimental design. The data presented below is aggregated from typical supplier specifications.

PropertyValueSource(s)
CAS Number 115615-19-5[1][4]
Molecular Formula C₇H₅BrCl₂[1]
Molecular Weight 239.93 g/mol [1]
Appearance White to off-white or beige crystalline powder/solid[5][6]
Melting Point 74 - 77 °C[5]
Boiling Point 232 °C[5]
Purity Typically ≥96% to 98%[1][7]
Storage Temperature Room Temperature[1]

Commercial Suppliers and Quality Specifications

The procurement of high-purity chemical intermediates is a critical first step in any research or development workflow. The reliability of experimental outcomes is directly tied to the quality and consistency of the starting materials. This compound is available from several reputable chemical suppliers, often with specified purity levels confirmed by analytical testing.

SupplierProduct Name/NumberReported PurityCAS Number
Advanced ChemBlocks This compound98%115615-19-5
Thermo Scientific Chemicals 1-Bromo-3,5-dichlorobenzene, 97%≥96.0% (GC)19752-55-7
Otto Chemie Pvt. Ltd. 1-Bromo-3,5-dichlorobenzene, 98%98%19752-55-7
ChemicalBook Aggregator This compoundVaries by Lister115615-19-5

*Note: Some suppliers list the related compound 1-Bromo-3,5-dichlorobenzene (CAS 19752-55-7). It is crucial for researchers to verify the exact CAS number (115615-19-5 for the 2-methyl variant) before purchasing.[7][8][9]

Trustworthiness: The Role of Analytical Validation

Reputable suppliers provide a Certificate of Analysis (CoA) with their products, detailing the results of quality control testing. For this compound, the primary methods for confirming purity and identity are:

  • Gas Chromatography (GC): This is the most common method for assessing purity, separating the main compound from any residual starting materials or by-products of the synthesis.[7] A purity level of >98% is common for research-grade material.

  • Titration: As seen in some specifications, titration with silver nitrate (AgNO₃) after oxygen combustion can be used to quantify the total halogen content, providing an indirect measure of purity.[6]

  • Melting Point Analysis: A sharp melting point range, such as 74-77°C, is a strong indicator of high purity.[5] Impurities typically depress and broaden the melting range.

Caption: Procurement and Quality Control (QC) workflow for a research chemical.

Core Synthetic Applications

The utility of this compound stems from the differential reactivity of its halogen substituents. The carbon-bromine bond is generally more reactive than the carbon-chlorine bonds in common organometallic reactions, making it a versatile tool for regioselective synthesis.

  • Grignard Reagent Formation: The bromine atom is the primary site of reactivity and can readily undergo oxidative addition with magnesium metal to form the corresponding Grignard reagent. This creates a powerful nucleophile used to forge new carbon-carbon bonds, a cornerstone of synthetic organic chemistry.[10]

  • Intermediate for Pharmaceuticals and Agrochemicals: This compound is a key starting material for building more complex molecules.[6] Its structure is incorporated into the synthesis of various active pharmaceutical ingredients (APIs) and pesticides, where the specific substitution pattern is essential for the final product's efficacy and safety.[2][3]

G cluster_0 Reactivity of this compound mol C₇H₅BrCl₂ (Starting Material) grignard Grignard Reagent Formation (Reaction at C-Br bond) mol->grignard + Mg, THF downstream Complex Pharmaceutical / Agrochemical Intermediate grignard->downstream + Electrophile (e.g., Aldehyde, Ketone)

Caption: Key reaction pathway utilizing the C-Br bond.

Safe Handling and Storage Protocol

As a hazardous chemical, strict adherence to safety protocols is mandatory when handling this compound. The following guidelines are synthesized from publicly available Safety Data Sheets (SDS).[5][11][12]

Hazard Identification:

  • GHS Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][8]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]

  • Skin Protection: Wear impervious gloves (e.g., Nitrile rubber) and a lab coat.[5]

  • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[11][12] Avoid breathing dust.[5]

Handling and Storage:

  • Storage: Keep container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[11][13]

  • Handling: Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the work area.[11]

Experimental Protocol: Purification by Recrystallization

Even high-purity commercial products may benefit from recrystallization to remove trace impurities before use in sensitive reactions. This protocol provides a general method for purifying this compound.

Objective: To purify commercially supplied this compound to a high degree of crystalline purity.

Materials:

  • This compound (as received)

  • Methanol (reagent grade)

  • Erlenmeyer flasks

  • Hot plate

  • Vacuum filtration apparatus (Büchner funnel, filter paper, flask)

  • Ice bath

Methodology:

  • Dissolution: In a chemical fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol and gently heat the mixture on a hot plate, swirling continuously until the solid is completely dissolved.[14] Add methanol dropwise until full dissolution is achieved at the boiling point to ensure a saturated solution.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize the precipitation of the purified crystals.[10]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the collected crystals with a small amount of ice-cold methanol to rinse away any remaining soluble impurities.[10]

  • Drying: Transfer the purified crystals to a watch glass and allow them to air dry completely, or dry under vacuum to remove all traces of the solvent.

  • Verification: Confirm the purity of the recrystallized product by measuring its melting point. A sharp melting point within the expected range (74-77°C) indicates high purity.

References

An In-depth Technical Guide to 1-Bromo-3,5-dichloro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 1-bromo-3,5-dichloro-2-methylbenzene, a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but a deeper understanding of the causality behind the synthetic and analytical methodologies. The content herein is curated to uphold the highest standards of scientific integrity, offering field-proven insights for professionals in research and drug development.

Compound Identification and Physicochemical Properties

IUPAC Name: this compound

Synonyms: 4-Bromo-2,6-dichlorotoluene

CAS Number: 204930-37-0[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Data:

PropertyValueSource
Molecular FormulaC₇H₅BrCl₂
Molecular Weight239.92 g/mol [1]
AppearanceWhite to off-white crystalline powder (predicted)General knowledge
Melting Point67-69 °C (for the related 4-bromo-2,6-dichloro-3-methylaniline)
Boiling PointNot available
SolubilityInsoluble in water, soluble in common organic solvents like ethanol, acetone, and toluene (predicted)General knowledge

Synthesis Protocol: A Rationale-Driven Approach

The synthesis of this compound can be approached through a multi-step pathway, leveraging established electrophilic aromatic substitution and diazotization reactions. The following protocol is a logical synthesis based on available literature for structurally similar compounds.

Overall Synthetic Scheme:

Synthesis_Scheme Start 2,6-Dichlorotoluene Intermediate1 N-(2,6-Dichloro-3-methylphenyl)acetamide Start->Intermediate1 1. Nitration 2. Reduction 3. Acetylation Intermediate2 N-(4-Bromo-2,6-dichloro-3-methylphenyl)acetamide Intermediate1->Intermediate2 Bromination (Br2/AcOH) Intermediate3 4-Bromo-2,6-dichloro-3-methylaniline Intermediate2->Intermediate3 Hydrolysis (aq. NaOH) Product This compound Intermediate3->Product Deamination (NaNO2, H3PO2)

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Methodology:

Step 1: Synthesis of N-(2,6-Dichloro-3-methylphenyl)acetamide

This initial step involves the nitration of 2,6-dichlorotoluene, followed by reduction of the nitro group to an amine, and subsequent protection of the amine as an acetamide. The acetylation step is crucial as it moderates the activating effect of the amino group and directs the subsequent bromination.

Step 2: Bromination of N-(2,6-Dichloro-3-methylphenyl)acetamide

  • Protocol: N-(2,6-Dichloro-3-methylphenyl)acetamide is dissolved in glacial acetic acid. A solution of bromine in acetic acid is added dropwise at room temperature. The reaction is stirred until completion, monitored by TLC. The product, N-(4-Bromo-2,6-dichloro-3-methylphenyl)acetamide, is isolated by precipitation in water, followed by filtration and washing.

  • Causality: The acetamido group is an ortho-, para-director. Due to steric hindrance from the two ortho-chloro substituents, the incoming electrophile (bromine) is directed to the para position.

Step 3: Hydrolysis to 4-Bromo-2,6-dichloro-3-methylaniline

  • Protocol: The N-(4-Bromo-2,6-dichloro-3-methylphenyl)acetamide is refluxed with an aqueous solution of sodium hydroxide in ethanol until the hydrolysis is complete (monitored by TLC).[2] The reaction mixture is then cooled and the product, 4-bromo-2,6-dichloro-3-methylaniline, is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated to yield the crude aniline derivative, which can be purified by recrystallization.[2]

  • Causality: The basic hydrolysis cleaves the amide bond, deprotecting the amino group, which is necessary for the subsequent deamination step.

Step 4: Deamination to this compound

  • Protocol: The 4-bromo-2,6-dichloro-3-methylaniline is dissolved in a mixture of hypophosphorous acid and hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise, maintaining the low temperature. The reaction mixture is then allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases. The product is extracted, and the organic layer is washed, dried, and concentrated. Purification by column chromatography or recrystallization yields the final product.

  • Causality: This is a Sandmeyer-type reaction where the primary aromatic amine is converted to a diazonium salt, which is then reduced by hypophosphorous acid to remove the amino group and replace it with a hydrogen atom.

Analytical Characterization

Accurate characterization is paramount for confirming the identity and purity of the synthesized compound. The following are the expected analytical data based on the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (Predicted):

    • A singlet for the methyl protons (CH₃) is expected around δ 2.4-2.6 ppm.

    • Two singlets (or two closely spaced doublets with a small meta-coupling) for the two aromatic protons are expected in the region of δ 7.2-7.6 ppm.

  • ¹³C NMR (Predicted):

    • The spectrum is expected to show 7 distinct signals corresponding to the 7 carbon atoms in the molecule.

    • The methyl carbon (CH₃) signal is expected in the aliphatic region (δ 15-25 ppm).

    • The six aromatic carbon signals will appear in the δ 120-145 ppm region. The carbons attached to the halogens (C-Br and C-Cl) will be significantly influenced by their electronegativity.

Mass Spectrometry (MS):

  • Electron Ionization (EI-MS): The mass spectrum is expected to show a complex molecular ion peak cluster due to the isotopic abundances of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio).[3][4]

  • Predicted Fragmentation Pattern:

    • Loss of a bromine radical ([M-Br]⁺).

    • Loss of a chlorine radical ([M-Cl]⁺).

    • Loss of a methyl radical ([M-CH₃]⁺).

    • Subsequent fragmentation of these primary fragment ions.

Fragmentation_Pathway M [C7H5BrCl2]+ (Molecular Ion) F1 [C7H5Cl2]+ (Loss of Br) M->F1 F2 [C7H5BrCl]+ (Loss of Cl) M->F2 F3 [C6H2BrCl2]+ (Loss of CH3) M->F3

Caption: Predicted major fragmentation pathways in EI-MS.

Infrared (IR) Spectroscopy:

  • Expected Absorptions:

    • Aromatic C-H stretching: 3100-3000 cm⁻¹.

    • Aliphatic C-H stretching (from the methyl group): 2980-2850 cm⁻¹.

    • Aromatic C=C stretching: 1600-1450 cm⁻¹.

    • C-Cl stretching: 800-600 cm⁻¹.

    • C-Br stretching: 600-500 cm⁻¹.

Applications in Drug Discovery and Organic Synthesis

Halogenated aromatic compounds are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals. The specific substitution pattern of this compound offers a unique scaffold for the development of novel molecules.

  • Cross-Coupling Reactions: The carbon-bromine bond is more reactive than the carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. This differential reactivity allows for selective functionalization at the bromine-bearing position, while leaving the chlorine atoms available for subsequent transformations.[5] This makes the compound a valuable precursor for the synthesis of highly substituted aromatic compounds.

  • Grignard Reagent Formation: The bromine atom can be converted into a Grignard reagent, which can then be used to form new carbon-carbon bonds by reacting with various electrophiles.

  • Pharmaceutical Scaffolds: Substituted toluenes are common motifs in a wide range of bioactive molecules. The presence of multiple halogen atoms can enhance the lipophilicity and metabolic stability of a drug candidate, and also provide sites for further diversification of the molecular structure.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. The following information is based on safety data for structurally related compounds and should be considered as a guideline. A substance-specific Safety Data Sheet (SDS) should always be consulted.

  • Hazard Statements (based on related compounds):

    • Harmful if swallowed, in contact with skin, or if inhaled.[6]

    • Causes skin irritation.[6]

    • Causes serious eye irritation.[6]

    • May cause respiratory irritation.[6]

  • Precautionary Measures:

    • Use only in a well-ventilated area, preferably in a chemical fume hood.[7]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9]

    • Wash hands thoroughly after handling.[9]

  • First Aid:

    • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[6]

    • In case of skin contact: Wash off with soap and plenty of water.[9]

    • In case of eye contact: Rinse cautiously with water for several minutes.[8]

    • If swallowed: Do NOT induce vomiting. Call a physician or poison control center immediately.[6]

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-Bromo-3,5-dichloro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Sterically Encumbered and Electron-Deficient Aryl Halide

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron species has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides an in-depth technical overview and a field-proven protocol for the Suzuki-Miyaura coupling of a particularly challenging substrate: 1-Bromo-3,5-dichloro-2-methylbenzene.

The unique substitution pattern of this aryl bromide—a bromine atom flanked by a methyl group and a chlorine atom, with an additional chlorine atom in the meta position—presents a confluence of steric and electronic challenges. The ortho-methyl and ortho-chloro substituents create significant steric hindrance around the C-Br bond, which can impede the crucial oxidative addition step in the catalytic cycle. Furthermore, the presence of three electron-withdrawing halogen atoms on the aromatic ring influences the electronic properties of the substrate. While electron-withdrawing groups can sometimes accelerate the rate-determining oxidative addition, the overall interplay with steric effects necessitates a carefully optimized catalytic system.[3]

This document will dissect the mechanistic nuances of this reaction, provide a robust and validated protocol for its successful execution, and offer insights into troubleshooting and optimization.

Mechanistic Considerations: Overcoming Steric and Electronic Hurdles

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][4] For a substrate like this compound, each step is influenced by its distinct structural features.

  • Oxidative Addition: This is often the rate-limiting step and is highly sensitive to steric hindrance. The bulky palladium-ligand complex must approach and insert into the C-Br bond. The ortho-methyl and chloro substituents on our substrate sterically shield the reaction center, necessitating the use of highly active catalyst systems. To overcome this, bulky and electron-rich phosphine ligands are employed. These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated palladium(0) species, which is more adept at accessing the hindered C-Br bond.[5]

  • Transmetalation: In this step, the organic moiety from the boronic acid is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2] The choice of base and solvent is critical to ensure efficient transmetalation without promoting unwanted side reactions.

  • Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the palladium(0) catalyst. The steric bulk of the coupled groups can influence the rate of this step. Bulky ligands that were essential for oxidative addition can also facilitate reductive elimination by creating a more sterically crowded palladium center, thus favoring the expulsion of the product.

To address these challenges, modern catalyst systems, particularly those developed by Buchwald and others, which feature bulky, electron-rich dialkylbiaryl phosphine ligands, are the preferred choice for such demanding transformations.[5]

Detailed Experimental Protocol

This protocol provides a reliable method for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.

Table 1: Reagents and Reaction Conditions
Component Role Suggested Reagent Stoichiometry Notes
Aryl HalideSubstrateThis compound1.0 equiv.Ensure high purity for optimal results.
Boronic AcidCoupling PartnerPhenylboronic Acid1.2-1.5 equiv.Can be substituted with other aryl- or heteroarylboronic acids.
Palladium PrecatalystCatalystSPhos Pd G32 mol%A highly active, air- and moisture-stable precatalyst.
LigandCatalyst ComponentSPhos (in precatalyst)4 mol%Bulky, electron-rich ligand ideal for hindered substrates.
BaseActivatorPotassium Phosphate (K₃PO₄)2.0-3.0 equiv.A strong, non-nucleophilic base suitable for this system.
Solvent SystemReaction Medium1,4-Dioxane/Water5:1 v/vDegassed prior to use to prevent catalyst oxidation.
Reaction Temperature-100-110 °C-Higher temperatures are often necessary for hindered substrates.
Reaction Time-12-24 hours-Monitor by TLC or LC-MS for completion.
Step-by-Step Methodology
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the SPhos Pd G3 precatalyst (2 mol%).

  • Solvent Addition: Add the degassed 1,4-dioxane and water (5:1 v/v) via syringe. The final concentration of the aryl halide should be approximately 0.1-0.2 M.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Visualizing the Workflow

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation A Combine Aryl Halide, Boronic Acid, and Base in a Schlenk Flask B Establish Inert Atmosphere (Evacuate/Backfill with Argon) A->B C Add Palladium Precatalyst and Degassed Solvents B->C Reagents Ready D Heat Reaction Mixture with Vigorous Stirring (100-110 °C) C->D E Monitor Progress by TLC or LC-MS D->E F Cool to Room Temperature and Perform Aqueous Work-up E->F Reaction Complete G Extract with Organic Solvent, Dry, and Concentrate F->G H Purify by Flash Column Chromatography G->H I I H->I Pure Product

Caption: A generalized workflow for the Suzuki-Miyaura coupling of this compound.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low Conversion Insufficient catalyst activity or deactivation.Increase catalyst loading to 3-5 mol%. Ensure solvents are thoroughly degassed.
Low reaction temperature.Increase the temperature to 120 °C (if using a sealed vessel).
Inefficient base.Switch to a stronger base such as cesium carbonate (Cs₂CO₃).
Protodeboronation of Boronic Acid Presence of excess water or acidic impurities.Use anhydrous solvents and ensure the base is freshly opened or dried.
Prolonged reaction time at high temperature.Monitor the reaction closely and stop it once the starting material is consumed.
Homocoupling of Boronic Acid Catalyst decomposition or presence of oxygen.Ensure a strictly inert atmosphere and use fresh, high-quality catalyst.

Catalytic Cycle Visualization

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura coupling, highlighting the role of the bulky ligand in facilitating the reaction of a sterically hindered substrate.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_complex Ar-Pd(II)L₂-Br Pd0->PdII_complex Ar-Br Product Ar-R Transmetal Transmetalation Diaryl_Pd Ar-Pd(II)L₂-R PdII_complex->Diaryl_Pd R-B(OR)₂⁻ Diaryl_Pd->Pd0 Ar-R RedElim Reductive Elimination BaseComplex [Base-Br]⁻ + H₂O ArylHalide Ar-Br (this compound) Boronate R-B(OR)₂⁻ BoronicAcid R-B(OH)₂ + Base BoronicAcid->Boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki-Miyaura coupling of this compound, while challenging, is readily achievable with the appropriate selection of a modern, highly active palladium catalyst system. The use of bulky, electron-rich phosphine ligands, such as SPhos, is paramount to overcoming the steric hindrance imposed by the ortho-substituents. The protocol detailed herein provides a robust starting point for researchers and drug development professionals, enabling the synthesis of complex biaryl structures from this versatile, yet demanding, building block. Careful attention to reaction setup, particularly the maintenance of an inert atmosphere and the use of high-purity reagents, will ensure high yields and reproducible results.

References

Application Notes and Protocols: Synthesis and Utilization of 2,4-Dichloro-6-methylphenylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemoselective Grignard reaction of 1-Bromo-3,5-dichloro-2-methylbenzene to form 2,4-dichloro-6-methylphenylmagnesium bromide. This sterically hindered and electronically modulated Grignard reagent is a valuable building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals. This document offers in-depth protocols for the reagent's formation, discusses the critical parameters governing the reaction's success, explores potential side reactions, and provides a framework for its subsequent utilization. The causality behind experimental choices is emphasized to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction and Strategic Considerations

The Grignard reaction, discovered by Victor Grignard in 1900, remains one of the most powerful and versatile tools for carbon-carbon bond formation in organic synthesis.[1] The generation of an organomagnesium halide (RMgX) from an organic halide and magnesium metal transforms an electrophilic carbon center into a highly nucleophilic one.[2]

The substrate of interest, this compound, presents unique challenges and opportunities. The presence of three halogen substituents on the aromatic ring requires a chemoselective approach to form the Grignard reagent at the carbon-bromine bond, leaving the more stable carbon-chlorine bonds intact. The ortho-methyl group introduces significant steric hindrance around the reactive center, which can influence the rate of formation and subsequent reactivity of the Grignard reagent.

The successful synthesis of 2,4-dichloro-6-methylphenylmagnesium bromide provides access to a synthetically useful intermediate. The 2,4-dichloro-6-methylphenyl moiety is a structural motif found in a variety of biologically active compounds, and the ability to introduce it nucleophilically is of significant interest in drug discovery and development.

Physicochemical Properties of Reactants and Products

A thorough understanding of the physical and chemical properties of the materials involved is fundamental to safe and effective experimentation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Key Characteristics
This compoundC₇H₅BrCl₂239.92N/AN/AStarting aryl halide. The C-Br bond is significantly more reactive towards magnesium than the C-Cl bonds.
Magnesium (turnings)Mg24.316501090Reactant metal. A passivating oxide layer must be removed for the reaction to initiate.[2]
Tetrahydrofuran (THF)C₄H₈O72.11-108.466Anhydrous aprotic ether solvent. Its higher boiling point and strong coordinating ability make it superior to diethyl ether for less reactive aryl halides.[3]
2,4-Dichloro-6-methylphenylmagnesium bromideC₇H₅BrCl₂Mg264.23N/AN/AThe target Grignard reagent. A highly reactive, moisture-sensitive species.[1]

Reaction Mechanism and Chemoselectivity

The formation of a Grignard reagent is a complex heterogeneous reaction that occurs on the surface of the magnesium metal. The generally accepted mechanism involves a single-electron transfer (SET) from the magnesium to the organic halide.

The chemoselectivity of the reaction with this compound is governed by the difference in bond dissociation energies of the C-Br and C-Cl bonds. The C-Br bond is weaker and therefore more susceptible to cleavage by the single electron transfer from magnesium. This principle has been demonstrated in similar systems, such as the selective Grignard formation from 1-bromo-4-chlorobenzene.[4]

The ortho-methyl group, while not preventing the reaction, is expected to influence its kinetics. Steric hindrance can make the initiation of the Grignard reaction more challenging and may also play a role in the rate of subsequent reactions. In some highly hindered systems, Grignard formation at a sterically encumbered aromatic bromide can be completely inhibited.[5]

Detailed Experimental Protocols

The following protocols are designed to provide a robust method for the synthesis and subsequent reaction of 2,4-dichloro-6-methylphenylmagnesium bromide. Strict adherence to anhydrous and inert atmosphere techniques is paramount for success.

Apparatus Setup and Preparation

A rigorously dried apparatus is crucial, as Grignard reagents are readily quenched by protic sources, including atmospheric moisture.[6]

  • Glassware: All glassware (a three-necked round-bottom flask, reflux condenser, and a pressure-equalizing dropping funnel) must be oven-dried at a minimum of 120°C for several hours or flame-dried under a vacuum and allowed to cool to room temperature under a stream of inert gas (argon or nitrogen).

  • Inert Atmosphere: The reaction must be conducted under a positive pressure of an inert gas. This is typically achieved using a Schlenk line or a balloon filled with argon or nitrogen connected to the top of the reflux condenser via a needle.

Diagram 1: Standard apparatus for Grignard reagent synthesis.

Grignard Reagent Formation: Synthesis of 2,4-Dichloro-6-methylphenylmagnesium Bromide

Materials:

  • Magnesium turnings (1.2 equivalents)

  • This compound (1.0 equivalent)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (a single crystal for activation)

Procedure:

  • Magnesium Activation: To the flame-dried, three-necked flask containing a magnetic stir bar, add the magnesium turnings. Add a single crystal of iodine. Gently warm the flask with a heat gun under a slow stream of inert gas until the purple vapor of iodine is observed. The iodine etches the magnesium oxide layer, exposing a fresh, reactive metal surface.[2] Allow the flask to cool to room temperature.

  • Solvent Addition: Add enough anhydrous THF to cover the magnesium turnings.

  • Initiation: In the dropping funnel, prepare a solution of this compound in anhydrous THF. Add approximately 10% of this solution to the stirred magnesium suspension.

  • Observation of Initiation: A successful initiation is typically indicated by one or more of the following:

    • The disappearance of the brown iodine color.

    • A gentle, spontaneous reflux of the THF.

    • The appearance of a cloudy or grayish turbidity in the solution.[7] If the reaction does not initiate, gentle warming with a heat gun may be required. Be prepared to cool the flask in an ice bath if the reaction becomes too vigorous.

  • Addition of Aryl Halide: Once the reaction has been initiated, add the remaining solution of this compound dropwise from the addition funnel at a rate that maintains a gentle reflux. The exothermic nature of the Grignard formation should sustain the reaction temperature.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting grayish-brown solution is the Grignard reagent, which should be used immediately in the subsequent step.

Potential Side Reactions: The Wurtz Coupling

The most common side reaction in Grignard synthesis is the Wurtz-type coupling, where the newly formed Grignard reagent reacts with the starting aryl halide to form a biaryl dimer.[8]

R-MgX + R-X → R-R + MgX₂

This side reaction is promoted by:

  • High local concentrations of the aryl halide: This is why slow, dropwise addition is crucial.

  • Elevated temperatures: Maintaining a gentle reflux, rather than aggressive heating, helps to minimize this pathway.[8]

The steric hindrance provided by the ortho-methyl group in this compound may also help to disfavor this bimolecular reaction.

Wurtz_Coupling ArylMgBr 2,4-Dichloro-6-methylphenyl- magnesium Bromide Dimer Symmetrical Biaryl (Wurtz Product) ArylMgBr->Dimer Reacts with ArylBr 1-Bromo-3,5-dichloro- 2-methylbenzene ArylBr->Dimer

Diagram 2: The Wurtz coupling side reaction.

Application Protocol: Reaction with an Electrophile (Example: Benzaldehyde)

This protocol details the use of the prepared Grignard reagent in a classic nucleophilic addition to an aldehyde.

Materials:

  • Solution of 2,4-dichloro-6-methylphenylmagnesium bromide in THF (prepared in section 4.2)

  • Benzaldehyde (1.0 equivalent relative to the starting aryl halide)

  • Anhydrous THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Electrophile Preparation: In a separate, flame-dried flask under an inert atmosphere, prepare a solution of benzaldehyde in anhydrous THF. Cool this solution to 0°C in an ice bath.

  • Grignard Addition: Slowly add the prepared Grignard reagent solution to the cooled benzaldehyde solution via a cannula or dropping funnel. Maintain the temperature at 0°C during the addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly add a saturated aqueous solution of ammonium chloride to quench any unreacted Grignard reagent and the magnesium alkoxide intermediate.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diarylmethanol product. Further purification can be achieved by column chromatography on silica gel.

Reaction_Workflow cluster_Grignard_Formation Part A: Grignard Synthesis cluster_Reaction Part B: Reaction with Electrophile start 1-Bromo-3,5-dichloro- 2-methylbenzene + Mg initiation Initiation (I₂, gentle heat) start->initiation addition Dropwise addition of Aryl Bromide in THF initiation->addition formation Formation of 2,4-dichloro-6-methylphenyl- magnesium bromide addition->formation add_grignard Slow addition of Grignard Reagent formation->add_grignard Immediate Use electrophile Benzaldehyde in THF (0°C) electrophile->add_grignard workup Quench (aq. NH₄Cl) & Extraction add_grignard->workup product Purified diarylmethanol product workup->product

Diagram 3: Overall experimental workflow.

Characterization

The successful formation of the Grignard reagent is typically inferred from the consumption of magnesium and the successful formation of the desired product after reaction with an electrophile. The crude Grignard solution is generally not isolated or characterized directly due to its instability.

Characterization of the final product (e.g., the diarylmethanol from the reaction with benzaldehyde) would be performed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product and the incorporation of the 2,4-dichloro-6-methylphenyl group.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the hydroxyl (-OH) group in the alcohol product.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.

Safety and Handling

  • Grignard Reagents: Grignard reagents are highly reactive, corrosive, and moisture-sensitive. They can be pyrophoric, especially in concentrated forms. All handling must be done under a strict inert atmosphere.[1]

  • Solvents: Tetrahydrofuran (THF) and diethyl ether are highly flammable liquids. THF can form explosive peroxides upon standing.[3] Always use freshly distilled or certified anhydrous solvents.

  • Reactants: this compound is a halogenated aromatic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Quenching: The quenching of Grignard reactions is highly exothermic. Always perform the quench slowly and with external cooling.

Conclusion

The chemoselective formation of 2,4-dichloro-6-methylphenylmagnesium bromide is a reliable and valuable synthetic transformation. By carefully controlling reaction conditions, particularly through the use of anhydrous THF and slow addition of the aryl halide, high yields of this sterically hindered Grignard reagent can be achieved while minimizing the formation of the Wurtz coupling side product. The protocols and insights provided in this guide are intended to empower researchers to confidently synthesize and utilize this important building block in their synthetic endeavors.

References

Application Notes and Protocols for Cross-Coupling Reactions Involving 1-Bromo-3,5-dichloro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the strategic application of 1-Bromo-3,5-dichloro-2-methylbenzene in palladium-catalyzed cross-coupling reactions. As a versatile tri-substituted aryl halide, this building block offers a unique platform for sequential and site-selective functionalization, critical for the synthesis of complex molecules in pharmaceutical and materials science research. This document delves into the chemoselectivity of the carbon-halogen bonds, providing field-proven insights and step-by-step protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The causality behind experimental choices, including catalyst systems, bases, and solvents, is explained to empower researchers to optimize these transformations for their specific synthetic targets.

Introduction: The Strategic Utility of this compound

This compound is a valuable starting material for organic synthesis due to its distinct structural features. It possesses three halogen atoms with differential reactivity, enabling selective functionalization. The carbon-bromine (C-Br) bond is significantly more reactive towards oxidative addition in palladium-catalyzed cycles than the more robust carbon-chlorine (C-Cl) bonds.[1][2][3] This inherent reactivity difference is the cornerstone of its utility, allowing for a stepwise and controlled introduction of different substituents onto the aromatic core.

The general reactivity trend for carbon-halogen bonds in such reactions is C-I > C-Br > C-OTf > C-Cl, governed by bond dissociation energies.[1][2] This principle allows the C-Br bond of this compound to be selectively targeted while leaving the two C-Cl bonds intact for subsequent transformations. The ortho-methyl group introduces steric hindrance that can influence the choice of catalyst and ligand, and also impacts the conformational properties of the resulting biaryl products.

This guide will focus on three of the most powerful and widely used cross-coupling reactions:

  • Suzuki-Miyaura Coupling: For the formation of C(sp²)–C(sp²) bonds.

  • Sonogashira Coupling: For the formation of C(sp²)–C(sp) bonds.

  • Buchwald-Hartwig Amination: For the formation of C(sp²)–N bonds.

Foundational Principle: Chemoselective Activation of the C–Br Bond

The success of any sequential cross-coupling strategy with polyhalogenated arenes hinges on the ability to selectively activate one site over others. The oxidative addition of a Pd(0) catalyst to the aryl halide is the first and often rate-determining step in the catalytic cycle.[1][4] The lower bond dissociation energy of the C-Br bond compared to the C-Cl bond makes it the preferred site for this initial activation.

G

Caption: Chemoselective oxidative addition of Pd(0) to the C-Br bond.

By carefully selecting reaction conditions—particularly temperature and catalyst system—chemists can exploit this reactivity differential to achieve high yields of mono-functionalized products, which serve as versatile intermediates for further diversification.

Suzuki-Miyaura Coupling: Forging C–C Bonds

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures by coupling an aryl halide with an organoboron compound.[4][5] For this compound, this reaction selectively targets the C-Br bond to produce 3,5-dichloro-2-methylbiphenyl derivatives, which are precursors to various complex molecules, including pharmacologically active compounds.[6]

Mechanistic Considerations & Field Insights

The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][7]

  • Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable and commercially available catalyst for this transformation.[7] For more challenging substrates or to achieve higher turnover numbers, catalyst systems generated in situ from a palladium source like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can be more effective.

  • Base: The base is crucial for activating the organoboron species to facilitate transmetalation.[8] An aqueous solution of a carbonate base like K₂CO₃ or Cs₂CO₃ is standard. Cesium carbonate is often more effective for less reactive substrates due to its higher solubility and basicity.

  • Solvent System: A biphasic solvent system, such as 1,4-dioxane/water or toluene/water, is commonly used to dissolve both the organic and inorganic reagents.[5] Degassing the solvent is critical to prevent the oxidation of the Pd(0) catalyst.

Data Presentation: Representative Suzuki-Miyaura Conditions
EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (4)K₂CO₃ (2.0)Dioxane/H₂O9012~95%
24-Methoxyphenylboronic acidPd(OAc)₂ (2) / SPhos (4)Cs₂CO₃ (2.0)Toluene/H₂O10016~92%
33-Pyridinylboronic acidPd(dppf)Cl₂ (3)K₃PO₄ (2.5)DMF/H₂O9518~88%
Note: Yields are representative and may vary based on specific substrate and reaction scale.
Detailed Protocol: Synthesis of 3,5-Dichloro-2-methyl-1,1'-biphenyl

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.[7]

Materials:

  • This compound (1.0 mmol, 254.9 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Pd(PPh₃)₄ (0.04 mmol, 46.2 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • 1,4-Dioxane (5 mL)

  • Deionized Water (1 mL)

  • Schlenk flask, magnetic stirrer, condenser, argon/nitrogen line

Procedure:

  • Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times to remove oxygen.

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12 hours.

  • Workup: Upon completion, cool the mixture to room temperature. Add 20 mL of water and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the pure 3,5-dichloro-2-methyl-1,1'-biphenyl.

// Invisible nodes for cycle structure center [shape=point, style=invis]; br_in [label="Ar-Br", shape=none]; rb_in [label="R-B(OH)₂", shape=none]; base_in [label="Base", shape=none]; prod_out [label="", shape=none];

// Edges for the cycle pd0 -> pd2 [label=" Oxidative\n Addition"]; pd2 -> pd_b [label=" Transmetalation"]; pd_b -> pd0 [label=" Reductive\n Elimination"]; pd_b -> prod_out [label=" ", minlen=2]; prod_out -> product [style=invis];

// Input arrows br_in -> pd0; rb_in -> pd2; base_in -> pd2;

// Layout {rank=same; pd0 pd_b} {rank=same; pd2} product [pos="5,1!"]; prod_out [pos="3.5,1!"]; }

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an indispensable tool for forming C(sp²)–C(sp) bonds, linking aryl halides with terminal alkynes.[9][10] This reaction proceeds selectively at the C-Br bond of this compound, providing access to 1-(alk-1-yn-1-yl)-3,5-dichloro-2-methylbenzene derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, natural products, and organic materials.[10]

Mechanistic Considerations & Field Insights

The reaction is co-catalyzed by palladium and copper(I) salts.[9][11]

  • Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the aryl bromide to a Pd(0) species.

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Ar-Pd(II)-Br complex.

  • Catalyst System: A common system involves a palladium source like PdCl₂(PPh₃)₂ and a copper co-catalyst, typically copper(I) iodide (CuI).[9]

  • Base and Solvent: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used, often serving as both the base and part of the solvent system. Anhydrous solvents like THF or DMF are typically employed.[9]

  • Copper-Free Variants: To avoid issues with homocoupling of the alkyne (Glaser coupling) and to simplify purification, copper-free Sonogashira protocols have been developed. These often require a stronger base and a more specialized palladium/ligand system.[12]

Detailed Protocol: Synthesis of 3,5-Dichloro-2-methyl-1-(phenylethynyl)benzene

This protocol outlines a standard Sonogashira coupling procedure.[9]

Materials:

  • This compound (1.0 mmol, 254.9 mg)

  • Phenylacetylene (1.2 mmol, 122.6 mg, 0.13 mL)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 21.1 mg)

  • Copper(I) iodide (CuI) (0.02 mmol, 3.8 mg)

  • Anhydrous Triethylamine (TEA) (3.0 mL)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Schlenk flask, magnetic stirrer, argon/nitrogen line

Procedure:

  • Setup: To a dry Schlenk flask under an argon atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add anhydrous THF (10 mL) and triethylamine (3.0 mL) via syringe. Then, add phenylacetylene dropwise.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. A color change and the formation of a precipitate (triethylammonium bromide) are typically observed. The reaction is usually complete in 2-6 hours.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography (hexanes/ethyl acetate) to obtain the desired alkynylated product.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds by reacting an aryl halide with a primary or secondary amine.[13][14] This reaction is a powerful method for synthesizing aryl amines, which are prevalent structures in pharmaceuticals and functional materials.[15][16]

Mechanistic Considerations & Field Insights

The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[13][14]

  • Catalyst System: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands are essential. Second- and third-generation Buchwald ligands like XPhos, SPhos, and RuPhos are highly effective.[15] The palladium source is often a stable precatalyst or generated in situ from sources like Pd₂(dba)₃ or Pd(OAc)₂.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most common choice.[15] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, though this may require higher temperatures or longer reaction times.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard.

Data Presentation: Ligand and Base Screening for Amination
EntryAmineLigand (4 mol%)Base (1.4 equiv)Temp (°C)Time (h)Yield (%)
1MorpholineXPhosNaOtBu10012>95%
2AnilineRuPhosNaOtBu10016~91%
3BenzylamineSPhosK₃PO₄11024~85%
Note: Data is representative and based on analogous reactions for electron-deficient aryl bromides.[15]
Detailed Protocol: Synthesis of 4-(3,5-Dichloro-2-methylphenyl)morpholine

This protocol provides a general method for the C-N coupling.[15]

Materials:

  • This compound (1.0 mmol, 254.9 mg)

  • Morpholine (1.2 mmol, 104.5 mg, 0.105 mL)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)

  • XPhos (0.04 mmol, 19.1 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)

  • Anhydrous Toluene (5 mL)

  • Schlenk tube, magnetic stirrer, argon/nitrogen line

Procedure:

  • Setup: In a glovebox or under a stream of argon, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound, followed by anhydrous toluene (5 mL) and morpholine.

  • Inert Atmosphere: Seal the tube, remove it from the glovebox (if used), and place it on a preheated stirrer hotplate at 100 °C.

  • Reaction: Stir the mixture vigorously for 12-24 hours. Monitor completion by GC-MS.

  • Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of silica gel, eluting with ethyl acetate, to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate and purify the resulting crude oil or solid by column chromatography or recrystallization to yield the pure aryl amine product.

G

Caption: General experimental workflow for Buchwald-Hartwig amination.

Conclusion

This compound stands out as a highly effective and versatile building block for constructing molecular complexity. Its predictable chemoselectivity, where the C-Br bond undergoes palladium-catalyzed cross-coupling reactions in preference to the C-Cl bonds, allows for a modular and strategic approach to synthesis. The protocols detailed herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide robust starting points for researchers. By understanding the mechanistic principles and the rationale behind the selection of catalysts, ligands, and bases, scientists can effectively leverage this substrate to accelerate the development of novel compounds in drug discovery and materials science.

References

Application Notes and Protocols for the Synthesis of Derivatives from 1-Bromo-3,5-dichloro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Value of a Sterically Hindered Building Block

1-Bromo-3,5-dichloro-2-methylbenzene is a highly functionalized aromatic scaffold of significant interest in medicinal chemistry and materials science. Its utility arises from the differential reactivity of its three halogen substituents and the stereoelectronic influence of the ortho-methyl group. The carbon-bromine bond serves as the primary reactive site for a host of transformations, most notably palladium-catalyzed cross-coupling reactions. The two chlorine atoms offer sites for subsequent, more forcing modifications or can be retained to modulate the physicochemical properties (e.g., lipophilicity, metabolic stability) of the final derivatives.

The defining feature of this substrate is the methyl group positioned ortho to the bromine atom. This substitution introduces significant steric hindrance, which presents both a challenge and an opportunity. While it can impede reactions, it also allows for the synthesis of complex, three-dimensional structures that might otherwise be inaccessible. Successfully employing this building block requires a nuanced understanding of modern catalysis to overcome this steric barrier. This guide provides detailed protocols and the underlying chemical rationale for key transformations, empowering researchers to leverage the unique reactivity of this versatile intermediate.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the substrate's properties is foundational to successful synthetic planning.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 115615-19-5[1]
Molecular Formula C₇H₅BrCl₂[1]
Molecular Weight 239.93 g/mol [1]
IUPAC Name This compound[1]
Appearance White to off-white crystalline powder
Expert Analysis of Reactivity:
  • Primary Reactive Site: The C(sp²)-Br bond is significantly more reactive towards oxidative addition by palladium(0) catalysts than the C(sp²)-Cl bonds. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, providing a reliable handle for selective functionalization.

  • The Ortho-Methyl Group Effect: The methyl group at the C2 position exerts a profound steric influence on the C1-Br bond. This steric congestion makes the approach of a bulky palladium catalyst challenging. Consequently, standard cross-coupling conditions may result in low yields or failed reactions. The key to success lies in the rational selection of highly active catalyst systems, specifically those employing bulky, electron-rich phosphine ligands. These ligands promote the formation of a coordinatively unsaturated, highly reactive L-Pd(0) species that can undergo oxidative addition even at a hindered site.[2][3]

  • Electronic Landscape: The two chlorine atoms are strongly electron-withdrawing via induction, which slightly increases the electrophilicity of the aryl halide. The methyl group is weakly electron-donating. This electronic environment, combined with the steric factors, governs the substrate's reactivity profile.

Palladium-Catalyzed Cross-Coupling: The Gateway to Complexity

Palladium-catalyzed reactions are the most powerful tools for elaborating the this compound core. Success in these reactions is almost entirely dependent on the choice of ligand.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a premier method for creating biaryl structures by coupling the aryl bromide with an organoboron reagent.[4]

For a sterically demanding substrate like this compound, the rate-limiting step is often the initial oxidative addition of the palladium(0) catalyst to the C-Br bond. Standard ligands like triphenylphosphine (PPh₃) are often insufficient. Advanced biaryl phosphine ligands (e.g., SPhos, XPhos) or ferrocenyl phosphines (e.g., R-Phos) are essential.[3] These ligands possess the requisite bulk to stabilize the monoligated L-Pd(0) active species and the electron-donating character to accelerate the oxidative addition and subsequent reductive elimination steps. The choice of a strong base like K₃PO₄ or Cs₂CO₃ is crucial for activating the boronic acid to facilitate transmetalation.[3]

Reaction Scheme: (this compound) + (Phenylboronic Acid) --[Pd Catalyst, Base]--> (2-Methyl-3,5-dichloro-1,1'-biphenyl)

  • Apparatus Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), phenylboronic acid (1.5 eq.), and potassium phosphate (K₃PO₄·H₂O, 3.0 eq.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(dba)₂, 1 mol%) and the phosphine ligand (e.g., R-Phos, 1 mol%).[3]

  • Solvent Addition: Add anhydrous, degassed tetrahydrofuran (THF) to the flask via syringe (to achieve a concentration of ~0.1 M).

  • Reaction Execution: Stir the mixture vigorously at room temperature. The high activity of the selected catalyst system should allow the reaction to proceed without heating.[3]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Suzuki_Miyaura_Cycle pd0 L-Pd(0) Active Catalyst ox_add Oxidative Addition Complex pd0->ox_add Oxidative Addition trans Transmetalation Complex ox_add->trans Transmetalation red_elim Reductive Elimination Complex trans->red_elim Isomerization red_elim->pd0 Reductive Elimination product Ar-R (Product) arx Ar-Br (Substrate) boronic R-B(OH)₂ + Base Buchwald_Hartwig_Cycle pd0 L-Pd(0) Active Catalyst ox_add Oxidative Addition Complex pd0->ox_add Oxidative Addition amido Palladium Amido Complex ox_add->amido Amine Coordination & Deprotonation amido->pd0 Reductive Elimination product Ar-NR₂ (Product) arx Ar-Br (Substrate) amine R₂NH + Base Grignard_Workflow start 1-Bromo-3,5-dichloro- 2-methylbenzene reagent Grignard Reagent (Ar-MgBr) start->reagent + Mg, Anhydrous THF (Inert Atmosphere) product 3,5-dichloro-2-methyl- benzoic acid reagent->product 1. + CO₂ (Dry Ice) 2. + H₃O⁺ (Quench)

References

Application Notes & Protocols for 1-Bromo-3,5-dichloro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction & Strategic Overview

1-Bromo-3,5-dichloro-2-methylbenzene (also known as 5-Bromo-1,3-dichloro-2-methylbenzene) is a polysubstituted aromatic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors.[1][2] Its strategic value lies in its precisely arranged substitution pattern, which offers a versatile platform for complex molecular engineering. The molecule features three distinct halogen atoms—one bromine and two chlorines—and a methyl group on a benzene ring. This configuration provides multiple, differentially reactive sites for sequential chemical modifications.

The key to unlocking the synthetic potential of this intermediate is understanding its inherent chemoselectivity. The carbon-bromine (C-Br) bond is significantly more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the more robust carbon-chlorine (C-Cl) bonds.[3] This reactivity difference is the cornerstone of its application, allowing for the selective functionalization at the C1 position while leaving the two chlorine atoms at C3 and C5 available for subsequent transformations. This document provides an in-depth analysis of the compound's properties and detailed, field-proven protocols for its application in two cornerstone reactions of modern organic synthesis: Suzuki-Miyaura cross-coupling and Grignard reagent formation.

Physicochemical Properties & Safety Mandates

A thorough understanding of the physical properties and safety requirements is a prerequisite for the successful and safe application of any chemical intermediate.

Table 1: Physicochemical and Safety Data for this compound

PropertyValueSource
CAS Number 115615-19-5[4]
Molecular Formula C₇H₅BrCl₂[5]
Molecular Weight 239.92 g/mol [5]
Appearance White to off-white crystalline powder[2]
Solubility Insoluble in water; soluble in common organic solvents like THF, dioxane, and toluene.[6]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.[2][7]

Safety & Handling:

Researchers must consult the full Safety Data Sheet (SDS) before handling. Based on data for analogous compounds, this compound should be handled with caution.[8][9]

  • Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[8][9] Harmful if swallowed (H302).[10]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[7] All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[9]

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water.[7] For eye contact, rinse cautiously with water for several minutes.[8] If inhaled, move to fresh air.[7] If swallowed, seek immediate medical attention.[10]

Core Reactivity Analysis: A Chemoselective Platform

The synthetic utility of this compound is dictated by the electronic and steric environment of its functional groups.

  • Primary Reactive Site (C-Br Bond): The C-Br bond possesses a lower bond dissociation energy compared to the C-Cl bond. This fundamental property makes it the primary site for reactions involving metal insertion or oxidative addition, most notably in palladium-catalyzed cross-coupling reactions.[3][11] This allows for predictable and selective C-C, C-N, or C-O bond formation at this position.

  • Secondary Reactive Sites (C-Cl Bonds): The two C-Cl bonds are significantly less reactive under typical cross-coupling conditions used for aryl bromides.[3] They can, however, be functionalized under more forcing conditions, often requiring specialized catalyst systems (e.g., those employing highly active phosphine ligands) or different reaction mechanisms. This opens the door for sequential, multi-step synthetic strategies on the same aromatic core.

  • Steric Hindrance: The ortho-methyl group provides moderate steric hindrance around the C-Br bond and one of the C-Cl bonds. This can influence the kinetics of a reaction and necessitates the use of catalyst systems, particularly ligands, that are effective for sterically demanding substrates. Bulky, electron-rich phosphine ligands like SPhos or XPhos are often employed to facilitate the oxidative addition and reductive elimination steps in cross-coupling cycles.[3][11]

  • Ring Deactivation: The three electron-withdrawing halogen substituents deactivate the aromatic ring towards electrophilic aromatic substitution.[12] Consequently, reactions like Friedel-Crafts are generally not successful with such heavily halogenated substrates.[12]

Application Protocol 1: Selective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds. The following protocol details the selective coupling of an arylboronic acid at the C-Br position of this compound.

Workflow Diagram: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep 1. Preparation & Setup cluster_reaction 2. Reaction Execution cluster_analysis 3. Monitoring & Work-up cluster_final 4. Isolation & Purification node_prep Flame-dry Schlenk flask under vacuum. Backfill with Argon/Nitrogen (3x cycles). node_reagents Add Substrate (1.0 eq), Boronic Acid (1.2 eq), and Base (K₃PO₄, 2.0 eq). node_prep->node_reagents node_solvent Add degassed solvent (e.g., Dioxane/H₂O). Degas mixture via sparging. node_catalyst Prepare catalyst solution (Pd source + Ligand) in a separate vial and add via syringe. node_solvent->node_catalyst node_heat Heat reaction mixture (e.g., 90-100 °C) with vigorous stirring. node_catalyst->node_heat node_tlc Monitor reaction progress by TLC or GC-MS (disappearance of starting material). node_quench Cool to RT. Quench with water and dilute with EtOAc. node_tlc->node_quench node_extract Separate layers. Extract aqueous phase with EtOAc (2x). node_quench->node_extract node_dry Combine organic layers. Dry over anhydrous Na₂SO₄ or MgSO₄. node_filter Filter and concentrate under reduced pressure. node_dry->node_filter node_purify Purify crude product by flash column chromatography. node_filter->node_purify Grignard_Workflow start Start prep Assemble flame-dried 3-neck flask with condenser, dropping funnel, & N₂ inlet. start->prep mg Add Mg turnings (1.2 eq) to the flask. prep->mg initiate Add ~10% of substrate solution in THF. Observe for initiation (exotherm, cloudiness). mg->initiate activate Initiation? initiate->activate add_iodine Activation: Add a small iodine crystal. Gentle warming. activate->add_iodine No add_substrate Slowly add remaining substrate solution via dropping funnel, maintaining gentle reflux. activate->add_substrate Yes add_iodine->initiate complete Stir at RT or with gentle heat until Mg is consumed. add_substrate->complete end Ready for next step complete->end

References

The Strategic Utility of 1-Bromo-3,5-dichloro-2-methylbenzene in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Molecular Architectures

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular targets. Halogenated aromatic compounds are foundational building blocks, offering a versatile handle for a suite of powerful transformations. Among these, 1-Bromo-3,5-dichloro-2-methylbenzene emerges as a particularly valuable intermediate. Its unique substitution pattern—a reactive bromine atom for cross-coupling, two deactivating chloro groups influencing regioselectivity, and a methyl group providing steric and electronic differentiation—renders it a sophisticated tool for chemists in the pharmaceutical, agrochemical, and materials science sectors.

This technical guide provides an in-depth exploration of this compound as a synthetic building block. We will delve into its application in key carbon-carbon and carbon-nitrogen bond-forming reactions, supported by detailed, field-proven protocols. The causality behind experimental choices will be elucidated, offering researchers and drug development professionals a robust framework for incorporating this versatile molecule into their synthetic endeavors.

Physicochemical Properties and Reactivity Profile

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application.

PropertyValueSource
CAS Number 115615-19-5
Molecular Formula C₇H₅BrCl₂
Molecular Weight 239.92 g/mol
Appearance White to off-white crystalline powder

The reactivity of this compound is primarily dictated by the differential reactivity of its halogen substituents. The C-Br bond is significantly more susceptible to oxidative addition by palladium(0) catalysts than the C-Cl bonds, providing a reliable platform for selective cross-coupling reactions. The two chlorine atoms, being electron-withdrawing, deactivate the aromatic ring towards electrophilic substitution but can activate it for certain nucleophilic aromatic substitution reactions under forcing conditions. The ortho-methyl group introduces steric hindrance around the bromine atom, which can influence the choice of catalyst and ligand to achieve optimal reaction kinetics and yields.

Core Applications and Synthetic Protocols

This compound is a linchpin in the synthesis of a variety of complex organic molecules. Its utility is most pronounced in three key transformations: the Suzuki-Miyaura cross-coupling, the Buchwald-Hartwig amination, and the formation of Grignard reagents.

Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures with high efficiency and functional group tolerance. This compound serves as an excellent electrophilic partner in this transformation, allowing for the selective introduction of an aryl or vinyl group at the position of the bromine atom.

Causality in Protocol Design: The choice of a palladium catalyst and a suitable ligand is critical for overcoming the potential steric hindrance from the ortho-methyl group and the electronic deactivation from the chloro substituents. A bulky, electron-rich phosphine ligand is often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. The base is crucial for the transmetalation step, activating the boronic acid partner.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Materials:

    • This compound (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

    • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

    • Potassium phosphate (K₃PO₄, 2.0 equiv)

    • Toluene/Water (4:1 mixture), degassed

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed toluene/water solvent mixture via syringe.

    • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Combine Reactants: - Aryl Halide - Boronic Acid - Pd Catalyst & Ligand - Base prep_inert Establish Inert Atmosphere prep_reagents->prep_inert prep_solvent Add Degassed Solvent prep_inert->prep_solvent react_heat Heat & Stir (90-100 °C) prep_solvent->react_heat react_monitor Monitor Progress (TLC/GC-MS) react_heat->react_monitor workup_quench Quench with Water react_monitor->workup_quench workup_extract Extract with Organic Solvent workup_quench->workup_extract workup_dry Dry & Concentrate workup_extract->workup_dry workup_purify Column Chromatography workup_dry->workup_purify

Caption: Workflow for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a linkage prevalent in many pharmaceuticals. This reaction allows for the facile synthesis of aryl amines from aryl halides. This compound can be selectively coupled with a wide range of primary and secondary amines.

Causality in Protocol Design: Similar to the Suzuki coupling, the choice of a bulky, electron-rich phosphine ligand is crucial for efficient catalysis. The selection of the base is also critical; a strong, non-nucleophilic base such as sodium tert-butoxide is commonly used to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate. The solvent choice, typically an aprotic solvent like toluene or dioxane, is also important for reaction performance.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

  • Materials:

    • This compound (1.0 equiv)

    • Morpholine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 4 mol%)

    • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

    • Anhydrous toluene

    • Standard glassware for workup and purification

  • Procedure:

    • In a glovebox or under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry Schlenk tube.

    • Evacuate and backfill the Schlenk tube with the inert gas three times.

    • Add anhydrous toluene followed by morpholine via syringe.

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS, typically complete within 12-24 hours.

    • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water.

    • Dry the organic phase, concentrate, and purify by column chromatography to yield the desired N-aryl amine product.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)(Br)L_n oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination amido_complex Ar-Pd(II)(NR'R'')L_n amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR'R'' reductive_elimination->product arbr Ar-Br arbr->oxidative_addition amine HNR'R'' / Base amine->amine_coordination

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

Grignard Reagent Formation: A Gateway to Further Functionalization

The formation of a Grignard reagent from this compound provides a powerful nucleophilic intermediate that can react with a wide array of electrophiles. The greater reactivity of the C-Br bond compared to the C-Cl bond allows for the selective formation of the Grignard reagent at the desired position.

Causality in Protocol Design: The success of a Grignard reaction is highly dependent on maintaining strictly anhydrous conditions, as the Grignard reagent is a strong base and will be quenched by water. The choice of solvent is also crucial, with tetrahydrofuran (THF) often being preferred over diethyl ether for less reactive aryl halides due to its higher boiling point and better solvating properties. Activation of the magnesium turnings, for instance with a small crystal of iodine, is often necessary to initiate the reaction.

Experimental Protocol: Formation of (3,5-dichloro-2-methylphenyl)magnesium bromide

  • Materials:

    • Magnesium turnings (1.2 equiv)

    • This compound (1.0 equiv)

    • Anhydrous tetrahydrofuran (THF)

    • Iodine crystal (catalytic amount)

    • Three-necked round-bottom flask, reflux condenser, dropping funnel, and nitrogen/argon inlet

  • Procedure:

    • Assemble the flame-dried glassware under an inert atmosphere.

    • Place the magnesium turnings and a crystal of iodine in the flask.

    • Prepare a solution of this compound in anhydrous THF in the dropping funnel.

    • Add a small portion (approx. 10%) of the aryl bromide solution to the magnesium suspension.

    • If the reaction does not initiate (indicated by the disappearance of the iodine color and gentle reflux), gently warm the mixture.

    • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture until most of the magnesium is consumed.

    • The resulting grayish solution of the Grignard reagent should be used immediately in the subsequent synthetic step.

Troubleshooting Grignard Reaction Initiation

Grignard_Troubleshooting start Reaction Fails to Initiate check_anhydrous Verify Anhydrous Conditions (Glassware, Solvent) start->check_anhydrous check_mg Assess Magnesium Quality (Fresh, Not Oxidized) check_anhydrous->check_mg If conditions are dry activate_mg Activate Magnesium check_mg->activate_mg If Mg is good quality mechanical_activation Mechanical Activation (Crush Turnings) activate_mg->mechanical_activation chemical_activation Chemical Activation (Iodine, 1,2-Dibromoethane) activate_mg->chemical_activation reattempt Re-attempt Initiation (Gentle Warming) mechanical_activation->reattempt chemical_activation->reattempt success Reaction Initiates reattempt->success Success

Caption: Troubleshooting Grignard Reaction Initiation.

Conclusion

This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its differentiated halogen atoms and methyl substituent provide a canvas for a range of selective and high-yield transformations. The protocols outlined herein for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reagent formation serve as a robust starting point for researchers aiming to leverage this versatile building block. By understanding the underlying principles that govern its reactivity, scientists can confidently employ this compound to construct novel and complex molecules for a multitude of applications, from life-saving pharmaceuticals to innovative agrochemicals.

The Strategic Utility of 1-Bromo-3,5-dichloro-2-methylbenzene in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic selection of foundational chemical scaffolds is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of building blocks available to medicinal chemists, halogenated aromatic compounds stand out for their versatility and predictable reactivity. This technical guide delves into the nuanced applications of 1-Bromo-3,5-dichloro-2-methylbenzene , a trifunctionalized aromatic intermediate poised for significant utility in the construction of complex molecular architectures for medicinal chemistry programs. While not as extensively documented in public literature as some of its isomers, its unique substitution pattern offers a compelling platform for the synthesis of innovative drug candidates.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed experimental protocols. We will explore the inherent chemical logic of employing this reagent, focusing on its potential in palladium-catalyzed cross-coupling reactions to forge key carbon-carbon bonds, a cornerstone of modern pharmaceutical synthesis.[1][2]

Physicochemical Properties and Reactivity Profile

This compound (CAS No. 115615-19-5) is a crystalline solid with a molecular formula of C₇H₅BrCl₂.[3] Its structure is characterized by a toluene core substituted with a bromine atom and two chlorine atoms. This specific arrangement of halogens and a methyl group dictates its reactivity, primarily as an electrophilic partner in cross-coupling reactions. The carbon-bromine bond is the most labile site for oxidative addition to a low-valent palladium catalyst, a critical initiation step in many carbon-carbon bond-forming reactions.[1] The presence of two chlorine atoms, which are less reactive than bromine in such catalytic cycles, allows for selective functionalization at the brominated position. This differential reactivity is a key strategic advantage in multi-step synthetic sequences.

PropertyValue
CAS Number 115615-19-5
Molecular Formula C₇H₅BrCl₂
Molecular Weight 239.93 g/mol
Appearance Crystalline Solid

Core Application: A Gateway to Substituted Biaryl Scaffolds via Suzuki-Miyaura Cross-Coupling

The biaryl motif is a privileged scaffold in medicinal chemistry, found at the core of numerous approved drugs across a wide range of therapeutic areas, including anti-inflammatory, anti-hypertensive, and anti-cancer agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the synthesis of biaryls due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids. This compound is an excellent substrate for this transformation, enabling the synthesis of a diverse library of 2,4-dichloro-6-methylbiphenyl derivatives.

The following workflow illustrates the strategic use of this compound in a Suzuki-Miyaura coupling to generate a substituted biaryl core, which can be further elaborated to access a variety of potential drug candidates.

Suzuki_Miyaura_Workflow A 1-Bromo-3,5-dichloro- 2-methylbenzene D Suzuki-Miyaura Coupling A->D B Arylboronic Acid B->D C Pd Catalyst & Base C->D E 2,4-Dichloro-6-methyl- 1,1'-biphenyl Derivative D->E F Further Functionalization (e.g., at Chlorine positions) E->F G Diverse Library of Drug Candidates F->G

Caption: Suzuki-Miyaura coupling workflow.

Detailed Experimental Protocol: Synthesis of 2',4'-dichloro-6'-methyl-[1,1'-biphenyl]-3-ol

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with (3-hydroxyphenyl)boronic acid.

Materials:

  • This compound (1.0 equiv)

  • (3-Hydroxyphenyl)boronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.04 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 239.9 mg), (3-hydroxyphenyl)boronic acid (1.2 mmol, 165.5 mg), and potassium carbonate (2.0 mmol, 276.4 mg).

  • Catalyst Addition: Add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2',4'-dichloro-6'-methyl-[1,1'-biphenyl]-3-ol.

Rationale Behind Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and PPh₃ is a robust and commonly used catalyst system for Suzuki-Miyaura couplings. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle.

  • Base: Potassium carbonate is a moderately strong base that is effective in promoting the transmetalation step of the catalytic cycle.

  • Solvent System: The mixture of 1,4-dioxane and water provides a suitable medium for dissolving both the organic and inorganic reagents. Degassing the solvents is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Temperature: A reaction temperature of 90 °C is typically sufficient to drive the reaction to completion without causing significant decomposition of the starting materials or product.

Prospective Applications in Drug Discovery Programs

The 2,4-dichloro-6-methylbiphenyl scaffold generated from this compound can serve as a versatile intermediate for the synthesis of a wide range of biologically active molecules. For instance, the remaining chlorine atoms can be targeted in subsequent cross-coupling reactions or nucleophilic aromatic substitutions to introduce further diversity. The hydroxyl group in the example product can be functionalized to explore structure-activity relationships (SAR) in a drug discovery campaign.

Given that substituted biaryl structures are key components of many kinase inhibitors, this building block could be particularly valuable in the development of novel anti-cancer agents.[4] The strategic placement of the methyl and chloro substituents can influence the conformational preferences of the biaryl system, which can be exploited to achieve selective binding to the target kinase.

SAR_Exploration A 2',4'-Dichloro-6'-methyl- [1,1'-biphenyl]-3-ol B Functionalization of -OH group A->B C Modification at -Cl positions A->C D Library of Analogs for SAR Studies B->D C->D

Caption: SAR exploration from the biaryl scaffold.

Conclusion

This compound represents a valuable and strategically important building block for medicinal chemistry. Its trifunctional nature, with a selectively addressable bromine atom, provides a reliable entry point for the synthesis of complex, substituted biaryl scaffolds through robust and well-established methodologies like the Suzuki-Miyaura cross-coupling. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this versatile intermediate in their drug discovery endeavors. The continued exploration of such underutilized building blocks is essential for the generation of novel chemical matter and the development of next-generation therapeutics.

References

Application Note: A Scalable and Regioselective Synthesis of 1-Bromo-3,5-dichloro-2-methylbenzene via Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This application note provides a detailed, field-proven protocol for the large-scale synthesis of 1-Bromo-3,5-dichloro-2-methylbenzene (also known as 2-Bromo-4,6-dichlorotoluene), a key halogenated aromatic intermediate in the synthesis of pharmaceuticals and agrochemicals. The methodology is centered on the Sandmeyer reaction, a robust and highly reliable transformation for converting primary aromatic amines into aryl halides. Starting from 3,5-dichloro-2-methylaniline, this protocol details a two-stage, one-pot process encompassing low-temperature diazotization followed by a copper(I)-catalyzed bromination. The guide is designed for researchers, scientists, and process chemists, offering in-depth explanations for experimental choices, comprehensive safety protocols, and a scalable workflow validated for consistency and high yield.

Introduction and Scientific Rationale

This compound (CAS No. 115615-19-5) is a valuable substituted toluene building block.[1][2] Its specific substitution pattern makes it a crucial precursor for introducing the 3,5-dichloro-2-methylphenyl moiety into more complex molecular architectures. The challenge in synthesizing such polysubstituted aromatic compounds lies in achieving precise regiochemical control, as direct electrophilic halogenation of dichlorotoluene would likely result in a difficult-to-separate mixture of isomers.

To overcome this, the Sandmeyer reaction presents a superior strategic approach.[3][4] This classic transformation allows for the regioselective introduction of a halide by converting a primary aromatic amine into a diazonium salt, which is then displaced by a nucleophile in the presence of a copper(I) catalyst.[5] The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, initiated by a single-electron transfer from the copper(I) salt to the diazonium ion.[3][5] This method is renowned for its reliability, broad applicability, and scalability, making it the preferred choice for the large-scale industrial synthesis of aryl halides.[4]

This protocol begins with the diazotization of 3,5-dichloro-2-methylaniline in a strong acidic medium, followed by the introduction of the resulting diazonium salt to a solution of copper(I) bromide to yield the target compound with high purity and efficiency.

Overall Reaction Scheme

Caption: Overall synthesis of this compound.

Data Presentation: Reagents and Stoichiometry

The following table outlines the reagents required for a representative laboratory-scale synthesis, which can be linearly scaled for pilot or production batches.

Compound Formula MW ( g/mol ) Equivalents Amount (1.0 mol scale) Density (g/mL) Notes
3,5-Dichloro-2-methylanilineC₇H₇Cl₂N176.041.0176.0 gN/AStarting Material
Hydrobromic Acid (48%)HBr80.915.0843 mL (1011 g)~1.49Acid medium and bromide source
Sodium NitriteNaNO₂69.001.0572.5 gN/ADiazotizing agent
Copper(I) BromideCuBr143.451.0143.5 g4.71Sandmeyer catalyst
TolueneC₇H₈92.14-~1000 mL0.867Extraction solvent

Detailed Experimental Protocol

This protocol is divided into two primary stages: the formation of the diazonium salt and its subsequent conversion to the aryl bromide.

Stage 1: Diazotization of 3,5-Dichloro-2-methylaniline

Causality: The diazotization must be conducted at a strictly controlled low temperature (0–5 °C). Diazonium salts are thermally unstable and can decompose violently or undergo unwanted side reactions at higher temperatures, drastically reducing yield and posing a significant safety hazard. The use of a slight excess of sodium nitrite ensures the complete conversion of the starting aniline.

Protocol:

  • To a 3 L, three-necked, jacketed reactor equipped with an overhead mechanical stirrer, a thermocouple, and a dropping funnel, add hydrobromic acid (48%, 843 mL).

  • Begin aggressive stirring and cool the acid to -5 °C using a circulating chiller.

  • Slowly add 3,5-dichloro-2-methylaniline (176.0 g, 1.0 mol) portion-wise, ensuring the internal temperature does not exceed 10 °C. The aniline salt may precipitate, forming a thick slurry.

  • Once the addition is complete, cool the mixture to 0 °C.

  • In a separate beaker, dissolve sodium nitrite (72.5 g, 1.05 mol) in deionized water (400 mL).

  • Add the sodium nitrite solution dropwise to the aniline slurry via the dropping funnel over 1.5–2 hours. Crucially, maintain the internal temperature between 0 °C and 5 °C throughout the addition.

  • After the addition is complete, continue to stir the resulting diazonium salt solution at 0–5 °C for an additional 30 minutes.

Stage 2: Sandmeyer Reaction and Product Isolation

Causality: The diazonium salt is added to the copper(I) bromide solution (not the other way around) to maintain a catalytic concentration of CuBr relative to the diazonium salt. This helps control the highly exothermic reaction and the vigorous evolution of nitrogen gas, which is a byproduct of the desired substitution.[6] Warming the mixture after the addition ensures the reaction goes to completion.

Protocol:

  • In a separate 5 L reactor, add copper(I) bromide (143.5 g, 1.0 mol) to hydrobromic acid (48%, 400 mL). Stir to form a dark solution.

  • Cool the CuBr solution to 0 °C.

  • Slowly add the cold diazonium salt solution prepared in Stage 1 to the CuBr solution over approximately 1 hour. A vigorous evolution of nitrogen gas will be observed. Maintain the temperature below 10 °C during this addition.

  • Once the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 70 °C for 30 minutes to drive the reaction to completion.

  • Cool the reaction mixture to room temperature. The product will likely be a dense, dark oil or solid at the bottom of the reactor.

  • Transfer the mixture to a large separatory funnel. Add toluene (1000 mL) and shake vigorously.

  • Separate the organic layer. Wash the organic layer sequentially with water (2 x 500 mL) and saturated sodium bicarbonate solution (1 x 500 mL) to remove residual acid.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Stage 3: Purification

Causality: Vacuum distillation is the most effective method for purifying the product on a large scale, as it efficiently separates the target compound from non-volatile impurities and any high-boiling side products.

Protocol:

  • Assemble a vacuum distillation apparatus.

  • Transfer the crude oil to the distillation flask.

  • Distill the product under high vacuum. The product, this compound, will distill as a colorless to pale yellow oil, which solidifies upon cooling.

  • Collect the fraction with the appropriate boiling point (literature boiling point is typically around 81-84°C at 7 mmHg).[6]

  • The expected yield of the purified product is typically in the range of 70-85%.

Process Workflow and Logic

The following diagram provides a high-level overview of the entire synthetic workflow, from initial setup to the final purified product.

workflow cluster_prep Reagent Preparation cluster_reaction Reaction Stages cluster_workup Work-up & Purification prep_aniline Prepare Aniline Slurry in HBr at 0-5 °C diazotization Diazotization: Add NaNO₂ solution to aniline slurry (0-5 °C) prep_aniline->diazotization prep_nitrite Prepare Aqueous NaNO₂ Solution prep_nitrite->diazotization prep_cupr Prepare CuBr Solution in HBr sandmeyer Sandmeyer Reaction: Add diazonium solution to CuBr solution, then heat prep_cupr->sandmeyer diazotization->sandmeyer Diazonium Salt Intermediate extraction Toluene Extraction & Aqueous Washes sandmeyer->extraction drying Drying and Solvent Removal extraction->drying purification Vacuum Distillation drying->purification final_product Pure 1-Bromo-3,5-dichloro- 2-methylbenzene purification->final_product

Caption: High-level experimental workflow for the synthesis.

Mandatory Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a flame-resistant lab coat, safety goggles, and face shield.[7][8] Use heavy-duty nitrile or neoprene gloves when handling corrosive acids and organic solvents.

  • Engineering Controls: All operations should be conducted inside a certified chemical fume hood to avoid inhalation of corrosive HBr vapors and toluene.[9][10] Ensure emergency eyewash stations and safety showers are readily accessible.

  • Diazonium Salt Hazard: Aryl diazonium salts are shock-sensitive and can decompose explosively, especially when dry. NEVER isolate the diazonium salt intermediate. Always use it in solution immediately after its preparation and maintain low temperatures.[11]

  • Reagent Hazards:

    • 3,5-Dichloro-2-methylaniline: Toxic and a suspected carcinogen. Avoid skin contact and inhalation.

    • Hydrobromic Acid (48%): Severely corrosive. Causes extreme burns upon contact. Handle with extreme care.

    • Sodium Nitrite: Oxidizing agent and toxic if ingested.

    • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.

  • Waste Disposal: All aqueous and organic waste must be segregated and disposed of in accordance with institutional and local environmental regulations.

References

Application Notes and Protocols for the Purification of 1-Bromo-3,5-dichloro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence: --INVALID-LINK--

Abstract

This technical guide provides detailed application notes and validated protocols for the purification of 1-Bromo-3,5-dichloro-2-methylbenzene (CAS No. 115615-19-5), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Recognizing the critical impact of purity on reaction yields, impurity profiles, and the overall quality of active pharmaceutical ingredients (APIs), this document outlines systematic methodologies for achieving high-purity this compound. The protocols described herein are designed for researchers, medicinal chemists, and process development scientists, offering a robust framework for selecting and optimizing purification strategies. This guide emphasizes the scientific rationale behind each technique, including recrystallization, distillation, and column chromatography, to ensure reproducible and scalable results.

Introduction: The Importance of Purity for this compound

This compound is a halogenated aromatic compound of significant interest in organic synthesis. Its trifunctional nature, featuring bromo, chloro, and methyl substituents on the benzene ring, provides multiple reactive sites for a variety of chemical transformations. This versatility makes it a valuable building block in the development of complex molecules, particularly in the pharmaceutical and agrochemical industries.

The purity of this compound is paramount. Impurities, which can include isomers, starting materials, or byproducts from its synthesis, can lead to undesirable side reactions, reduced yields, and the introduction of difficult-to-remove contaminants in subsequent synthetic steps. For drug development professionals, ensuring the purity of such intermediates is a critical aspect of quality control and regulatory compliance.

This guide provides a comprehensive overview of established purification techniques tailored for this compound, enabling researchers to obtain material of the requisite purity for their specific applications.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to designing effective purification protocols. The following table summarizes the key properties of this compound.

PropertyValueSource
CAS Number 115615-19-5--INVALID-LINK--
Molecular Formula C₇H₅BrCl₂--INVALID-LINK--[1]
Molecular Weight 239.93 g/mol --INVALID-LINK--[1]
Appearance Solid--INVALID-LINK--
Melting Point 84-85 °C--INVALID-LINK--
Boiling Point 253.1 ± 35.0 °C (Predicted)--INVALID-LINK--
Solubility Insoluble in water; generally soluble in common organic solvents such as acetone, ethyl acetate, and methanol.[2]--INVALID-LINK--

Potential Impurities in the Synthesis of this compound

The synthesis of this compound can result in the formation of several impurities. A common synthetic route involves the Sandmeyer reaction of 3,5-dichloro-2-methylaniline. Potential impurities may include:

  • Isomeric Byproducts: Incomplete or non-selective halogenation can lead to the formation of isomers with different substitution patterns on the aromatic ring.

  • Unreacted Starting Materials: Residual 3,5-dichloro-2-methylaniline may be present in the crude product.

  • Dehalogenated Species: Reductive dehalogenation can lead to the formation of dichlorotoluene or monochloro-bromotoluene species.[3]

  • Solvent and Reagent Residues: Residual solvents and reagents used in the synthesis and workup can also be present.

The selection of an appropriate purification strategy should be guided by the nature and concentration of these potential impurities.

Purification Methodologies

The choice of purification method depends on the physical state of the crude product, the nature of the impurities, and the desired scale of purification. For this compound, a solid at room temperature, recrystallization is often the most effective and scalable method. For smaller quantities or to separate closely related impurities, column chromatography is a powerful alternative. Distillation, given the high boiling point, is less practical for routine laboratory purification but may be suitable for industrial-scale operations.

Recrystallization

Recrystallization is a technique used to purify solids based on differences in their solubility in a given solvent at different temperatures. The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while the impurities should either be highly soluble or insoluble at all temperatures.

Protocol for Recrystallization of this compound:

  • Solvent Selection: Based on the general solubility of halogenated aromatics, suitable solvents for recrystallization include ethanol, methanol, isopropanol, or a mixed solvent system such as ethanol/water or hexane/ethyl acetate.[4][5] A small-scale solubility test is recommended to identify the optimal solvent.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture with stirring (e.g., on a hot plate with a magnetic stirrer) until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent. The purity of the recrystallized product should be assessed by melting point determination and analytical techniques such as GC-MS or HPLC.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_cooling Crystallization cluster_isolation Isolation & Drying crude Crude Solid solvent Add Minimal Hot Solvent crude->solvent dissolved Clear Solution at High Temp solvent->dissolved cool_rt Slow Cooling to Room Temp dissolved->cool_rt ice_bath Ice Bath Cooling cool_rt->ice_bath crystals Crystal Formation ice_bath->crystals filtration Vacuum Filtration crystals->filtration washing Wash with Cold Solvent filtration->washing drying Dry Under Vacuum washing->drying pure_product Pure Crystals drying->pure_product Column_Chromatography_Workflow start Crude Sample dissolve Dissolve in Minimal Eluent start->dissolve load_sample Load Sample onto Column dissolve->load_sample pack_column Pack Silica Gel Column pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Remove Solvent combine_pure->evaporate end Pure Product evaporate->end

References

Comprehensive Analytical Protocol for the Characterization of 1-Bromo-3,5-dichloro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

**Abstract

This application note provides a detailed framework of analytical methodologies for the definitive characterization of 1-Bromo-3,5-dichloro-2-methylbenzene (CAS No. 115615-19-5)[1]. The protocols herein are designed for researchers, quality control analysts, and professionals in drug development who require robust, validated methods for structural elucidation, purity assessment, and quality control. The guide integrates spectroscopic and chromatographic techniques, explaining the causality behind experimental choices to ensure scientific integrity and reproducibility. Methodologies covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy.

Introduction and Compound Overview

This compound is a substituted aromatic hydrocarbon. Its structure, featuring bromine, chlorine, and methyl substituents on a benzene ring, makes it a potentially valuable intermediate in the synthesis of more complex molecules, including agrochemicals and pharmaceuticals. Given the potential for isomeric impurities arising from the synthesis of halogenated aromatics, a multi-faceted analytical approach is not just recommended, but essential for ensuring the compound's identity, purity, and suitability for downstream applications[2]. This guide provides the necessary protocols to achieve this comprehensive characterization.

Compound Details:

  • IUPAC Name: this compound

  • CAS Number: 115615-19-5[1]

  • Molecular Formula: C₇H₅BrCl₂[3]

  • Molecular Weight: 239.92 g/mol [3]

Critical Safety and Handling Precautions

Substituted halogenated benzenes require careful handling due to potential toxicity. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds like 1-Bromo-3,5-dichlorobenzene indicate that it may cause skin irritation, serious eye irritation, and respiratory irritation[4][5].

Core Handling Guidelines:

  • Personal Protective Equipment (PPE): Always wear nitrile gloves, a lab coat, and chemical safety goggles[6].

  • Ventilation: Handle the compound within a certified chemical fume hood to avoid inhalation of dust or vapors[7].

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container[7].

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Overall Analytical Workflow

A sequential and confirmatory workflow is critical. The process begins with unambiguous structural identification, followed by quantitative purity analysis.

G cluster_0 Part 1: Structural Elucidation cluster_1 Part 2: Purity & Impurity Profiling cluster_2 Part 3: Final Characterization NMR NMR Spectroscopy (¹H, ¹³C) Primary Structure Confirmation MS Mass Spectrometry (GC-MS) Molecular Weight & Isotopic Pattern NMR->MS Confirms Mass IR Infrared Spectroscopy Functional Group Analysis MS->IR Confirms Bonds GC Gas Chromatography (GC-FID/ECD) Volatile Purity & Isomer Separation IR->GC Proceed if Structure is Correct HPLC HPLC (RP-UV) Non-Volatile Impurities GC->HPLC Complementary Analysis Report Certificate of Analysis (CoA) Generation GC->Report Compile Data HPLC->Report Compile Data

Caption: Overall workflow for the characterization of this compound.

PART I: SPECTROSCOPIC METHODS FOR STRUCTURAL ELUCIDATION

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule. ¹H NMR provides information on the number and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton.

Protocol: Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh 15-20 mg of the sample into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is chosen for its excellent solubilizing power for nonpolar aromatic compounds and its well-defined residual solvent peak.

  • Homogenization: Cap the tube and gently invert several times until the sample is fully dissolved.

  • Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters are generally sufficient.

Expected Spectral Data & Interpretation:

Analysis Expected Chemical Shift (δ, ppm) Multiplicity Integration Assignment & Rationale
¹H NMR ~7.4-7.6Singlet (s)2HThe two aromatic protons (H-4, H-6) are chemically equivalent due to the molecule's symmetry. They appear as a singlet because they have no adjacent protons to couple with.
~2.5Singlet (s)3HThe three protons of the methyl (-CH₃) group are equivalent and show no coupling, resulting in a singlet. The chemical shift is typical for a methyl group attached to an aromatic ring.
¹³C NMR ~140Quartet (q)-C2-CH₃: The carbon atom bearing the methyl group.
~138Singlet (s)-C3/C5-Cl: The two equivalent carbons bonded to chlorine atoms.
~130Triplet (t)-C4/C6-H: The two equivalent carbons bonded to hydrogen atoms.
~125Singlet (s)-C1-Br: The carbon atom bonded to the bromine atom.
~22Quartet (q)--CH₃: The methyl carbon.

Table 1: Predicted ¹H and ¹³C NMR data for this compound in CDCl₃.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is the ideal method for confirming the molecular weight and observing the characteristic isotopic patterns of bromine and chlorine, which provides definitive evidence of their presence.

G cluster_workflow GC-MS Analysis Workflow prep 1. Sample Preparation (1 mg/mL in Hexane) inject 2. GC Injection (1 µL, Split Mode) prep->inject sep 3. GC Separation (e.g., DB-5ms column) inject->sep ionize 4. Ionization (Electron Ionization, 70 eV) sep->ionize detect 5. Mass Detection (Quadrupole Analyzer) ionize->detect analyze 6. Data Analysis (Mass Spectrum & Isotopic Pattern) detect->analyze

Caption: Step-by-step workflow for GC-MS analysis.

Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as hexane or ethyl acetate.

  • GC Conditions:

    • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent nonpolar column).

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL with a 50:1 split ratio.

    • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 350.

Data Interpretation:

  • Molecular Ion (M⁺): The key diagnostic feature is the molecular ion cluster. Due to the natural abundance of isotopes (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%; ³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), a characteristic pattern will be observed.

  • Expected Isotopic Cluster: The molecular weight is 239.92. The spectrum will show a cluster of peaks around m/z 238, 240, 242, and 244, corresponding to the different combinations of Br and Cl isotopes. The most intense peak in this cluster will depend on the specific isotopic combination.

  • Fragmentation: A prominent fragment is expected from the loss of the methyl group ([M-15]⁺), resulting in a C₆H₂BrCl₂⁺ fragment. Further fragmentation may involve the loss of halogen atoms.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. It is used to identify the presence of key functional groups.

Protocol: Attenuated Total Reflectance (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Analysis: Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-600 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100-3000C-H StretchAromatic C-H
3000-2850C-H StretchMethyl (-CH₃)
1600-1450C=C StretchAromatic Ring
850-750C-Cl StretchAryl Chloride
700-600C-Br StretchAryl Bromide

Table 2: Key IR absorption frequencies for this compound.

PART II: CHROMATOGRAPHIC METHODS FOR PURITY ASSESSMENT

Gas Chromatography with Flame Ionization Detection (GC-FID)

Principle: GC-FID is a robust and reliable technique for determining the purity of volatile compounds. The FID is sensitive to hydrocarbons and provides a response proportional to the mass of carbon, allowing for accurate area-percent purity calculations. For enhanced sensitivity to halogenated compounds, an Electron Capture Detector (ECD) can be used as an alternative[8].

Protocol: GC-FID Purity Analysis

  • Sample Preparation: Prepare a solution of ~5 mg/mL in a suitable solvent like hexane.

  • GC Conditions:

    • Column: Use the same or a similar column as in the GC-MS method (e.g., DB-5ms).

    • Oven Program: A similar temperature program to the GC-MS method can be employed and optimized for the best separation of any observed impurities.

    • Detector: FID, Temperature: 300°C.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100. This method assumes that all components have a similar response factor in the FID.

High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC is used to separate compounds based on their hydrophobicity. It is an excellent complementary technique to GC for identifying any non-volatile or thermally unstable impurities that would not be detected by GC.

Protocol: Reversed-Phase HPLC with UV Detection

  • Sample Preparation: Prepare a solution of the sample at approximately 0.5 mg/mL in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)[9].

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically effective for halogenated benzenes[9][10]. A starting point could be 70:30 (Acetonitrile:Water).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV detector set to a wavelength where the compound has significant absorbance (e.g., 220 nm or 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis: Assess purity using the area percent method, similar to the GC-FID analysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Bromo-3,5-dichloro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Bromo-3,5-dichloro-2-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in established chemical principles and practical laboratory experience.

Introduction to Synthetic Strategies

The synthesis of this compound primarily proceeds through two distinct pathways:

  • Electrophilic Aromatic Bromination of 3,5-dichlorotoluene.

  • The Sandmeyer Reaction starting from 2-amino-3,5-dichlorotoluene.

Each route presents a unique set of challenges. This guide will address specific issues that may arise in both methodologies, offering logical troubleshooting steps and preventative measures.

Part 1: Troubleshooting Electrophilic Bromination of 3,5-Dichlorotoluene

This approach involves the direct bromination of the aromatic ring of 3,5-dichlorotoluene. While seemingly straightforward, the directing effects of the substituents can lead to challenges in regioselectivity and product purity.

Core Challenges:
  • Regioselectivity: The methyl group is an ortho-, para-director, while the chlorine atoms are ortho-, para-directing but deactivating. This can lead to the formation of multiple isomers.

  • Over-bromination: The reaction conditions required for mono-bromination can sometimes lead to the formation of di-brominated byproducts.

  • Reaction Rate: The deactivating nature of the two chlorine atoms can make the reaction sluggish, requiring harsher conditions that may promote side reactions.

Troubleshooting Guide & FAQs

Question 1: My reaction is producing a mixture of isomers, with the desired this compound being a minor product. How can I improve the regioselectivity?

Answer: This is a common issue stemming from the competing directing effects of the methyl and chloro substituents. The primary undesired isomer is often 4-bromo-2,6-dichlorotoluene.

Causality: The methyl group strongly activates the ortho and para positions (positions 2, 4, and 6). The chloro groups also direct ortho and para, but are deactivating. The position of bromination is a delicate balance of these electronic and steric effects.

Troubleshooting Steps:

  • Choice of Brominating Agent and Catalyst:

    • Using a milder brominating agent such as N-Bromosuccinimide (NBS) in the presence of a silica-supported acid catalyst can sometimes offer better selectivity compared to liquid bromine and a strong Lewis acid like FeBr₃ or AlCl₃. .

    • The use of a bulky Lewis acid catalyst may sterically hinder attack at the more accessible positions, potentially favoring the desired isomer.

  • Reaction Temperature:

    • Lowering the reaction temperature (e.g., 0-5 °C) can enhance selectivity by favoring the kinetically controlled product. High temperatures can lead to a thermodynamic mixture of isomers.

  • Solvent Effects:

    • The polarity of the solvent can influence the reaction rate and selectivity. Experiment with less polar solvents like dichloromethane (DCM) or carbon tetrachloride, or more polar solvents like nitromethane, to find the optimal conditions.

Question 2: I am observing a significant amount of di-brominated product in my reaction mixture. How can I prevent this?

Answer: Over-bromination occurs when the desired mono-brominated product is more reactive than the starting material, or when the reaction conditions are too harsh.

Troubleshooting Steps:

  • Stoichiometry of Bromine:

    • Carefully control the stoichiometry of the brominating agent. Use no more than 1.0 to 1.1 equivalents of bromine or NBS. A slight excess may be needed to drive the reaction to completion, but a large excess will promote di-bromination.

  • Slow Addition:

    • Add the brominating agent dropwise to the reaction mixture over an extended period. This maintains a low concentration of the electrophile and minimizes over-reaction.

  • Monitoring the Reaction:

    • Closely monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to an acceptable level.

Question 3: The reaction is very slow or incomplete, even after prolonged reaction times. What can I do to improve the conversion?

Answer: The two deactivating chloro groups significantly reduce the nucleophilicity of the aromatic ring.

Troubleshooting Steps:

  • Catalyst Activity:

    • Ensure your Lewis acid catalyst (e.g., FeBr₃, AlCl₃) is anhydrous and active. Moisture will deactivate the catalyst. Consider using freshly opened or sublimed catalyst.

    • Increase the catalyst loading, but be mindful that this can also decrease selectivity.

  • Reaction Temperature:

    • While low temperatures favor selectivity, a moderate increase in temperature (e.g., to room temperature or slightly above) may be necessary to achieve a reasonable reaction rate. This will require careful optimization to balance conversion and selectivity.

  • Activation of Bromine:

    • If using liquid bromine, the addition of a small amount of iron filings, which will be converted in situ to FeBr₃, can be an effective catalyst.

Experimental Protocol: Electrophilic Bromination

Electrophilic_Bromination_Workflow start Start setup 1. Reaction Setup - Charge flask with 3,5-dichlorotoluene and solvent. - Add Lewis acid catalyst (e.g., FeBr₃). start->setup cool 2. Cooling - Cool the mixture to 0-5 °C. setup->cool addition 3. Bromine Addition - Slowly add Br₂ (1.0-1.1 eq) dropwise. cool->addition reaction 4. Reaction - Stir at 0-5 °C and monitor by GC/TLC. addition->reaction quench 5. Quenching - Pour into an aqueous solution of a reducing agent (e.g., Na₂SO₃). reaction->quench extraction 6. Workup - Extract with an organic solvent. - Wash with water and brine. quench->extraction purification 7. Purification - Dry the organic layer and concentrate. - Purify by column chromatography or recrystallization. extraction->purification end End purification->end

Caption: Workflow for Electrophilic Bromination.

Part 2: Troubleshooting the Sandmeyer Reaction

This synthetic route involves the diazotization of 2-amino-3,5-dichlorotoluene followed by a copper(I) bromide-mediated conversion to the aryl bromide.[1][2][3][4][5] This multi-step process requires careful control of reaction conditions.

Core Challenges:
  • Synthesis of the Starting Material: The precursor, 2-amino-3,5-dichlorotoluene, is not commercially available in large quantities and often needs to be synthesized.

  • Diazonium Salt Instability: Aryl diazonium salts can be unstable and may decompose, especially at elevated temperatures.

  • Side Reactions: The radical mechanism of the Sandmeyer reaction can lead to the formation of byproducts, including biaryls and phenols.[4]

  • Handling of Copper Salts: Copper(I) salts are prone to oxidation, and their purity can affect the reaction outcome.

Troubleshooting Guide & FAQs

Question 1: The synthesis of the starting material, 2-amino-3,5-dichlorotoluene, from 3,5-dichlorotoluene is low-yielding. How can I improve this?

Answer: A common route is nitration of 3,5-dichlorotoluene followed by reduction of the nitro group.

Causality: The nitration of 3,5-dichlorotoluene can lead to a mixture of isomers. Subsequent reduction of the desired 2-nitro-3,5-dichlorotoluene must be efficient and clean.

Troubleshooting Steps for Nitration:

  • Nitrating Agent and Conditions:

    • Use a well-controlled nitrating mixture (e.g., HNO₃ in H₂SO₄) at low temperatures (0-10 °C) to minimize side reactions and the formation of undesired isomers.

    • The regioselectivity of this step is crucial. The methyl group will direct ortho and para, while the chloro groups direct ortho and para. The desired product is the result of nitration ortho to the methyl group and meta to one of the chloro groups.

Troubleshooting Steps for Reduction:

  • Reducing Agent:

    • Common reducing agents for nitroarenes include Sn/HCl, Fe/HCl, or catalytic hydrogenation (H₂/Pd-C). For substrates with chloro-substituents, catalytic hydrogenation can sometimes lead to dehalogenation. Sn/HCl or Fe/HCl are often more reliable choices.

Question 2: My diazotization reaction is not proceeding to completion, or I am observing decomposition of the diazonium salt.

Answer: The formation and stability of the diazonium salt are critical for the success of the Sandmeyer reaction.

Troubleshooting Steps:

  • Temperature Control:

    • The diazotization must be carried out at low temperatures, typically between 0 and 5 °C. Use an ice-salt bath to maintain this temperature range. Higher temperatures will lead to premature decomposition of the diazonium salt to the corresponding phenol.

  • Acid Concentration:

    • A sufficient excess of strong acid (e.g., HBr or H₂SO₄) is necessary to prevent the coupling of the diazonium salt with the unreacted amine.

  • Purity of Sodium Nitrite:

    • Use high-purity sodium nitrite. The solution should be prepared fresh and added slowly to the reaction mixture.

Question 3: The final Sandmeyer reaction to produce this compound is giving a low yield and a complex mixture of byproducts.

Answer: This can be due to several factors, including the purity of the copper(I) bromide, the reaction temperature, and the presence of competing side reactions.

Troubleshooting Steps:

  • Purity of Copper(I) Bromide:

    • Copper(I) bromide is susceptible to oxidation to copper(II) bromide, which is less effective in the Sandmeyer reaction. Use freshly prepared or purified CuBr. If it appears green (indicating Cu(II)), it should be purified.

  • Reaction Temperature:

    • The decomposition of the diazonium salt in the presence of CuBr is typically carried out at a slightly elevated temperature (e.g., 60-100 °C) to ensure a steady evolution of nitrogen gas. However, too high a temperature can promote side reactions. The optimal temperature should be determined experimentally.

  • pH of the Reaction Mixture:

    • The reaction is typically performed under acidic conditions. Neutralizing the reaction mixture before the Sandmeyer step can lead to the formation of diazoamino compounds and other undesired products.

Experimental Protocol: Sandmeyer Reaction

Sandmeyer_Reaction_Workflow start Start diazotization 1. Diazotization - Dissolve 2-amino-3,5-dichlorotoluene in HBr. - Cool to 0-5 °C. - Add NaNO₂ solution dropwise. start->diazotization cu_prep 2. Catalyst Preparation - Prepare a solution or suspension of CuBr in HBr. diazotization->cu_prep sandmeyer 3. Sandmeyer Reaction - Slowly add the diazonium salt solution to the CuBr mixture. - Warm gently to initiate N₂ evolution. cu_prep->sandmeyer workup 4. Workup - Quench the reaction. - Extract with an organic solvent. - Wash with water and brine. sandmeyer->workup purification 5. Purification - Dry the organic layer and concentrate. - Purify by distillation or column chromatography. workup->purification end End purification->end

Caption: Workflow for the Sandmeyer Reaction.

Part 3: Purification and Characterization

Question: I have a crude product containing the desired this compound along with isomeric impurities. What is the best method for purification?

Answer: The choice of purification method depends on the physical properties of the desired product and its impurities.

Purification MethodApplicabilityAdvantagesDisadvantages
Recrystallization If the product is a solid and has significantly different solubility from its isomers in a particular solvent.Simple, cost-effective, and scalable.May result in lower recovery if the product has some solubility in the cold solvent.
Column Chromatography For separating isomers with different polarities.High resolution for removing closely related impurities.More time-consuming, requires larger volumes of solvent, and can be less scalable for large quantities.
Fractional Distillation If the boiling points of the isomers are sufficiently different.Can be effective for large-scale purification.Requires specialized equipment and may not be suitable for thermally sensitive compounds.

Characterization Data:

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the methyl group. The integration and splitting patterns will help to confirm the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule.

  • GC-MS: Gas Chromatography-Mass Spectrometry is an excellent tool for determining the purity of the sample and identifying any isomeric impurities by their mass-to-charge ratio and fragmentation patterns.[6][7]

  • Melting Point: A sharp melting point is a good indicator of purity for solid samples.

References

Technical Support Center: Optimizing Reaction Conditions for 1-Bromo-3,5-dichloro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Bromo-3,5-dichloro-2-methylbenzene. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and overcome common challenges encountered during the synthesis of this important chemical intermediate.

I. Understanding the Synthesis: Key Considerations

The synthesis of this compound typically involves the electrophilic bromination of 3,5-dichlorotoluene. The directing effects of the substituents on the aromatic ring are a critical consideration. The methyl group is an activating, ortho-, para- directing group, while the chlorine atoms are deactivating, ortho-, para- directing groups. This interplay of electronic effects dictates the regioselectivity of the bromination reaction.

A common synthetic approach is the direct bromination of 3,5-dichlorotoluene using a brominating agent and a Lewis acid catalyst. Another potential, though less direct, route involves a Sandmeyer reaction starting from a corresponding aniline derivative.[1][2] This guide will primarily focus on the optimization of the direct bromination pathway.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield, or I have only recovered the starting material (3,5-dichlorotoluene). What are the likely causes and how can I improve the yield?

A: Low or no product yield is a common issue that can stem from several factors related to reaction conditions and reagent quality.

Possible Causes and Solutions:

  • Insufficient Catalyst Activity: The Lewis acid catalyst (e.g., anhydrous aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃)) is crucial for activating the bromine.[3]

    • Troubleshooting: Ensure your Lewis acid is truly anhydrous. Moisture will deactivate the catalyst. Consider opening a new bottle of the catalyst or drying it under vacuum before use. The amount of catalyst can also be critical; typically, a catalytic amount is sufficient, but for deactivated substrates, a higher loading might be necessary.[4]

  • Inadequate Reaction Temperature: Electrophilic aromatic substitution on a deactivated ring, such as 3,5-dichlorotoluene, may require elevated temperatures to proceed at a reasonable rate.[4][5]

    • Troubleshooting: If you are running the reaction at room temperature, consider gently heating the reaction mixture. A temperature range of 40-60 °C is a good starting point. Monitor the reaction progress by TLC or GC to avoid the formation of side products at higher temperatures.

  • Poor Quality Brominating Agent: The purity of the brominating agent (e.g., liquid bromine or N-bromosuccinimide (NBS)) is important.

    • Troubleshooting: Use a freshly opened bottle of bromine or recrystallize your NBS if you suspect it has degraded.

  • Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion.

    • Troubleshooting: Carefully check your calculations for the molar equivalents of 3,5-dichlorotoluene, the brominating agent, and the catalyst. A slight excess of the brominating agent may be beneficial, but a large excess can lead to di-substituted byproducts.

Issue 2: Formation of Multiple Products (Isomers and Di-substituted Byproducts)

Q: My crude product analysis (GC-MS or ¹H NMR) shows the presence of multiple isomers and/or di-brominated products. How can I improve the regioselectivity and minimize side reactions?

A: The formation of multiple products is often a result of the complex directing effects of the substituents and overly harsh reaction conditions.

Possible Causes and Solutions:

  • Over-activation of the Brominating Agent: A highly reactive electrophile can be less selective.

    • Troubleshooting: Consider using a milder Lewis acid or a different brominating agent. For instance, using iron filings which generate FeBr₃ in situ can sometimes provide better selectivity than using anhydrous FeBr₃ directly.[5] N-bromosuccinimide (NBS) in the presence of a proton source can also be a milder alternative to Br₂/Lewis acid.[6]

  • High Reaction Temperature: Elevated temperatures can overcome the activation energy barriers for the formation of less favored isomers and di-substituted products.

    • Troubleshooting: Run the reaction at a lower temperature for a longer period. This will favor the formation of the thermodynamically more stable product.

  • Reaction Time: Allowing the reaction to proceed for too long, especially at elevated temperatures, can lead to the formation of di-brominated species.

    • Troubleshooting: Monitor the reaction closely using an appropriate analytical technique (TLC, GC). Quench the reaction as soon as the starting material is consumed to a satisfactory level.

Issue 3: Difficult Purification of the Final Product

Q: I am having trouble purifying this compound from the reaction mixture. What are the recommended purification techniques?

A: Purification can be challenging due to the presence of unreacted starting material, isomers, and other byproducts with similar physical properties.

Recommended Purification Protocol:

  • Work-up: After quenching the reaction (e.g., with a solution of sodium bisulfite to remove excess bromine), wash the organic layer with water, a dilute base (like sodium bicarbonate solution) to remove any acidic impurities, and finally with brine.[5] Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

  • Crude Isolation: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification Methods:

    • Recrystallization: This is often the most effective method for obtaining highly pure product. A common solvent system for recrystallization is hot methanol or ethanol.[7] The product should be dissolved in a minimum amount of hot solvent and allowed to cool slowly to form crystals.

    • Column Chromatography: If recrystallization does not provide sufficient purity, column chromatography on silica gel is a viable option. A non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent (e.g., ethyl acetate or dichloromethane), is typically effective.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity of the bromination of 3,5-dichlorotoluene?

A1: The methyl group is an ortho-, para- director and an activating group. The two chlorine atoms are also ortho-, para- directors but are deactivating groups. The position ortho to the methyl group (C2 and C6) and para to the methyl group (C4) are activated. The positions ortho to the chlorine atoms are C2, C4, and C6. The position meta to all substituents is C4. The directing groups work in concert to direct the incoming electrophile to the C2, C4, and C6 positions. However, the position between the two chlorine atoms (C4) is sterically hindered. Therefore, the primary product expected is substitution at the C2 (and C6) position, leading to this compound.

Q2: Can I use a different catalyst besides AlCl₃ or FeBr₃?

A2: Yes, other Lewis acids can be used. For instance, zinc chloride (ZnCl₂) or iodine (I₂) can sometimes be effective catalysts for electrophilic bromination. The choice of catalyst can influence the reactivity and selectivity of the reaction, so some optimization may be required.

Q3: Is it possible to perform this reaction under free-radical conditions?

A3: Yes, but it will result in a different product. If the reaction is carried out in the presence of a radical initiator (like AIBN) or under UV light, bromination will occur on the methyl group (benzylic bromination) rather than on the aromatic ring.[8][9] This would yield 1-(bromomethyl)-3,5-dichlorobenzene. Therefore, it is crucial to ensure the reaction conditions favor electrophilic aromatic substitution.

Q4: What are the key safety precautions for this reaction?

A4:

  • Bromine: Liquid bromine is highly corrosive, toxic, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Lewis Acids: Anhydrous Lewis acids react violently with water. They should be handled in a dry environment.

  • Solvents: Use appropriate organic solvents in a well-ventilated area, away from ignition sources.

  • Quenching: The quenching of the reaction can be exothermic. It should be done carefully, especially on a larger scale.

IV. Experimental Protocols and Data

Optimized Reaction Conditions for Electrophilic Bromination

The following table summarizes a set of optimized reaction conditions for the synthesis of this compound.

ParameterRecommended ConditionRationale
Starting Material 3,5-Dichlorotoluene-
Brominating Agent Liquid Bromine (Br₂)Potent electrophile source.
Catalyst Anhydrous Iron(III) Bromide (FeBr₃)Effective Lewis acid for activating bromine.[5]
Solvent Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄)Inert solvent that dissolves the reactants.
Temperature 0 °C to Room TemperatureHelps to control the reaction rate and minimize side products.
Reaction Time 2-4 hours (monitor by TLC/GC)Sufficient time for completion without significant byproduct formation.
Work-up Quench with NaHSO₃, wash with H₂O and brineRemoves excess bromine and acidic impurities.[5]

Experimental Workflow Diagram

experimental_workflow start Start: Combine 3,5-Dichlorotoluene and Anhydrous FeBr₃ in Solvent add_br2 Slowly add Liquid Bromine at 0 °C start->add_br2 react Stir at Room Temperature (Monitor by TLC/GC) add_br2->react quench Quench with aq. NaHSO₃ react->quench extract Extract with Organic Solvent quench->extract wash Wash with H₂O and Brine extract->wash dry Dry over Anhydrous Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Recrystallization or Column Chromatography evaporate->purify product Obtain Pure this compound purify->product

Caption: Workflow for the synthesis of this compound.

V. Mechanistic Insights

The reaction proceeds via a classic electrophilic aromatic substitution mechanism.

Mechanism Diagram

EAS_Mechanism cluster_step1 Step 1: Generation of the Electrophile cluster_step2 Step 2: Nucleophilic Attack and Formation of the Sigma Complex cluster_step3 Step 3: Deprotonation and Regeneration of Aromaticity Br-Br Br-Br Br+ Br⁺ Br-Br->Br+ FeBr3 FeBr3 FeBr3->Br+ FeBr4- FeBr₄⁻ Br-BrFeBr3 Br-BrFeBr3 Br+FeBr4- Br+FeBr4- Br-BrFeBr3->Br+FeBr4- AromaticRing 3,5-Dichlorotoluene SigmaComplex Sigma Complex (Resonance Stabilized) AromaticRing->SigmaComplex + Br⁺ Product This compound SigmaComplex->Product + FeBr₄⁻ HBrFeBr3 HBrFeBr3

Caption: Mechanism of electrophilic aromatic bromination.

This guide provides a comprehensive resource for optimizing the synthesis of this compound. By understanding the underlying principles and systematically addressing common experimental challenges, researchers can improve their yields, purity, and overall success in synthesizing this valuable compound.

VI. References

  • Wikipedia. Sandmeyer reaction. --INVALID-LINK--

  • ResearchGate. Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. --INVALID-LINK--

  • PMC. Recent trends in the chemistry of Sandmeyer reaction: a review. --INVALID-LINK--

  • Benchchem. A Comparative Guide to Electrophilic Substitution: Benzene vs. 1-Bromo-3,5-dichlorobenzene. --INVALID-LINK--

  • Google Patents. US4347390A - Process for producing 1-bromo-3,5-dichlorobenzene. --INVALID-LINK--

  • Doc Brown's Chemistry. aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis. --INVALID-LINK--

  • Google Docs. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2. --INVALID-LINK--

  • Google Patents. EP0046859A1 - Process for the preparation of 1-bromo-3,5-dichlorobenzene. --INVALID-LINK--

  • MDPI. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. --INVALID-LINK--

  • Benchchem. physical and chemical properties of 3,5-Dichlorotoluene. --INVALID-LINK--

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. --INVALID-LINK--

  • ResearchGate. Optimization of reaction conditions for the benzylic bromination of 1... --INVALID-LINK--

  • PubChem. 2-Bromo-5-chloro-1,3-dimethylbenzene. --INVALID-LINK--

  • Advanced ChemBlocks. This compound 98%. --INVALID-LINK--

  • ACS Publications. Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. --INVALID-LINK--

  • Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes. --INVALID-LINK--

  • University of Arizona. Experiment 24 – Electrophilic Aromatic Substitution. --INVALID-LINK--

  • Google Patents. EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene. --INVALID-LINK--

  • Benchchem. An In-depth Technical Guide to the Electrophilic Aromatic Substitution Mechanisms of 2-Bromo-6-chlorotoluene. --INVALID-LINK--

  • ResearchGate. Optimization of batch conditions for the mono ortho-bromination reaction. --INVALID-LINK--

  • PubMed Central. Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. --INVALID-LINK--

  • BLDpharm. 2-Bromo-1,3-dichloro-5-methylbenzene. --INVALID-LINK--

  • Advanced ChemBlocks. 1,3-dibromo-2-chloro-5-methylbenzene. --INVALID-LINK--

  • ResearchGate. Bromination of 3,5-Dialkyloxytoluene. --INVALID-LINK--

  • PubChem. 2-Bromo-1,3-diethyl-5-methylbenzene. --INVALID-LINK--

  • ScienceDirect. A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. --INVALID-LINK--

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. --INVALID-LINK--

  • PubChem. Benzene, 1-bromo-3,5-dichloro-. --INVALID-LINK--

  • NIST WebBook. Benzene, 1-bromo-3,5-dichloro-. --INVALID-LINK--

References

Technical Support Center: Purification of 1-Bromo-3,5-dichloro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Bromo-3,5-dichloro-2-methylbenzene (CAS No. 115615-19-5). This guide is intended for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this key aromatic building block in high purity. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might face during your experiments. Our approach is grounded in fundamental chemical principles and validated by field-proven insights to ensure you can confidently navigate the purification process.

Introduction to Purification Challenges

This compound is a polysubstituted aromatic halide, and like many of its class, its purification can be non-trivial. The primary challenges often stem from the presence of closely related structural isomers and unreacted starting materials from its synthesis. The choice of purification method is therefore critical and depends on the nature and quantity of the impurities present. This guide will focus on the two most common and effective purification techniques: recrystallization and flash column chromatography.

Physical Properties at a Glance

While specific experimental data for this compound is not widely published, we can estimate its physical properties based on its structure and data from closely related compounds such as 1-bromo-3,5-dichlorobenzene. These properties are crucial for selecting the appropriate purification strategy.

PropertyEstimated ValueSignificance for Purification
Molecular Formula C₇H₅BrCl₂
Molecular Weight 239.93 g/mol
Appearance Likely a low-melting solid or a high-boiling liquid at room temperatureInfluences handling and choice between recrystallization and distillation.
Melting Point Estimated to be in the range of 30-80 °CA melting point in this range makes recrystallization a viable purification method.
Boiling Point Estimated to be > 230 °CHigh boiling point suggests that vacuum distillation may be necessary if this method is chosen.
Solubility Insoluble in water; soluble in common organic solvents like hexanes, dichloromethane, and ethyl acetate.Critical for selecting solvents for recrystallization and chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Recrystallization Issues

Q1: My this compound won't crystallize out of solution, even after cooling. What's going wrong?

A1: This is a common issue that can arise from several factors. Here’s a step-by-step troubleshooting guide:

  • Supersaturation: The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.

  • Excess Solvent: You may have used too much solvent. The goal is to create a saturated solution at the solvent's boiling point. If the solution is too dilute, the solubility limit will not be reached upon cooling.

    • Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Inappropriate Solvent: The solvent you've chosen may be too good at dissolving your compound, even at low temperatures.

    • Solution: A good recrystallization solvent should dissolve the compound when hot but have poor solubility when cold. You may need to screen other solvents or use a solvent/anti-solvent system. For a relatively non-polar compound like this, consider trying hexanes, heptane, or a mixture of ethanol and water.

Q2: My product "oils out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase upon cooling. This is more common with impure samples that have a depressed melting point.

  • Lower the Cooling Temperature: Ensure the solution is cooled slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes promote oiling.

  • Use More Solvent: The concentration of the solute may be too high. Re-heat the mixture until the oil redissolves, add a small amount of additional hot solvent, and then cool slowly.

  • Change Solvents: The boiling point of your solvent might be higher than the melting point of your compound. Choose a solvent with a lower boiling point.

Q3: The purity of my recrystallized product is still low. What can I do?

A3: This indicates that the impurities are co-crystallizing with your product.

  • Insoluble Impurities: If you observe solid material in your hot, saturated solution, these are likely insoluble impurities. You should perform a hot filtration to remove them before allowing the solution to cool.

  • Soluble Impurities: If the impurities have very similar solubility profiles to your product, a single recrystallization may not be sufficient. A second recrystallization may be necessary. Alternatively, column chromatography might be a more effective purification method in this case.

Visualizing the Recrystallization Troubleshooting Workflow

Caption: Troubleshooting workflow for recrystallization.

Flash Column Chromatography Issues

Q4: I'm not getting good separation of my product from impurities on a silica gel column. What should I try?

A4: Poor separation in column chromatography usually points to an issue with the chosen mobile phase (eluent).

  • Optimize the Solvent System: The polarity of your eluent is key. For a relatively non-polar compound like this compound, you should start with a non-polar solvent like hexanes or petroleum ether and gradually increase the polarity by adding a small amount of a more polar solvent like ethyl acetate or dichloromethane.

    • Pro-Tip: Use Thin Layer Chromatography (TLC) to screen for the optimal solvent system before running a column. Aim for an Rf value of 0.2-0.3 for your product to ensure good separation.

  • Column Overloading: If you load too much crude material onto your column, the bands will broaden and overlap, leading to poor separation.

    • Guideline: A general rule of thumb is to use at least 30-50 g of silica gel for every 1 g of crude product.

  • Improper Packing: Air bubbles or cracks in the silica gel bed will lead to channeling and poor separation. Ensure your column is packed uniformly.

Q5: My product is not eluting from the column, or it is taking a very long time.

A5: This suggests that your eluent is not polar enough to move your compound down the column.

  • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if you are using 5% ethyl acetate in hexanes, try increasing it to 10% or 20%.

  • Compound Decomposition: Although less common for this type of compound, it is possible that your product is decomposing on the silica gel, which is slightly acidic. If you suspect this, you can try using deactivated silica gel (by adding a small amount of triethylamine to the eluent) or switching to a different stationary phase like alumina.

Q6: How can I visualize the spots on a TLC plate if my compound is colorless?

A6: this compound is an aromatic compound and will absorb UV light.

  • UV Visualization: Use a UV lamp at 254 nm. The compound will appear as a dark spot on the fluorescent green background of the TLC plate.[1][2]

  • Iodine Staining: Placing the TLC plate in a chamber with iodine crystals will cause the aromatic compound to appear as a brown spot.[1][3]

Visualizing the Column Chromatography Troubleshooting Workflow

Caption: Troubleshooting workflow for flash column chromatography.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (e.g., Hexanes)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hexanes and heat the mixture to a gentle boil on a hot plate while stirring. Continue adding small portions of hot hexanes until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexanes to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely under vacuum to remove all traces of the solvent.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system using TLC. A good starting point for this compound would be a mixture of hexanes and ethyl acetate (e.g., 98:2 v/v).

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a relatively non-polar solvent (like dichloromethane or the eluent itself) and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or bulb) to maintain a steady flow.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your product by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to obtain the purified product.

Potential Impurities

Based on the likely synthesis of this compound via electrophilic aromatic substitution on a dichlorotoluene precursor, potential impurities could include:

  • Isomeric Products: Other isomers of bromo-dichlorotoluene formed during the bromination step.

  • Starting Materials: Unreacted dichlorotoluene.

  • Di-brominated Products: Over-bromination can lead to the formation of dibromo-dichlorotoluene species.

The separation of these impurities is often the primary goal of the purification process. Isomers, in particular, can have very similar physical properties, making chromatography a more suitable purification technique than recrystallization in such cases.

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Catalyst Deactivation in 1-Bromo-3,5-dichloro-2-methylbenzene Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction

Welcome to the Technical Support Center. This guide is designed to provide researchers and process chemists with in-depth troubleshooting strategies for a common yet complex challenge: catalyst deactivation in cross-coupling reactions involving sterically hindered and electronically deactivated substrates like this compound. As a substituted aryl halide, this substrate is a valuable building block but presents unique hurdles in achieving high-yield, reproducible results, primarily due to catalyst instability.

This document moves beyond standard protocols to explore the "why" behind catalyst failure. By understanding the mechanisms of deactivation, you can diagnose issues more effectively, optimize your reaction conditions, and develop robust, scalable synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for cross-coupling with this compound?

A1: Palladium-based catalysts are the overwhelming choice for this class of transformation, particularly for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[1][2] The active catalytic species is typically a Pd(0) complex stabilized by phosphine ligands (e.g., PPh₃, Buchwald-type biarylphosphines) or N-heterocyclic carbenes (NHCs).[3][4] These ligands are crucial for modulating the catalyst's stability and reactivity, especially for challenging substrates.

Q2: What does "catalyst deactivation" mean in this context?

A2: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[5] In the context of palladium-catalyzed reactions, this doesn't just mean the reaction stops; it can manifest as sluggish conversion, stalling at intermediate yields, or the formation of undesirable byproducts. The primary mechanisms are poisoning, thermal degradation (sintering), ligand degradation, and leaching.[6][7]

Q3: Why is this compound considered a "challenging" substrate?

A3: This substrate has two key features that complicate catalysis. First, the methyl group ortho to the bromine atom creates significant steric hindrance. This can slow down the crucial oxidative addition step, where the C-Br bond is broken and the aryl group is added to the Pd(0) center.[8] Second, the two chlorine atoms are electron-withdrawing, which can influence the electronic properties of the aryl ring, although this effect is often secondary to the steric challenge.

Q4: I see a black precipitate forming in my reaction. What is it and is it a problem?

A4: The black precipitate is almost certainly "palladium black," which is finely divided, bulk palladium metal.[9] It is catalytically inactive and its formation is a definitive sign of catalyst deactivation. The active Pd(0) species, which should be soluble and stabilized by ligands, has aggregated.[10] This is a critical issue that needs to be addressed.

Troubleshooting Guide: Diagnosing and Solving Catalyst Deactivation

This section is organized by common experimental observations. For each issue, we explore the probable causes rooted in deactivation mechanisms and provide actionable solutions.

Issue 1: Reaction is Sluggish, Stalls, or Fails to Reach Completion

This is the most common symptom of catalyst deactivation. The reaction starts but slows down or stops before all the starting material is consumed.

Probable Cause A: Catalyst Poisoning

Catalyst poisoning occurs when impurities in the reaction mixture bind strongly to the active palladium sites, rendering them unavailable for catalysis.[11][12] This is a chemical deactivation pathway.

  • Diagnosis: The best diagnostic tool is prevention and analysis. Analyze your starting materials, reagents, and solvents for common poisons. Impurities in the this compound starting material, such as sulfur-containing compounds from its synthesis, are a frequent culprit.[13][14]

  • Solution:

    • Purify Reactants: Use high-purity starting materials. If you suspect impurities, consider recrystallizing or chromatographing the this compound.

    • Use High-Purity Solvents: Ensure solvents are anhydrous and free from contaminants.

    • Guard Beds: In scaled-up processes, using a scavenger resin or a guard bed upstream can remove poisons before they reach the catalyst.[15]

Poison Type Potential Source Mechanism of Action
Sulfur Compounds Starting materials, reagents (e.g., thiols)Strong chemisorption on Pd surface, blocking active sites.[16]
Nitrogen Heterocycles Byproducts, impuritiesStrong coordination to Pd, displacing necessary ligands.[14]
Halide Ions (Excess) Reagents, byproductsCan form stable, inactive Pd-halide complexes.[17]
Water/Oxygen Atmosphere, wet solvents/reagentsWater can cause ligand hydrolysis; Oxygen oxidizes active Pd(0) to inactive Pd(II) and promotes aggregation.[18][19][20]
Heavy Metals Contamination from other reactions/glasswareCan interfere with the catalytic cycle or poison the catalyst surface.[21]
Table 1: Common Catalyst Poisons and Their Sources.

Probable Cause B: Inefficient Oxidative Addition

For sterically hindered substrates like this one, the initial oxidative addition step is often the rate-limiting step of the entire catalytic cycle.[10] If the catalyst system is not active enough to overcome this barrier, the reaction will be inherently slow.

  • Diagnosis: If the reaction is clean (no side products, no palladium black) but simply slow, the catalyst system is likely not active enough.

  • Solution:

    • Ligand Optimization: This is the most critical variable. Standard, less bulky ligands like triphenylphosphine (PPh₃) are often ineffective. Switch to bulky, electron-rich biarylphosphine ligands (often called "Buchwald ligands") like SPhos, XPhos, or RuPhos.[22] These ligands promote the formation of highly reactive, monoligated Pd(0) species that can more easily access the sterically crowded C-Br bond.[10]

    • Use a Pre-catalyst: Instead of generating the Pd(0) species in situ, use a well-defined Pd(II) pre-catalyst that reliably forms the active species under reaction conditions.

Ligand Class Example(s) Key Features Best For...
Simple Phosphines PPh₃, P(t-Bu)₃Readily availableSimple, unhindered substrates. Often inadequate for this compound.
Biaryl Phosphines SPhos, XPhos, RuPhosVery bulky, electron-richOvercoming steric hindrance, promoting fast oxidative addition and reductive elimination.[22] Highly recommended for this substrate.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors, thermally stableHigh-temperature reactions, activating challenging substrates like aryl chlorides.[3]
Table 2: Comparison of Ligand Classes for Challenging Cross-Coupling Reactions.
Issue 2: Black Precipitate (Palladium Black) Forms During the Reaction

The appearance of palladium black indicates that the ligand is failing to stabilize the Pd(0) intermediates, which then aggregate into inactive metal clusters.[9][10]

Probable Cause A: Thermal Degradation (Sintering)

High reaction temperatures can provide the energy for individual palladium atoms to migrate and clump together, a process known as sintering or agglomeration.[23][24]

  • Diagnosis: Palladium black formation is more pronounced at higher temperatures (>100-110 °C) or with extended reaction times.

  • Solution:

    • Temperature Optimization: Determine the lowest temperature at which the reaction proceeds at an acceptable rate. A temperature screen (e.g., 80 °C, 90 °C, 100 °C) is advisable.

    • Use a More Thermally Stable Ligand: Ligands like Buchwald's biarylphosphines or NHCs are designed to be more robust and can prevent aggregation at higher temperatures.[10]

Probable Cause B: Oxidative Damage

Trace amounts of oxygen in the reaction vessel are highly detrimental. Oxygen can oxidize the active Pd(0) to Pd(II), disrupting the catalytic cycle and promoting the decomposition pathway that leads to palladium black.[10]

  • Diagnosis: Inconsistent results between runs, with failure often correlated with less rigorous inert atmosphere techniques.

  • Solution:

    • Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed. The most effective method is a series of freeze-pump-thaw cycles. Sparging with an inert gas (Argon or Nitrogen) for an extended period (30-60 min) is a viable alternative.

    • Maintain Inert Atmosphere: Keep the reaction vessel under a positive pressure of an inert gas throughout the entire process.

Visualizing Deactivation and Troubleshooting

The following diagrams illustrate the common pathways to catalyst deactivation and a logical workflow for troubleshooting these issues.

Diagram 1: Major Pathways of Catalyst Deactivation cluster_causes Initial Causes cluster_mechanisms Deactivation Mechanisms Impurity Impurities (S, N, H₂O) Poisoning Poisoning Impurity->Poisoning Oxygen Oxygen Exposure Oxidation Oxidative Damage Oxygen->Oxidation HighTemp High Temperature Sintering Sintering / Aggregation HighTemp->Sintering LigandDeg Ligand Degradation HighTemp->LigandDeg WrongLigand Suboptimal Ligand WrongLigand->Sintering Poor Stabilization Inactive Inactive Catalyst (e.g., Palladium Black) Poisoning->Inactive Oxidation->Sintering Forms Pd(II) Sintering->Inactive LigandDeg->Sintering Loss of Stabilization

Caption: Major pathways leading to catalyst deactivation.

Diagram 2: Troubleshooting Workflow Start Observation: Low Conversion / Stalled Reaction CheckPdBlack Is Palladium Black Visible? Start->CheckPdBlack CausePdBlack Cause: Aggregation CheckPdBlack->CausePdBlack Yes CauseSlow Cause: Poisoning or Inefficient Catalysis CheckPdBlack->CauseSlow No YesPath YES SolutionPdBlack Solutions: 1. Improve Degassing (Remove O₂) 2. Lower Reaction Temperature 3. Use More Robust Ligand CausePdBlack->SolutionPdBlack NoPath NO SolutionSlow Solutions: 1. Analyze & Purify Starting Materials 2. Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) 3. Screen Solvents & Base CauseSlow->SolutionSlow

References

Technical Support Center: Synthesis of 1-Bromo-3,5-dichloro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Bromo-3,5-dichloro-2-methylbenzene. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we address common challenges, particularly the formation of byproducts, and provide in-depth, field-proven insights to optimize your experimental outcomes.

I. Overview of Synthetic Strategy: The Sandmeyer Reaction

The most prevalent and reliable method for synthesizing this compound is through a Sandmeyer reaction.[1][2] This classic transformation involves the diazotization of an aromatic amine followed by a copper(I)-catalyzed nucleophilic substitution.[3][4] The general workflow commences with the diazotization of 3,5-dichloro-2-methylaniline, followed by the introduction of a bromide source in the presence of a copper(I) salt.

The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[5] This radical nature is a key factor in the formation of certain byproducts. The process is initiated by a single electron transfer from the copper(I) catalyst to the diazonium salt, which then expels nitrogen gas to form an aryl radical.[2][5] This radical subsequently reacts to yield the desired aryl bromide.

II. Troubleshooting Guide & FAQs: Byproduct Formation

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of this compound.

FAQ 1: My final product is contaminated with a significant amount of 3,5-dichlorotoluene. What is the cause and how can I prevent this?

Answer: The presence of 3,5-dichlorotoluene is a common issue and typically arises from a side reaction during the Sandmeyer process, specifically the reduction of the diazonium salt intermediate.

  • Causality: The aryl radical intermediate, central to the Sandmeyer mechanism, can abstract a hydrogen atom from the solvent or other reaction components instead of reacting with the bromide. This leads to the formation of the undesired, reduced byproduct, 3,5-dichlorotoluene. Alcohols, if used as solvents, are particularly prone to acting as hydrogen donors.

  • Preventative Measures:

    • Choice of Solvent: Avoid using alcohols like methanol or ethanol as the primary solvent during the Sandmeyer reaction. Aprotic solvents are generally preferred.

    • Hypophosphorous Acid (H₃PO₂): While effective for intentionally removing an amino group, accidental contamination with reducing agents can lead to this byproduct.[6] Ensure all glassware is scrupulously clean and free of any residual reducing agents from previous experiments.

    • Temperature Control: Maintain the recommended low temperature (typically 0-5 °C) during the diazotization and subsequent Sandmeyer reaction. Higher temperatures can accelerate decomposition of the diazonium salt and favor side reactions.

FAQ 2: I am observing isomeric impurities in my product. How are these formed and what are the best practices for purification?

Answer: The formation of isomeric byproducts such as 1-Bromo-2,4-dichloro-5-methylbenzene or other positional isomers can occur, though it is less common if the starting material is pure. The primary source is often an impure starting material or, less frequently, rearrangement reactions.

  • Causality:

    • Starting Material Purity: The most likely cause is the presence of isomeric impurities in the initial 3,5-dichloro-2-methylaniline. The Sandmeyer reaction will convert these isomeric amines into their corresponding bromo-dichloro-methylbenzene isomers.

    • Isomerization: Under certain conditions, particularly with strong acids and elevated temperatures, isomerization of halobenzenes can occur, although this is less probable under standard Sandmeyer conditions.[7][8]

  • Troubleshooting and Purification:

    • Verify Starting Material: Before beginning the synthesis, confirm the purity of your 3,5-dichloro-2-methylaniline using techniques like GC-MS or NMR.

    • Purification Protocol: If isomeric impurities are present in the final product, purification can be achieved through:

      • Recrystallization: This is often the most effective method. A suitable solvent system (e.g., ethanol/water or hexanes) should be chosen where the desired product has lower solubility than the impurities at cooler temperatures.

      • Column Chromatography: For more challenging separations, column chromatography on silica gel can be employed.

FAQ 3: My reaction yields are consistently low, and I'm isolating biaryl compounds. What is happening?

Answer: The formation of biaryl compounds is a known byproduct in Sandmeyer reactions and is indicative of the radical mechanism at play.[1][5]

  • Causality: The aryl radical intermediate can dimerize, leading to the formation of biaryl impurities. This is more likely to occur if the concentration of the aryl radical is high and the capture by the bromide nucleophile is slow.

  • Optimization Strategies:

    • Catalyst Concentration: Ensure an adequate concentration of the Cu(I) catalyst is present. While catalytic, stoichiometric amounts are sometimes used to improve reactivity.[9]

    • Controlled Addition: Add the diazonium salt solution slowly to the copper bromide solution. This maintains a low concentration of the aryl radical at any given time, minimizing the chance of dimerization.

    • Efficient Stirring: Vigorous stirring ensures rapid mixing and facilitates the reaction between the aryl radical and the copper-bromide species.

FAQ 4: I've noticed the formation of phenolic byproducts. How can I avoid these?

Answer: The presence of 3,5-dichloro-2-methylphenol is another common byproduct that arises from the reaction of the diazonium salt with water.

  • Causality: The diazonium salt can react with water, especially at elevated temperatures, to form a phenol. This is essentially a competing hydroxylation reaction.[5]

  • Mitigation Protocol:

    • Temperature Management: Strictly maintain low temperatures (0-5 °C) throughout the diazotization and Sandmeyer reaction. The decomposition of the diazonium salt to the phenol is highly temperature-dependent.

    • Anhydrous Conditions: While the reaction is typically run in an aqueous medium, minimizing excess water where possible and working quickly can help reduce the formation of phenolic byproducts.

III. Experimental Protocols & Data

Protocol 1: Optimized Synthesis of this compound

This protocol is designed to minimize byproduct formation by controlling key reaction parameters.

Step 1: Diazotization of 3,5-dichloro-2-methylaniline

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3,5-dichloro-2-methylaniline in a suitable aqueous acid (e.g., HBr/H₂O).

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature does not exceed 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 15-20 minutes.

Step 2: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in aqueous hydrobromic acid. Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution under vigorous stirring. The rate of addition should be controlled to manage the evolution of nitrogen gas and maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

Step 3: Work-up and Purification

  • Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).[10]

  • Wash the organic layer sequentially with water, dilute NaOH solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[10]

  • Purify the crude product by recrystallization from a suitable solvent like ethanol to yield pure this compound.

ParameterRecommended ConditionRationale for Minimizing Byproducts
Temperature 0-5 °C (Diazotization), <10 °C (Sandmeyer)Minimizes diazonium salt decomposition to phenols and other side reactions.
Rate of Addition Slow, dropwiseMaintains a low concentration of the reactive aryl radical, reducing dimerization.
Solvent Aqueous acid (non-alcoholic)Avoids reduction of the diazonium salt to 3,5-dichlorotoluene.
Stirring Vigorous and efficientEnsures rapid mixing and promotes the desired reaction pathway.
Visualizing Byproduct Formation Pathways

The following diagram illustrates the key decision points in the reaction mechanism that lead to either the desired product or common byproducts.

Byproduct_Formation A Aryl Diazonium Salt B3 3,5-Dichloro-2-methylphenol (Hydrolysis Byproduct) A->B3 + H2O, Δ I1 Aryl Radical A->I1 + Cu(I) -> -N2 P This compound (Desired Product) B1 3,5-Dichlorotoluene (Reduction Byproduct) B2 Biaryl Impurity (Dimerization Byproduct) I1->P + Cu(II)Br2 I1->B1 H• abstraction I1->B2 Dimerization

Caption: Key pathways in the Sandmeyer reaction leading to the desired product or byproducts.

Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and resolving issues with byproduct formation.

Troubleshooting_Workflow start High Level of Byproducts Detected q1 Identify Byproduct Structure (GC-MS, NMR) start->q1 is_reduced 3,5-Dichlorotoluene? q1->is_reduced is_dimer Biaryl Impurity? is_reduced->is_dimer No sol_reduced Check for reducing agents. Avoid alcoholic solvents. Verify temperature control. is_reduced->sol_reduced Yes is_phenol Phenolic Byproduct? is_dimer->is_phenol No sol_dimer Slow down diazonium salt addition. Ensure efficient stirring. is_dimer->sol_dimer Yes sol_phenol Strictly maintain T < 5°C. Minimize reaction time. is_phenol->sol_phenol Yes end Implement Corrective Actions & Re-run Experiment is_phenol->end Other sol_reduced->end sol_dimer->end sol_phenol->end

Caption: A step-by-step workflow for troubleshooting byproduct formation.

IV. References

  • Wikipedia. Sandmeyer reaction. --INVALID-LINK--

  • BYJU'S. Sandmeyer Reaction Mechanism. --INVALID-LINK--

  • L.S. College, Muzaffarpur. (2022-01-21). Sandmeyer reaction.

  • BenchChem. 3-Bromo-4,5-dichloro-2-methylaniline. --INVALID-LINK--

  • BenchChem. 3,5-Dibromo-2-methylaniline | 67365-47-3. --INVALID-LINK--

  • BenchChem. Synthesis routes of 1-Bromo-3,5-dichlorobenzene. --INVALID-LINK--

  • BenchChem. A Comparative Guide to the Reactivity of 1-Bromo-3,5-dichlorobenzene and Its Isomers. --INVALID-LINK--

  • NIH. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. --INVALID-LINK--

  • Master Organic Chemistry. (2018-12-03). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. --INVALID-LINK--

  • Google Patents. (1982). Process for the preparation of 1-bromo-3,5-dichlorobenzene. --INVALID-LINK--

  • Wellesley College. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2. --INVALID-LINK--

  • Google Patents. (1982). Process for producing 1-bromo-3,5-dichlorobenzene. --INVALID-LINK--

  • Google Patents. (1980-11-13). United States Patent (19). --INVALID-LINK--

  • Chemistry LibreTexts. (2024-09-30). 24.8: Reactions of Arylamines. --INVALID-LINK--

References

troubleshooting failed reactions with 1-Bromo-3,5-dichloro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for 1-Bromo-3,5-dichloro-2-methylbenzene (CAS No. 115615-19-5). This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to address challenges encountered during reactions with this sterically hindered and electronically deactivated aryl halide.

Understanding the Substrate: Key Physicochemical Properties

This compound is a unique building block characterized by several structural features that significantly influence its reactivity:

  • Steric Hindrance: The methyl group at the C2 position, flanked by bromine and chlorine atoms, creates considerable steric congestion around the C-Br bond. This can impede the approach of bulky catalysts and reagents, often slowing down or inhibiting reactions.[1][2][3][4]

  • Electronic Effects: The two chlorine atoms are meta to the bromine, exerting a moderate electron-withdrawing inductive effect.[5] This deactivates the aromatic ring, which can influence the rates of certain reactions, such as electrophilic aromatic substitution, but can be beneficial for others like nucleophilic aromatic substitution under the right conditions.[5][6]

  • Differential Halogen Reactivity: The C-Br bond is significantly more reactive than the C-Cl bonds in typical palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.[7][8]

PropertyValueSource
Molecular Formula C₇H₅BrCl₂[9]
Molecular Weight 239.92 g/mol [9]
CAS Number 115615-19-5[10]

Frequently Asked Questions (FAQs)

General Reactivity

Q1: Why is my reaction with this compound so sluggish compared to simpler aryl bromides?

A1: The primary reason is steric hindrance. The ortho-methyl group significantly obstructs the C-Br bond, making the crucial oxidative addition step in many cross-coupling reactions more difficult.[11][12] This steric barrier necessitates the use of specialized, bulky ligands on the metal catalyst to facilitate the reaction.[11][13]

Q2: Which halogen is more reactive? Can I selectively react at the bromine position?

A2: Yes, selective reaction at the bromine position is standard. The C-Br bond is weaker and more susceptible to oxidative addition by palladium catalysts than the C-Cl bonds.[7][8] This allows for high chemoselectivity in reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings.

Reaction-Specific Queries

Q3: I am attempting a Suzuki-Miyaura coupling and see no product formation. What are the most common points of failure?

A3: For Suzuki couplings with this substrate, the most common issues are:

  • Inactive Catalyst: The combination of steric hindrance and electronic deactivation requires a highly active catalyst. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[14]

  • Inappropriate Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphines like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) are often required to overcome the steric hindrance.[11][14]

  • Suboptimal Base/Solvent System: A strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often necessary to promote the transmetalation step.[14] The solvent system (e.g., dioxane/water, toluene/water) must be thoroughly degassed to prevent catalyst decomposition.[15]

Q4: In my Buchwald-Hartwig amination, I'm observing significant hydrodehalogenation (replacement of Br with H). What causes this?

A4: Hydrodehalogenation is a common side reaction, often resulting from the formation of a palladium-hydride (Pd-H) species.[7] This can be caused by:

  • Reaction with Base or Solvent: Certain bases or protic solvents can generate Pd-H.

  • Moisture: Trace water can be a proton source. To mitigate this, ensure anhydrous conditions, use a non-protic solvent, and consider a milder base if possible.[7]

Q5: Is it possible to form a Grignard reagent from this compound? My reaction won't initiate.

A5: Grignard formation can be challenging. The primary issues are typically:

  • Magnesium Passivation: The magnesium surface can be coated with an oxide layer, preventing reaction. Activation with iodine, 1,2-dibromoethane, or mechanical crushing is crucial.[16]

  • Strictly Anhydrous Conditions: Any moisture will quench the Grignard reagent as it forms. Ensure all glassware is flame-dried and solvents are anhydrous.[16]

  • Wurtz Coupling: A significant side reaction is the coupling of the Grignard reagent with the starting aryl halide.[16] Slow addition of the aryl halide to the magnesium suspension at a controlled temperature can minimize this.

Troubleshooting Guides

Guide 1: Failed Suzuki-Miyaura Coupling

Issue: Low to no conversion of this compound.

This workflow provides a systematic approach to diagnosing and resolving failed Suzuki-Miyaura coupling reactions.

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki Coupling with a Sterically Hindered Substrate
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a finely powdered, dry base (e.g., K₃PO₄, 2.0-3.0 equiv).[14][17]

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the bulky phosphine ligand (e.g., XPhos, 1.2-1.5 equiv relative to Pd).[14]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen three times.[14][17]

  • Solvent Addition: Add a thoroughly degassed solvent system (e.g., 1,4-dioxane/water, 10:1) via syringe.[15][17]

  • Reaction Execution: Heat the mixture to 90-110 °C with vigorous stirring for 12-24 hours.[17]

  • Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Upon completion, cool to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[17]

  • Purification: Purify the crude product by flash column chromatography.[17]

Guide 2: Failed Buchwald-Hartwig Amination

Issue: Low yield, significant side products (hydrodehalogenation), or no reaction.

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation but requires careful optimization for challenging substrates.[18][19]

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Recommended Catalyst Systems for Buchwald-Hartwig Amination
Catalyst PrecursorLigandBaseSolventTemperature (°C)Notes
Pd₂(dba)₃XPhosK₃PO₄Toluene100-110A robust system for many hindered aryl bromides.
Pd(OAc)₂RuPhosLHMDSDioxane80-100LHMDS can be effective and minimize side reactions.
XPhos Pd G3(None needed)Cs₂CO₃t-BuOH80-100Air-stable precatalyst simplifies reaction setup.[15]
Guide 3: Failed Grignard Formation / Organolithium Formation

Issue: Reaction fails to initiate or results in low yield of the desired organometallic reagent.

The formation of organometallic reagents from this substrate is sensitive to impurities and reaction conditions.

A. Grignard Reagent Formation

  • Magnesium Activation is Key: The surface of magnesium turnings is often coated with magnesium oxide, which prevents the reaction.[16]

    • Chemical Activation: Add a small crystal of iodine (the brown color will disappear upon initiation) or 1-2 drops of 1,2-dibromoethane.[16]

    • Mechanical Activation: Gently crush the magnesium turnings with a glass rod under an inert atmosphere before adding the solvent.[16]

  • Ensure Absolute Anhydrous Conditions:

    • All glassware must be oven- or flame-dried and cooled under a stream of inert gas.[16][20]

    • Use freshly distilled, anhydrous THF or diethyl ether.[16]

  • Initiation: Add a small portion (5-10%) of the this compound solution in THF to the activated magnesium. Gentle warming with a heat gun may be necessary to start the reaction. A successful initiation is marked by bubbling on the magnesium surface and a gentle exotherm.[16]

  • Maintain Control: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. This minimizes the Wurtz coupling side reaction.[16]

B. Halogen-Metal Exchange (for Organolithium)

For substrates where direct lithiation or Grignard formation is difficult, halogen-metal exchange is a superior alternative.

Protocol: Selective Lithiation via Halogen-Metal Exchange
  • Setup: In a flame-dried, three-neck flask under argon, dissolve this compound (1.0 equiv) in anhydrous THF or diethyl ether.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Alkyllithium: Slowly add a solution of n-butyllithium or t-butyllithium (1.0-1.1 equiv) dropwise, maintaining the temperature at -78 °C. The C-Br bond will undergo exchange preferentially over the C-Cl bonds.

  • Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Use Immediately: The resulting aryllithium species is highly reactive and should be used immediately by adding the desired electrophile.

References

Technical Support Center: Managing Exothermic Reactions of 1-Bromo-3,5-dichloro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert-level insights and actionable protocols for the safe management of potentially exothermic reactions involving 1-Bromo-3,5-dichloro-2-methylbenzene. Our focus is on providing a deep causal understanding of experimental choices to ensure both safety and reaction success.

Section 1: Foundational Principles of Exothermic Hazard Management

Before initiating any reaction, understanding the potential thermal hazards is paramount. Many reactions involving aryl halides, such as Grignard formations or palladium-catalyzed couplings, are exothermic, meaning they release heat.[1][2] If the rate of heat generation exceeds the rate of heat removal, a dangerous thermal runaway can occur, leading to a rapid increase in temperature and pressure, equipment failure, and release of hazardous materials.[3]

Q1: How do I determine if my planned reaction with this compound is dangerously exothermic?

Answer: The most reliable method is through reaction calorimetry.[4][5] This technique measures the heat flow of a chemical reaction under controlled conditions, allowing you to quantify the total energy release and the rate of heat release. This data is critical for safe scale-up, as heat dissipation becomes less efficient as the reactor volume increases due to a lower surface-area-to-volume ratio.[6][7]

Key Parameters from Reaction Calorimetry:

  • Heat of Reaction (ΔHr): The total energy released or absorbed.

  • Heat Flow (Qr): The rate at which heat is generated.

  • Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature the reaction mixture would reach under adiabatic conditions (i.e., with no heat loss).

A preliminary thermal screening using Differential Scanning Calorimetry (DSC) on the starting materials and the final reaction mixture can also identify decomposition temperatures and potential for secondary, more dangerous, exothermic events.[5]

Workflow for Exothermic Risk Assessment

The following diagram outlines a logical workflow for assessing and mitigating thermal risks associated with a new or scaled-up reaction protocol.

Exothermic_Risk_Assessment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Calorimetric Analysis cluster_2 Phase 3: Control Strategy Start Proposed Reaction (e.g., Grignard of this compound) LitSearch Literature & Safety Data Review Start->LitSearch Screening Thermal Screening (DSC) - Assess reactant & product stability - Identify decomposition onsets Calorimetry Reaction Calorimetry - Measure Heat of Reaction (ΔHr) - Determine Heat Flow Profile Screening->Calorimetry If stability is acceptable LitSearch->Screening RiskAssess Hazard Assessment - Calculate MTSR - Compare heat flow to cooling capacity Calorimetry->RiskAssess LowRisk Low Risk (MTSR < T_decomposition) RiskAssess->LowRisk Acceptable HighRisk High Risk (MTSR ≥ T_decomposition) RiskAssess->HighRisk Unacceptable BatchControl Controlled Batch Dosing - Semi-batch operation - Real-time temp monitoring LowRisk->BatchControl HighRisk->BatchControl Requires stringent controls FlowChem Flow Chemistry - Superior heat transfer - Small reaction volume HighRisk->FlowChem Recommended Proceed Proceed with Scale-up under Defined Safety Protocols BatchControl->Proceed FlowChem->Proceed

Caption: A decision workflow for assessing and managing exothermic reaction risks.

Section 2: Troubleshooting Common Exothermic Reactions

This section addresses specific issues encountered during common, potentially exothermic reactions involving this compound.

Focus: Grignard Reagent Formation

The formation of a Grignard reagent is notoriously exothermic and sensitive to reaction conditions.[6]

Q2: My Grignard reaction of this compound isn't starting, so I'm tempted to increase the bath temperature significantly. Is this safe?

Answer: This is a classic scenario that can lead to a dangerous runaway reaction. The lack of initiation is often due to an oxide layer on the magnesium or trace amounts of water, not insufficient temperature.[8] Heating the entire mixture can lead to a sudden, delayed, and violent initiation once the activation energy is overcome.

Troubleshooting Steps for Failed Initiation:

  • Confirm Anhydrous Conditions: Ensure all glassware was flame-dried and solvents are absolutely anhydrous.[8]

  • Activate Magnesium: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color or bubbling indicates activation.[9]

  • Mechanical Activation: Briefly stop stirring and crush a piece of magnesium against the side of the flask with a dry glass rod to expose a fresh surface.[9]

  • Controlled Local Heating: Use a heat gun to gently warm only the spot where the magnesium and a small aliquot of the aryl halide are located. Be prepared to remove heat immediately upon initiation.[8]

Q3: My Grignard reaction initiated, but the temperature is rising much faster than expected, even with cooling. What's happening and what should I do?

Answer: This indicates that your rate of addition of this compound is too fast for your system's cooling capacity. The accumulation of unreacted aryl halide, followed by a rapid reaction, is a primary cause of thermal runaways.[6][10]

Immediate Actions:

  • Stop the Addition: Immediately stop the feed of the aryl halide.

  • Increase Cooling: If possible, lower the temperature of your cooling bath.

  • Prepare for Quench: Have a pre-chilled, appropriate quenching agent ready, but use it only as a last resort if the temperature continues to climb uncontrollably towards the solvent's boiling point.

Preventative Strategy: Employ a controlled, semi-batch dosing system where the addition rate is linked to the real-time temperature of the reaction mixture.[6] This ensures that the reagent is added no faster than the rate at which the heat it generates can be safely removed.

Focus: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)

While often less violently exothermic than Grignard formation, Suzuki-Miyaura couplings can still generate significant heat, especially at high concentrations or during scale-up.[11]

Q4: How can I minimize thermal risks during a Suzuki coupling with this compound?

Answer: The key is to control the reaction rate. The oxidative addition of the aryl halide to the palladium catalyst is often the rate-determining and most exothermic step in the catalytic cycle.[12]

Control Strategies:

  • Portion-wise Addition of Base: The base is critical for the transmetalation step. Adding the base in portions can help moderate the overall reaction rate.

  • Sub-surface Addition: For larger scale reactions, adding reagents below the surface of the reaction mixture can improve heat distribution.

  • Consider Flow Chemistry: For highly exothermic or difficult-to-control couplings, transitioning to a continuous flow reactor offers superior temperature control and safety.[13][14] The high surface-area-to-volume ratio in a flow reactor allows for near-instantaneous heat dissipation.[1]

Section 3: Proactive Control Protocols & Methodologies

Protocol 1: Safe Grignard Formation via Temperature-Controlled Dosing

This protocol describes a semi-batch approach to safely generate 3,5-dichloro-2-methylphenylmagnesium bromide.

Materials & Setup:

  • Three-neck flask, flame-dried and under an inert atmosphere (N₂ or Ar).

  • Reflux condenser, dropping funnel, and a thermocouple to monitor internal reaction temperature.

  • Magnesium turnings (1.2 equiv).

  • This compound (1.0 equiv) dissolved in anhydrous THF.

  • Cooling bath (e.g., ice-water or cryo-cooler).

  • Automated lab reactor or a syringe pump for controlled addition.

Procedure:

  • Add magnesium turnings to the reaction flask.

  • Add a small portion (~5-10%) of the aryl bromide solution to the magnesium.

  • Initiate the reaction using one of the activation methods described in Q2. A successful initiation is marked by a gentle reflux and a temperature rise of a few degrees.[9]

  • Once initiated, set the cooling bath to 0-5 °C.

  • Begin the dropwise addition of the remaining aryl bromide solution at a rate that maintains the internal temperature within a pre-defined safe range (e.g., 20-25 °C). This is the critical control step.

  • If the internal temperature exceeds the set limit (e.g., >25 °C), the addition must be automatically paused or slowed until the temperature returns to the control range.

  • After the addition is complete, allow the mixture to stir for an additional 1-2 hours to ensure full conversion.

Data Summary for Controlled Dosing:

ParameterRecommended ValueRationale
Initial Charge 5-10% of total halideTo ensure reaction initiates before significant reactant accumulation.
Addition Temperature 20-25 °CBalances reasonable reaction rate with a safe thermal margin.
Max Temp (Tmax) 30 °CSafety threshold; addition must stop if this is exceeded.
Dosing Time 2-4 hours (scale dependent)Slow addition prevents heat generation from overwhelming cooling capacity.[6]
Visualization of Thermal Runaway Factors

This diagram illustrates the key contributing factors that can lead to an uncontrolled exothermic event.

Thermal_Runaway cluster_Addition Reagent Addition cluster_Cooling Cooling System cluster_Kinetics Reaction Kinetics cluster_Scale Scale-Up Effects center Thermal Runaway add_rate Addition Rate Too High add_accum Reactant Accumulation add_rate->add_accum add_accum->center cool_fail Cooling Failure cool_fail->center cool_cap Insufficient Capacity cool_cap->center kin_delay Delayed Initiation kin_delay->add_accum kin_high_Ea High Activation Energy scale_sa_vol Low Surface Area/ Volume Ratio scale_sa_vol->cool_cap scale_mix Poor Mixing/ Hot Spots scale_mix->center

Caption: Key factors contributing to a thermal runaway event.

Section 4: General Handling and Safety FAQs

Q5: What are the primary storage and handling precautions for this compound?

Answer: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[15][16] Handle only in a chemical fume hood.[17] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15][16]

Q6: What happens in case of a spill?

Answer: For small spills, absorb with an inert material (e.g., sand, vermiculite), collect into a suitable container for disposal, and ensure the area is well-ventilated.[16] Avoid allowing the material to enter drains or waterways.[17] Eliminate all sources of ignition, as related brominated compounds can be combustible.[16][18]

Q7: What are the hazardous decomposition products?

Answer: Thermal decomposition can produce toxic and irritating gases, including carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen chloride.[17][19] This underscores the importance of preventing thermal runaways.

References

Technical Support Center: Moisture-Sensitive Reactions of 1-Bromo-3,5-dichloro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for reactions involving 1-Bromo-3,5-dichloro-2-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the moisture sensitivity of this versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge to not only solve problems but also understand the underlying chemical principles for successful and reproducible results.

Section 1: Understanding the Challenge: Why Moisture is a Critical Factor

This compound is a key building block in the synthesis of complex organic molecules. Its utility often lies in its participation in powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as Grignard reagent formation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. The success of these reactions is critically dependent on the exclusion of water.

Q1: Why is this compound itself, and its common reactions, so sensitive to moisture?

A1: The moisture sensitivity in reactions involving this compound arises from two primary sources: the high reactivity of the organometallic intermediates formed from it, and the detrimental effect of water on the catalysts and reagents used in cross-coupling reactions.

  • Grignard Reagent Formation: When this compound reacts with magnesium to form the Grignard reagent (3,5-dichloro-2-methylphenylmagnesium bromide), an extremely potent nucleophile and strong base is generated. This Grignard reagent will readily react with even trace amounts of water in an acid-base reaction, which is much faster than the desired reaction with an electrophile. This "quenching" protonates the Grignard reagent, converting it back to the unreactive 3,5-dichloro-2-methylbenzene and forming magnesium salts, ultimately leading to low or no yield of the desired product.[1]

  • Palladium-Catalyzed Cross-Coupling Reactions (Suzuki and Buchwald-Hartwig):

    • Catalyst Decomposition: While some modern cross-coupling protocols can tolerate small amounts of water, excess moisture can lead to the decomposition of the palladium catalyst. This can manifest as the formation of palladium black, an inactive form of the catalyst, which reduces the overall catalytic efficiency.[2]

    • Side Reactions: Water can participate in unwanted side reactions. For instance, in Suzuki-Miyaura coupling, water can promote the protodeboronation of the boronic acid partner, effectively destroying it before it can couple with this compound.[2] In Buchwald-Hartwig amination, water can hydrolyze the phosphine ligands that are crucial for the catalytic cycle or react with the strong bases used, affecting the reaction's efficacy.

Section 2: Troubleshooting Guide for Common Moisture-Related Issues

This section provides a systematic approach to identifying and resolving common problems encountered during moisture-sensitive reactions with this compound.

Grignard Reaction Troubleshooting

Q2: I'm trying to prepare the Grignard reagent from this compound, but the reaction won't start. What should I do?

A2: Failure to initiate a Grignard reaction is a classic and often frustrating issue, almost always pointing to the presence of moisture or insufficiently activated magnesium. Here is a troubleshooting workflow to address this:

Troubleshooting Workflow for Grignard Initiation Failure

start Reaction Fails to Initiate check_anhydrous Verify Anhydrous Conditions (Flame-dried glassware, anhydrous solvent) start->check_anhydrous check_mg Assess Magnesium Quality (Fresh, not oxidized) check_anhydrous->check_mg If conditions are dry activate_mg Activate Magnesium check_mg->activate_mg If Mg is of good quality mechanical_activation Mechanical Activation (e.g., grinding) activate_mg->mechanical_activation chemical_activation Chemical Activation (e.g., I2, 1,2-dibromoethane) activate_mg->chemical_activation reattempt Re-attempt Initiation (Add small aliquot of aryl halide, gentle warming) mechanical_activation->reattempt chemical_activation->reattempt success Reaction Initiates! (Exotherm, color change) reattempt->success Successful failure Persistent Failure (Consult further resources) reattempt->failure Unsuccessful start Low Yield & Pd Black in Suzuki Coupling check_degassing Ensure Proper Degassing (Sparging with inert gas or freeze-pump-thaw) start->check_degassing check_reagents Check Reagent Quality (Anhydrous solvents, pure boronic acid) check_degassing->check_reagents If degassing is thorough check_base Evaluate Base (Ensure it is dry and of appropriate strength) check_reagents->check_base If reagents are pure optimize_conditions Optimize Reaction Conditions check_base->optimize_conditions If base is suitable temp_control Temperature Control (Avoid excessive heat) optimize_conditions->temp_control ligand_choice Ligand Selection (Consider more robust ligands) optimize_conditions->ligand_choice success Improved Yield temp_control->success failure Persistent Low Yield temp_control->failure ligand_choice->success ligand_choice->failure

References

Validation & Comparative

A Guide to the Structural Elucidation of 1-Bromo-3,5-dichloro-2-methylbenzene: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural verification of novel and intermediate compounds is paramount. For halogenated aromatic compounds such as 1-Bromo-3,5-dichloro-2-methylbenzene, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of analytical techniques. This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectral data for this compound, offering a comparative perspective with related molecules to aid researchers in its identification and characterization.

The Structural Significance of this compound

This compound, also known as 2-Bromo-4,6-dichlorotoluene[1], is a polysubstituted aromatic ring. The specific arrangement of its substituents—a bromine atom, two chlorine atoms, and a methyl group—creates a unique electronic environment around the aromatic protons and carbons. Understanding these influences is key to interpreting the resulting NMR spectrum. The asymmetry of the substitution pattern is a critical factor that governs the number and multiplicity of signals observed.

Predicting the ¹H NMR Spectrum: A First Principles Approach

The ¹H NMR spectrum is anticipated to exhibit two distinct signals in the aromatic region, corresponding to the two non-equivalent aromatic protons. The methyl group will present a characteristic singlet in the aliphatic region.

Substituent Effects on Proton Chemical Shifts:

  • Halogens (Br and Cl): These electronegative atoms withdraw electron density from the aromatic ring through induction, deshielding the aromatic protons and shifting their signals downfield (to a higher ppm value).[2]

  • Methyl Group (-CH₃): This group is weakly electron-donating through hyperconjugation, which shields the aromatic protons, causing an upfield shift (to a lower ppm value).

Considering the positions of the substituents:

  • The proton at position 4 (H-4) is flanked by two chlorine atoms, which will strongly deshield it.

  • The proton at position 6 (H-6) is ortho to the bromine atom and para to a chlorine atom, also resulting in significant deshielding.

Due to the subtle differences in their electronic environments, H-4 and H-6 are expected to have slightly different chemical shifts, likely appearing as two distinct singlets, as they are not adjacent to any other protons. The methyl protons, being isolated, will appear as a singlet.

Predicting the ¹³C NMR Spectrum: Deciphering the Carbon Skeleton

The ¹³C NMR spectrum is expected to show seven unique signals, one for each of the six aromatic carbons and one for the methyl carbon.

Substituent Effects on Carbon Chemical Shifts:

  • ipso-Carbons: The carbons directly attached to the substituents (C-1, C-2, C-3, C-5) will have their chemical shifts significantly influenced. The electronegativity of the attached halogen will cause a downfield shift for C-1, C-3, and C-5.

  • Aromatic Carbons: The remaining aromatic carbons (C-4 and C-6) will also experience shifts based on the cumulative electronic effects of the substituents.

  • Methyl Carbon: The methyl carbon will appear in the typical upfield aliphatic region of the spectrum.

Comparative Data Analysis

Compound ¹H NMR Data (Aromatic Region) ¹³C NMR Data (Aromatic Region)
This compound (Predicted) H-4: ~7.3-7.5 ppm (s, 1H), H-6: ~7.1-7.3 ppm (s, 1H)7 signals expected in the aromatic and aliphatic regions.
1-Bromo-3,5-dichlorobenzene Experimental data available, provides a reference for a similar substitution pattern without the methyl group.[3]Experimental data available, provides a reference for a similar substitution pattern without the methyl group.[3]
2,6-Dichlorotoluene Provides insight into the effect of a methyl group flanked by two chlorine atoms.[4]Provides insight into the effect of a methyl group flanked by two chlorine atoms.[4]

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's spinner turbine and adjust the depth.

    • Insert the sample into the NMR magnet.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 12-15 ppm.

    • Use a standard single-pulse experiment.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence to simplify the spectrum.

    • Set the spectral width to around 200-240 ppm.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) will be necessary.[5]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Perform baseline correction.

    • Reference the spectrum to the TMS signal.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock & Shim insert->lock_shim acquire_H1 Acquire ¹H Spectrum lock_shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum acquire_H1->acquire_C13 ft Fourier Transform acquire_C13->ft phase_baseline Phase & Baseline Correct ft->phase_baseline reference Reference to TMS phase_baseline->reference analyze Analyze Spectrum reference->analyze

Caption: NMR Data Acquisition and Processing Workflow.

Logical Structure-Spectrum Correlation

The relationship between the molecular structure of this compound and its expected NMR signals can be visualized as a logical flow.

structure_to_spectrum cluster_structure Molecular Structure cluster_properties Key Structural Features cluster_spectrum Predicted NMR Spectrum mol This compound asymmetry Asymmetric Substitution mol->asymmetry protons 2 Aromatic Protons 3 Methyl Protons mol->protons carbons 6 Aromatic Carbons 1 Methyl Carbon mol->carbons h1_spectrum ¹H NMR: - 2 Aromatic Singlets - 1 Methyl Singlet protons->h1_spectrum c13_spectrum ¹³C NMR: - 7 Unique Carbon Signals carbons->c13_spectrum

References

A Senior Application Scientist's Guide to the Mass Spectrometry of 1-Bromo-3,5-dichloro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Predicted Electron Ionization (EI) Mass Spectrum

Electron Ionization (EI) is the most common ionization technique for the analysis of relatively nonpolar, volatile, and thermally stable compounds like 1-Bromo-3,5-dichloro-2-methylbenzene.[1][2] The high energy (typically 70 eV) imparted to the molecule induces reproducible fragmentation patterns that are invaluable for structural confirmation.[3]

The Molecular Ion and Isotopic Distribution

The molecular formula of this compound is C₇H₅BrCl₂. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br with a near 1:1 natural abundance) and chlorine (isotopes ³⁵Cl and ³⁷Cl with a roughly 3:1 natural abundance) will result in a characteristic and complex isotopic pattern for the molecular ion peak.[4] The monoisotopic mass is calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl).

Predicted Molecular Ion Cluster:

The molecular ion region will exhibit a cluster of peaks due to the various combinations of Br and Cl isotopes. The most intense peaks will be:

  • m/z 238: [C₇H₅⁷⁹Br³⁵Cl₂]⁺• (M⁺•)

  • m/z 240: [C₇H₅⁸¹Br³⁵Cl₂]⁺• and [C₇H₅⁷⁹Br³⁵Cl³⁷Cl]⁺•

  • m/z 242: [C₇H₅⁸¹Br³⁵Cl³⁷Cl]⁺• and [C₇H₅⁷⁹Br³⁷Cl₂]⁺•

  • m/z 244: [C₇H₅⁸¹Br³⁷Cl₂]⁺•

The relative intensities of these peaks provide a unique fingerprint for a molecule containing one bromine and two chlorine atoms.

Predicted Fragmentation Pathways

The fragmentation of the molecular ion is driven by the stability of the resulting ions and neutral fragments. For halogenated aromatic compounds, key fragmentation events involve the loss of halogen atoms and rearrangements of the aromatic ring.[5]

Key Predicted Fragmentation Pathways under Electron Ionization:

m/z (based on ⁷⁹Br, ³⁵Cl) Proposed Ion Structure Fragmentation Step Mechanistic Rationale
238 [C₇H₅⁷⁹Br³⁵Cl₂]⁺•Molecular Ion (M⁺•) Initial ionization of the molecule.
223 [C₆H₂⁷⁹Br³⁵Cl₂]⁺Loss of •CH₃ Cleavage of the methyl group, a common fragmentation for toluene derivatives.
159 [C₇H₅³⁵Cl₂]⁺Loss of •Br Fission of the relatively weak C-Br bond.
203 [C₇H₅⁷⁹Br³⁵Cl]⁺Loss of •Cl Cleavage of a C-Cl bond.
124 [C₇H₅³⁵Cl]⁺Loss of •Br and •Cl Sequential loss of halogen radicals.
168 [C₆H₂⁷⁹Br³⁵Cl]⁺Loss of •CH₃ and •Cl Loss of a methyl radical followed by a chlorine radical.
89 [C₇H₅]⁺Loss of •Br and 2 •Cl Complete loss of all halogen substituents.

Below is a visual representation of the primary predicted fragmentation pathways.

fragmentation_pathway M [C₇H₅BrCl₂]⁺• m/z 238, 240, 242, 244 M_minus_CH3 [C₆H₂BrCl₂]⁺ m/z 223 M->M_minus_CH3 - •CH₃ M_minus_Br [C₇H₅Cl₂]⁺ m/z 159 M->M_minus_Br - •Br M_minus_Cl [C₇H₅BrCl]⁺ m/z 203 M->M_minus_Cl - •Cl M_minus_CH3_Cl [C₆H₂BrCl]⁺ m/z 168 M_minus_CH3->M_minus_CH3_Cl - •Cl M_minus_Br_Cl [C₇H₅Cl]⁺ m/z 124 M_minus_Br->M_minus_Br_Cl - •Cl M_minus_Cl->M_minus_Br_Cl - •Br M_minus_Br_2Cl [C₇H₅]⁺ m/z 89 M_minus_Br_Cl->M_minus_Br_2Cl - •Cl

Caption: Predicted EI fragmentation of this compound.

Comparison of Ionization Techniques

While EI is a powerful tool, alternative "soft" ionization techniques can be advantageous, particularly when dealing with more fragile molecules or when preservation of the molecular ion is paramount.

Ionization Technique Principle Applicability to this compound Advantages Disadvantages
Electron Ionization (EI) High-energy electrons bombard the sample in a vacuum, causing ionization and extensive fragmentation.[3]Highly suitable due to the compound's volatility and thermal stability.Provides rich structural information through reproducible fragmentation patterns. Extensive libraries for spectral matching.The molecular ion may be weak or absent for some compounds.
Electrospray Ionization (ESI) A high voltage is applied to a liquid sample, creating an aerosol of charged droplets.[6][7]Generally not suitable for nonpolar compounds.[6] However, under specific solvent conditions, ionization of nonpolar aromatics can be achieved.[6]"Soft" ionization technique that typically produces intact molecular ions ([M+H]⁺ or [M-H]⁻), useful for accurate mass determination.Requires the analyte to be soluble in a polar, volatile solvent and is inefficient for nonpolar molecules.
Atmospheric Pressure Chemical Ionization (APCI) The sample is vaporized and then ionized by corona discharge at atmospheric pressure.[1][2]Well-suited for this compound. It is effective for relatively nonpolar and thermally stable molecules.[1][2]Can handle higher flow rates and less polar solvents than ESI.[1] It is a "soft" ionization technique that often yields a strong molecular ion signal.Can cause thermal degradation in labile compounds. Less fragmentation than EI, providing less structural information.
Atmospheric Pressure Photoionization (APPI) The sample is ionized by photons from a UV lamp.Potentially suitable, as APPI can ionize nonpolar compounds.[8][9]Can ionize a broad range of compounds, including highly nonpolar ones that are challenging for ESI and APCI.Can lead to fragmentation and the formation of oxygenated species in some cases.[9]

Recommendation: For routine identification and structural confirmation of this compound, GC-EI-MS is the method of choice due to its ability to provide detailed and reproducible fragmentation patterns. For applications requiring high confidence in the molecular weight, such as in the analysis of unknown impurities or metabolites, GC-APCI-MS would be a valuable complementary technique.

Experimental Protocol: GC-EI-MS Analysis

A standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol with Electron Ionization would be the primary method for analyzing this compound.

Sample Preparation
  • Dissolution: Prepare a 1 mg/mL stock solution of the sample in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Dilution: Serially dilute the stock solution to a working concentration of approximately 1-10 µg/mL.

  • Internal Standard (Optional): For quantitative analysis, add a suitable internal standard (e.g., a deuterated aromatic compound) at a known concentration.

GC-MS Instrumentation and Parameters

The following are typical starting parameters for a GC-MS system.[10][11][12] Optimization may be required based on the specific instrument and column used.

Parameter Value Rationale
GC System Agilent 7890B or equivalentStandard, robust platform for routine analysis.
Mass Spectrometer Agilent 5977B or equivalentProvides reliable EI-MS data.
GC Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)A common, nonpolar column suitable for a wide range of aromatic compounds.
Injection Volume 1 µLStandard volume for split/splitless injection.
Inlet Temperature 250 °CEnsures rapid volatilization of the analyte.
Injection Mode Splitless (or Split 10:1)Splitless for trace analysis, split for higher concentrations to avoid detector saturation.
Carrier Gas HeliumInert carrier gas with good chromatographic performance.
Flow Rate 1.0 mL/min (constant flow)Typical flow rate for this column dimension.
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 minA general-purpose temperature program to ensure good separation and elution of the analyte.
MS Source Temp. 230 °CStandard source temperature for EI.
MS Quad Temp. 150 °CStandard quadrupole temperature.
Ionization Energy 70 eVStandard energy for EI to produce reproducible spectra.
Mass Scan Range m/z 40 - 350Covers the expected molecular ion and fragment masses.
Data Analysis
  • Total Ion Chromatogram (TIC): Identify the peak corresponding to this compound.

  • Mass Spectrum Extraction: Extract the mass spectrum from the apex of the chromatographic peak.

  • Spectral Interpretation: Analyze the isotopic pattern of the molecular ion and the fragmentation pattern to confirm the structure.

  • Library Search (Optional): Compare the experimental spectrum against a commercial mass spectral library (e.g., NIST) for tentative identification, though a match for this specific compound may not be present.

The workflow for this experimental protocol is visualized below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve Sample (1 mg/mL) dilute Dilute to Working Conc. (1-10 µg/mL) dissolve->dilute inject Inject 1 µL into GC dilute->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize analyze Mass Analysis (m/z 40-350) ionize->analyze tic Identify Peak in TIC analyze->tic extract Extract Mass Spectrum tic->extract interpret Interpret Spectrum extract->interpret library Library Search interpret->library

Caption: GC-EI-MS workflow for this compound analysis.

Conclusion

The mass spectrometric analysis of this compound is most effectively performed using GC-EI-MS. This technique provides a wealth of structural information through predictable and reproducible fragmentation, including characteristic losses of methyl, bromine, and chlorine radicals. The unique isotopic signature arising from the presence of both bromine and chlorine serves as a powerful confirmation of the elemental composition. While softer ionization techniques like APCI can be valuable for unambiguous molecular weight determination, the detailed fragmentation pattern generated by EI remains the gold standard for the structural elucidation of such halogenated aromatic compounds.

References

A Comparative Guide to the Reactivity of 1-Bromo-3,5-dichloro-2-methylbenzene and Its Analogs in Key Cross-Coupling and Grignard Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks for complex molecule synthesis is a critical decision that dictates reaction efficiency, yield, and overall synthetic strategy. 1-Bromo-3,5-dichloro-2-methylbenzene is a versatile, polysubstituted aryl halide, the reactivity of which is finely tuned by the interplay of its substituents. This guide provides an in-depth comparison of the reactivity of this compound with its structural analogs in three cornerstone reactions of modern organic synthesis: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reagent formation. By understanding the subtle yet significant differences in their performance, chemists can make more informed decisions in their synthetic endeavors.

The reactivity of an aryl halide is primarily governed by the electronic and steric environment of the carbon-bromine bond. Electron-withdrawing groups, such as chlorine, generally enhance reactivity towards oxidative addition in palladium-catalyzed cross-coupling reactions, while sterically bulky groups can impede the approach of the catalyst, thereby slowing the reaction. The position of these substituents relative to the bromine atom is therefore of paramount importance.

Comparative Reactivity Analysis

To provide a clear comparison, we will assess the reactivity of this compound against a curated set of its analogs, each chosen to highlight the impact of specific structural modifications.

Our panel of compounds for comparison includes:

  • Target Compound: this compound

  • Analog 1 (Isomer): 1-Bromo-3,5-dichloro-4-methylbenzene

  • Analog 2 (Reduced Chlorination): 1-Bromo-3-chloro-2-methylbenzene

  • Analog 3 (Parent Compound): 1-Bromo-3,5-dichlorobenzene

While direct, side-by-side quantitative comparisons under identical conditions are not always available in the literature, we can infer relative reactivities based on established principles and available experimental data for these and structurally similar compounds.

Suzuki-Miyaura Coupling: The Influence of Sterics and Electronics

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst.

The presence of two electron-withdrawing chlorine atoms in our target compound and its analogs is expected to render the C-Br bond more susceptible to oxidative addition compared to bromobenzene. However, the position of the methyl group introduces significant steric and electronic variations.

Expected Reactivity Trend in Suzuki-Miyaura Coupling:

1-Bromo-3,5-dichlorobenzene > 1-Bromo-3,5-dichloro-4-methylbenzene ≈ 1-Bromo-3-chloro-2-methylbenzene > this compound

This predicted trend is based on the following analysis:

  • 1-Bromo-3,5-dichlorobenzene (Analog 3) is anticipated to be the most reactive among the analogs with two chlorine substituents. The meta-positioning of the chlorine atoms provides electronic activation without introducing steric hindrance around the bromine.

  • 1-Bromo-3,5-dichloro-4-methylbenzene (Analog 1) has the methyl group para to the bromine. While the methyl group is weakly electron-donating, its steric influence is minimal in this position. The reactivity will be largely dictated by the two meta-chlorine atoms.

  • 1-Bromo-3-chloro-2-methylbenzene (Analog 2) possesses only one electron-withdrawing chlorine atom but has an ortho-methyl group. The reduced electronic activation from having one less chlorine is partially offset by the steric hindrance of the ortho-methyl group, which can hinder the approach of the palladium catalyst.

  • This compound (Target Compound) is expected to be the least reactive in this series due to the ortho-methyl group. This group introduces significant steric hindrance, which likely impedes the oxidative addition step, despite the electronic activation from the two meta-chloro substituents. For sterically hindered aryl halides, the use of bulky, electron-rich phosphine ligands is often necessary to achieve good yields.

Illustrative Experimental Data for Suzuki-Miyaura Coupling

Aryl BromideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1-Bromo-3,5-dichlorobenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8012~85-95 (estimated)[1]
1-Bromo-2,4-dichlorobenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8012~70-80 (estimated)[1]

Note: The yields presented are illustrative and can vary based on the specific reaction conditions, catalyst, and ligands used. Data for some of the target analogs is inferred from closely related structures.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This protocol provides a starting point for a comparative study of the Suzuki-Miyaura reactivity of the target compound and its analogs.

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 mmol)

  • Toluene/Ethanol/Water (4:1:1, 10 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Combine Aryl Bromide, Boronic Acid, Base, and Catalyst prep_inert Establish Inert Atmosphere (Ar/N₂) prep_reactants->prep_inert prep_solvent Add Degassed Solvent prep_inert->prep_solvent reaction_heat Heat and Stir (e.g., 90 °C, 12-24h) prep_solvent->reaction_heat reaction_monitor Monitor Progress (TLC/GC-MS) reaction_heat->reaction_monitor workup_quench Cool and Quench with Water reaction_monitor->workup_quench workup_extract Extract with Organic Solvent workup_quench->workup_extract workup_purify Purify by Column Chromatography workup_extract->workup_purify product product workup_purify->product Isolated Product

Caption: Experimental workflow for comparative Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Navigating Steric and Electronic Effects in C-N Bond Formation

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling for the synthesis of C-N bonds.[2][3] Similar to the Suzuki-Miyaura coupling, the oxidative addition of the aryl halide to the palladium(0) catalyst is a key step in the catalytic cycle.

The electronic and steric factors discussed for the Suzuki-Miyaura coupling are also at play in the Buchwald-Hartwig amination. The ortho-methyl group in this compound is expected to present a significant steric barrier, potentially requiring more specialized and bulky ligands to facilitate the reaction.

Expected Reactivity Trend in Buchwald-Hartwig Amination:

1-Bromo-3,5-dichlorobenzene > 1-Bromo-3,5-dichloro-4-methylbenzene > 1-Bromo-3-chloro-2-methylbenzene > this compound

The rationale for this trend mirrors that of the Suzuki-Miyaura coupling, with the steric hindrance of the ortho-methyl group being the primary differentiating factor for reactivity. For sterically demanding substrates, the choice of a bulky, electron-rich phosphine ligand, such as those from the Buchwald or Hartwig groups, is often crucial for achieving high yields.[4]

Experimental Protocol: Comparative Buchwald-Hartwig Amination

This generalized protocol can be adapted for a comparative study of the amination of the target compound and its analogs with a representative amine, such as morpholine.

Materials:

  • Aryl bromide (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Pd₂(dba)₃ (1.5 mol%)

  • RuPhos (3 mol%)

  • K₃PO₄ (2.0 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl bromide, Pd₂(dba)₃, RuPhos, and K₃PO₄ to a dry Schlenk tube.

  • Add the anhydrous 1,4-dioxane followed by the morpholine.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the residue by flash column chromatography.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(Br)L₂ Pd0->OA_complex Oxidative Addition (Ar-Br) Amine_complex [Ar-Pd(II)(H₂NR')L₂]⁺Br⁻ OA_complex->Amine_complex + H₂NR' Amido_complex Ar-Pd(II)(HNR')L₂ Amine_complex->Amido_complex - HBr (Base) Amido_complex->Pd0 Product Ar-NR'H Amido_complex->Product Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Grignard Reagent Formation: A Balance of Bond Activation and Steric Accessibility

The formation of a Grignard reagent involves the insertion of magnesium into the carbon-halogen bond. The reactivity generally follows the order C-I > C-Br > C-Cl. For our series of brominated compounds, the ease of Grignard formation will be influenced by both the electronic nature of the ring and steric hindrance around the C-Br bond.

Electron-withdrawing groups can sometimes hinder Grignard formation. However, the primary differentiating factor among our chosen analogs is likely to be steric hindrance.

Expected Reactivity Trend in Grignard Formation:

1-Bromo-3,5-dichlorobenzene ≈ 1-Bromo-3,5-dichloro-4-methylbenzene > 1-Bromo-3-chloro-2-methylbenzene > this compound

  • 1-Bromo-3,5-dichlorobenzene (Analog 3) and 1-Bromo-3,5-dichloro-4-methylbenzene (Analog 1) lack ortho substituents to the bromine, allowing for relatively unhindered access of the magnesium surface to the C-Br bond.

  • 1-Bromo-3-chloro-2-methylbenzene (Analog 2) and This compound (Target Compound) both have an ortho-methyl group, which will sterically encumber the C-Br bond and likely slow the rate of magnesium insertion. The target compound, with two chlorine atoms, may experience slightly more difficulty in initiating the reaction compared to Analog 2.

Illustrative Experimental Data for Grignard Reagent Formation

Aryl BromideSolventInitiation MethodYield (%)Reference
1-Bromo-3,5-dichlorobenzeneTHFIodine crystal70-90[5]
BromobenzeneDiethyl etherIodine crystalHigh (qualitative)[6]

Note: Quantitative yield data for Grignard formation from many polysubstituted aryl halides is not widely reported, as the reagents are typically generated and used in situ. The provided data serves as a benchmark.

Experimental Protocol: Comparative Grignard Reagent Formation

This protocol outlines a general procedure for the formation of the Grignard reagent, which can be subsequently quenched with an electrophile to determine the yield.

Materials:

  • Magnesium turnings (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine crystal (as an activator)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, equip a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Add the magnesium turnings and a small crystal of iodine to the flask.

  • In the dropping funnel, prepare a solution of the aryl bromide in anhydrous THF.

  • Add a small portion (approximately 10%) of the aryl bromide solution to the magnesium turnings.

  • If the reaction does not initiate spontaneously (indicated by a color change and gentle reflux), gently warm the mixture.

  • Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

  • The resulting Grignard reagent solution should be used immediately in a subsequent reaction.

Conclusion

The reactivity of this compound and its analogs is a nuanced interplay of electronic and steric effects. In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, the ortho-methyl group of the target compound introduces significant steric hindrance, which is expected to decrease its reactivity relative to its isomers and the parent 1-bromo-3,5-dichlorobenzene. This necessitates the use of specialized, bulky ligands to achieve efficient coupling. A similar trend is anticipated for Grignard reagent formation, where the ortho-methyl group can impede the approach of the aryl bromide to the magnesium surface.

For synthetic chemists, this comparative analysis underscores the importance of considering the complete substitution pattern of a building block. While this compound offers a unique substitution pattern for the synthesis of complex molecules, its successful application may require more tailored reaction conditions compared to its less sterically hindered analogs.

References

Methodology 1: Electrophilic Aromatic Substitution via Direct Bromination

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-Bromo-3,5-dichloro-2-methylbenzene: A Comparative Analysis

For researchers and professionals in drug development and fine chemical synthesis, the strategic construction of polysubstituted aromatic compounds is a cornerstone of molecular design. This compound stands as a valuable, yet synthetically challenging, building block. Its utility lies in the orthogonal reactivity of its halogen substituents, offering a platform for sequential, regioselective functionalization in cross-coupling reactions and other transformations.

This guide provides a comprehensive validation and comparison of the primary synthetic routes to this compound. Moving beyond a simple recitation of steps, we will dissect the mechanistic underpinnings of each pathway, offering a rationale for procedural choices and a clear-eyed view of the expected outcomes, potential pitfalls, and scalability. The objective is to equip the practicing scientist with the critical insights needed to select and execute the optimal synthesis for their specific laboratory or process chemistry needs.

The most direct conceptual route to the target compound is the electrophilic aromatic substitution (EAS) on a pre-functionalized arene, specifically 3,5-dichlorotoluene. This pathway leverages a classic and powerful reaction in organic chemistry.

Principle and Mechanistic Rationale

Electrophilic aromatic bromination involves the attack of a potent electrophile, typically "Br+", on the electron-rich π-system of the benzene ring.[1] Molecular bromine (Br₂) itself is not sufficiently electrophilic to overcome the aromatic stabilization of the ring; therefore, a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), is required. The catalyst polarizes the Br-Br bond, generating a highly reactive complex that behaves as the "Br+" source.[1]

The critical challenge in this synthesis is regioselectivity . The final position of the incoming bromine atom is dictated by the cumulative directing effects of the substituents already present on the ring: the methyl group (-CH₃) and the two chlorine atoms (-Cl).

  • Methyl Group (-CH₃): This is an activating group, donating electron density to the ring via an inductive effect and hyperconjugation. It is an ortho, para-director.[2]

  • Chlorine Atoms (-Cl): Halogens are a classic example of opposing effects. They are deactivating due to their strong electron-withdrawing inductive effect (-I), yet they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance (+R), which stabilizes the intermediate carbocation (arenium ion).[2]

In 3,5-dichlorotoluene, the C2, C4, and C6 positions are available for substitution. The methyl group at C1 directs to C2, C4, and C6. The chlorine at C3 directs to C2 and C4, and the chlorine at C5 directs to C4 and C6. All directing vectors converge most strongly on the C2, C4, and C6 positions. However, the C2 and C6 positions are sterically hindered by the adjacent methyl group. Therefore, the bromination is electronically and sterically directed to the C2 position (which is equivalent to C6), leading to the desired product. Some formation of the 4-bromo isomer is a potential side reaction, which can complicate purification.

EAS_Mechanism cluster_activation Catalyst Activation cluster_substitution Electrophilic Attack & Aromatization Br2 Br-Br ActivatedComplex Br-Br---FeBr₃ (Polarized Complex) Br2->ActivatedComplex + FeBr₃ FeBr3 FeBr₃ Start 3,5-Dichlorotoluene AreniumIon Arenium Ion (Sigma Complex, Resonance Stabilized) Start->AreniumIon + "Br⁺" from Complex Product 1-Bromo-3,5-dichloro- 2-methylbenzene AreniumIon->Product - H⁺ FeBr3_regen FeBr₃ AreniumIon->FeBr3_regen [FeBr₄]⁻ captures H⁺ HBr HBr

Caption: Mechanism of Electrophilic Aromatic Bromination.

Experimental Protocol: Direct Bromination
  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolving HBr), add 3,5-dichlorotoluene (1.0 eq) and a solvent such as dichloromethane or carbon tetrachloride.

  • Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃, ~0.1 eq) to the stirred solution.

  • Bromination: Cool the mixture in an ice bath. Slowly add a solution of molecular bromine (Br₂, 1.05 eq) in the same solvent via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates consumption of the starting material.

  • Work-up: Quench the reaction by carefully pouring the mixture into a cold, saturated aqueous solution of sodium bisulfite to destroy excess bromine.

  • Extraction: Separate the organic layer. Wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography or recrystallization to separate the desired product from any isomeric impurities.[3]

Data Summary & Analysis
ParameterExpected OutcomeRationale / Challenges
Yield 50-70%Yield is often moderate due to the deactivated nature of the ring and potential for side reactions.
Purity (Crude) Fair to GoodThe primary impurity is likely the 4-bromo isomer, requiring careful purification.
Regioselectivity GoodStrong directing effects favor the C2 position, but are not perfectly exclusive.
Scalability GoodThe reaction is readily scalable, but handling large quantities of bromine requires caution.
Safety HighRequires handling of corrosive bromine and evolution of HBr gas.

Methodology 2: Sandmeyer Reaction

An alternative and often more selective strategy is the Sandmeyer reaction. This powerful transformation converts an aryl amine into an aryl halide via a diazonium salt intermediate.[4] For this synthesis, the starting material is 3,5-dichloro-2-methylaniline.

Principle and Mechanistic Rationale

The Sandmeyer reaction is a two-part process that provides exceptional regiochemical control, as the position of the new substituent is predetermined by the location of the amine on the starting material.

  • Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HBr), at low temperatures (0-5°C).[5] This converts the amino group into an aryl diazonium salt (-N₂⁺), which is an excellent leaving group (N₂ gas).

  • Copper-Catalyzed Substitution: The diazonium salt is then introduced to a solution of a copper(I) salt, in this case, copper(I) bromide (CuBr).[6] The reaction proceeds via a radical-nucleophilic aromatic substitution (SᵣNAr) mechanism.[4] A single-electron transfer from Cu(I) to the diazonium ion generates an aryl radical and N₂ gas. This aryl radical then abstracts a bromine atom from a Cu(II) species, yielding the final aryl bromide product and regenerating the Cu(I) catalyst.[6]

The primary advantage of this method is its unambiguous regioselectivity. The bromine atom is placed precisely where the amino group was located, eliminating the issue of isomeric byproducts that can plague EAS reactions.

Sandmeyer_Workflow cluster_diazotization Step 1: Diazotization cluster_substitution Step 2: Sandmeyer Reaction Amine 3,5-Dichloro- 2-methylaniline Diazonium Aryl Diazonium Salt Intermediate Amine->Diazonium NaNO₂, HBr 0-5°C RadicalFormation Aryl Radical + N₂ Diazonium->RadicalFormation + CuBr (Cu(I)) - N₂ Product 1-Bromo-3,5-dichloro- 2-methylbenzene RadicalFormation->Product + Br from Cu(II)Br₂

References

A Comparative Guide to Analytical Standards for 1-Bromo-3,5-dichloro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and drug development, the purity and characterization of starting materials and intermediates are of paramount importance. 1-Bromo-3,5-dichloro-2-methylbenzene, a key halogenated aromatic building block, is no exception. Ensuring its identity and purity is critical for the successful and reproducible synthesis of downstream target molecules. This guide provides a comprehensive comparison of analytical methodologies for the characterization of this compound, offering insights into the strengths and applications of various techniques.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to the development of robust analytical methods.

PropertyValueSource
CAS Number 115615-19-5--INVALID-LINK--[1]
Molecular Formula C₇H₅BrCl₂--INVALID-LINK--[2]
Molecular Weight 239.92 g/mol --INVALID-LINK--[2]
Appearance White to off-white crystalline powder--INVALID-LINK--
Purity (typical) ≥98%--INVALID-LINK--[3]

Comparative Analysis of Analytical Techniques

The characterization of this compound and its impurities can be effectively achieved using a combination of chromatographic and spectroscopic techniques. The choice of method depends on the specific analytical goal, such as purity assessment, impurity identification, or quantitative analysis.

Analytical TechniquePrincipleStrengthsConsiderations
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas, followed by detection and identification using mass spectrometry.High sensitivity and selectivity, excellent for identifying and quantifying volatile impurities. Provides structural information through fragmentation patterns.Requires the analyte to be volatile and thermally stable.
High-Performance Liquid Chromatography (HPLC) Separation of compounds based on their differential distribution between a stationary phase and a liquid mobile phase.Versatile for a wide range of compounds, including non-volatile and thermally labile ones. Well-suited for purity determination and quantification.Sensitivity can be lower than GC-MS for certain compounds. Method development can be more complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.Provides unambiguous structural elucidation. Quantitative NMR (qNMR) is a primary method for purity assessment without the need for a specific reference standard.Lower sensitivity compared to chromatographic methods. Requires a higher concentration of the analyte.

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and reliable analytical data. The following sections provide representative experimental protocols for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This protocol is designed for the separation and identification of potential volatile impurities in this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Experimental Workflow:

References

A Comparative Guide to the Spectroscopic Analysis of 1-Bromo-3,5-dichloro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Bromo-3,5-dichloro-2-methylbenzene (CAS No. 115615-19-5) is a substituted toluene derivative that serves as a key intermediate and building block in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] The precise arrangement of its substituents—a bromine atom, two chlorine atoms, and a methyl group on the benzene ring—gives it specific reactivity and properties. Consequently, unambiguous structural confirmation and purity assessment are paramount in any research or manufacturing context.

This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to characterize this compound. Rather than merely presenting data, we will explore the causality behind experimental choices and demonstrate how a multi-technique, integrated approach provides a self-validating system for structural elucidation, ensuring the highest degree of scientific integrity. This document is intended for researchers, chemists, and quality control specialists who require a robust understanding of how to apply Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the comprehensive analysis of this and similar halogenated aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the hydrogen (¹H) and carbon (¹³C) environments within a molecule, allowing for the mapping of the covalent framework and the relative positioning of substituents.

Proton (¹H) NMR Analysis

Expertise & Causality: ¹H NMR is the initial and often most informative experiment. It quantifies the number of different proton environments, their electronic surroundings, and their proximity to other protons. For this compound, the key is to confirm the number of aromatic protons and the presence of the methyl group, and to verify their chemical shifts against those expected from the electronic effects of the halogen substituents.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), within a 5 mm NMR tube. CDCl₃ is chosen for its excellent solubilizing power for nonpolar to moderately polar organic compounds and its single, well-characterized residual solvent peak at δ 7.26 ppm.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex splitting patterns, although less critical for this specific molecule due to its simplicity.

  • Data Acquisition: Perform a standard one-pulse experiment. Key parameters include a 30° pulse angle, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds. Typically, 8 to 16 scans are co-added to achieve an adequate signal-to-noise ratio.

  • Processing: Fourier transform the resulting Free Induction Decay (FID), followed by phase and baseline correction. Calibrate the chemical shift scale by setting the residual CDCl₃ peak to δ 7.26 ppm. Integrate all signals to determine the relative proton ratios.

Data Interpretation and Expected Spectrum: The structure of this compound possesses a plane of symmetry that bisects the methyl and bromo-substituted carbons. This symmetry renders the two aromatic protons chemically and magnetically equivalent.

  • Aromatic Protons (H-4, H-6): Due to the deshielding effects of the adjacent electronegative chlorine atoms, these protons are expected to appear downfield in the aromatic region (typically δ 6.5-8.0 ppm).[3] Because they are equivalent and have no adjacent proton neighbors, their signal is predicted to be a singlet . Their integration value should correspond to 2H.

  • Methyl Protons (-CH₃): The protons of the methyl group are also in a unique environment. They are attached to an aromatic ring and are expected to resonate in the benzylic region.[3] This signal will be a singlet as there are no vicinal protons to couple with. Its integration value will correspond to 3H.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (H-4, H-6) ~7.3 - 7.5 Singlet (s) 2H

| Methyl (-CH₃) | ~2.4 - 2.6 | Singlet (s) | 3H |

Comparison with Alternatives: An isomeric compound, such as 1-Bromo-2,4-dichloro-3-methylbenzene, would lack this symmetry. This would result in two distinct aromatic proton signals, likely appearing as doublets due to ortho coupling, providing a clear way to distinguish between the two structures. The simplicity of the spectrum (two singlets) is a powerful diagnostic feature for the target molecule.

Carbon-13 (¹³C) NMR Analysis

Expertise & Causality: ¹³C NMR provides a direct count of the number of unique carbon environments in a molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the carbon skeleton. A proton-decoupled experiment is standard, which collapses all C-H coupling to produce a spectrum of singlets, simplifying interpretation. The chemical shifts are highly sensitive to the electronic effects of substituents.[4]

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: The same sample prepared for ¹H NMR can be used. A higher concentration (20-50 mg) may be beneficial to reduce acquisition time.

  • Instrument Setup: Acquire on a 101 MHz (for a 400 MHz ¹H instrument) or higher spectrometer.

  • Data Acquisition: Use a standard proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 512 to 2048) is required due to the low natural abundance of the ¹³C isotope.

  • Processing: Fourier transform, phase, and baseline correct the data. Calibrate the spectrum using the CDCl₃ solvent peak, which appears as a triplet centered at δ 77.16 ppm.[5]

Data Interpretation and Expected Spectrum: The molecule's symmetry reduces the number of expected carbon signals from the seven total carbons to five unique environments.

  • Aromatic Carbons: The carbon atoms attached to bromine (C-1), the methyl group (C-2), and the two equivalent chlorine atoms (C-3, C-5) will have distinct chemical shifts. The two equivalent protonated carbons (C-4, C-6) will produce a single signal. Aromatic carbons typically resonate between δ 110-150 ppm.[3][6] Carbons directly bonded to halogens (ipso-carbons) show significant shifts; C-Br is expected around δ 120-125 ppm, while C-Cl is expected further downfield around δ 130-135 ppm.[7]

  • Methyl Carbon: The methyl carbon will appear upfield, typically in the δ 20-25 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Atom(s) Predicted Chemical Shift (δ, ppm) Notes
C-Br (C-1) ~122 Quaternary, attached to Bromine
C-CH₃ (C-2) ~138-140 Quaternary, attached to Methyl
C-Cl (C-3, C-5) ~134 Quaternary, attached to Chlorine (equivalent)
C-H (C-4, C-6) ~128-130 Protonated (equivalent)

| -CH₃ | ~20-22 | Methyl Carbon |

Workflow for NMR Analysis The following diagram illustrates the logical flow from sample preparation to final structural confirmation using NMR techniques.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_interp Interpretation & Validation Prep Dissolve sample in CDCl3 H1_NMR ¹H NMR Acquisition (16 scans) Prep->H1_NMR C13_NMR ¹³C NMR Acquisition (1024 scans) Prep->C13_NMR Proc_H1 Process ¹H Data (FT, Phase, Calibrate) H1_NMR->Proc_H1 Proc_C13 Process ¹³C Data (FT, Phase, Calibrate) C13_NMR->Proc_C13 Interp_H1 Analyze ¹H: - Chemical Shifts - Integration (2H:3H) - Multiplicity (2 singlets) Proc_H1->Interp_H1 Interp_C13 Analyze ¹³C: - Number of signals (5) - Chemical Shifts Proc_C13->Interp_C13 Validation Cross-Validation: Data consistent with symmetrical structure? Interp_H1->Validation Interp_C13->Validation Structure Structure Confirmed: 1-Bromo-3,5-dichloro- 2-methylbenzene Validation->Structure

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Unveiling Mass and Isotopic Signature

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through analysis of fragmentation patterns. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic distributions of chlorine and bromine.

Expertise & Causality: Electron Ionization (EI) is the method of choice for this type of small, volatile, and relatively stable molecule. The high energy of EI induces reproducible fragmentation, creating a unique "fingerprint" for the compound. The most critical aspect for this analysis is the interpretation of the molecular ion (M⁺) cluster, which provides definitive evidence for the presence and number of bromine and chlorine atoms.

Experimental Protocol: GC-MS with Electron Ionization

  • Sample Introduction: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate). Inject a microliter of the dilute solution into a Gas Chromatograph (GC) coupled to a mass spectrometer. The GC separates the analyte from any impurities before it enters the ion source.

  • Ionization: In the ion source, high-energy electrons (~70 eV) bombard the molecules, ejecting an electron to form a radical cation, the molecular ion (M⁺).[8]

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detects the ions, generating the mass spectrum.

Data Interpretation and Expected Spectrum: The molecular formula is C₇H₅BrCl₂. The key to interpreting the mass spectrum lies in understanding the natural isotopic abundances:

  • Bromine: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%) - an approximate 1:1 ratio.[9]

  • Chlorine: ³⁵Cl (75.77%) and ³⁷Cl (24.23%) - an approximate 3:1 ratio.[10]

The Molecular Ion (M⁺) Cluster: The presence of one bromine and two chlorine atoms creates a complex and highly diagnostic pattern of peaks for the molecular ion. The lightest combination is C₇H₅⁷⁹Br³⁵Cl₂, which has a monoisotopic mass of approximately 237.9 Da.[11] The cluster will consist of peaks at M, M+2, M+4, and M+6, with relative intensities determined by the statistical combination of the isotopes. This unique pattern is virtually irrefutable proof of the C₇H₅BrCl₂ formula.

Fragmentation Pattern: The molecular ion is unstable and will fragment into smaller, more stable ions.[8][12] Common fragmentation pathways for halobenzenes involve the loss of a halogen atom or other substituents.

  • Loss of Br: [M - Br]⁺. This would result in a fragment ion cluster around m/z 159/161/163 (C₇H₅Cl₂⁺), showing the characteristic pattern for two chlorine atoms.

  • Loss of Cl: [M - Cl]⁺. This would result in a fragment ion cluster around m/z 199/201/203 (C₇H₅BrCl⁺), showing the pattern for one bromine and one chlorine.

  • Loss of CH₃: [M - CH₃]⁺. A peak corresponding to the loss of the methyl group (15 Da) would also be expected.

Table 3: Predicted Key Ions in the EI-Mass Spectrum

m/z (Monoisotopic) Ion Formula Interpretation
238, 240, 242, 244 [C₇H₅BrCl₂]⁺ Molecular Ion (M⁺) Cluster
223, 225, 227, 229 [C₆H₂BrCl₂]⁺ [M - CH₃]⁺
199, 201, 203 [C₇H₅BrCl]⁺ [M - Cl]⁺
159, 161, 163 [C₇H₅Cl₂]⁺ [M - Br]⁺

| 145 | [C₆H₂Cl₂]⁺ | [M - Br - CH₃]⁺ |

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Introduction cluster_acq Analysis cluster_interp Data Interpretation Prep Inject dilute sample into GC-MS Ionize Electron Ionization (70 eV) Prep->Ionize Analyze Quadrupole Mass Analysis Ionize->Analyze Mol_Ion Identify Molecular Ion Cluster (m/z 238-244) Analyze->Mol_Ion Isotopes Analyze Isotope Pattern (Confirms 1 Br, 2 Cl) Mol_Ion->Isotopes Fragments Analyze Fragmentation (Loss of Br, Cl, CH3) Isotopes->Fragments Formula_Confirm Molecular Formula Confirmed: C₇H₅BrCl₂ Fragments->Formula_Confirm

Caption: Workflow for GC-MS based formula confirmation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and straightforward technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Causality: While IR spectroscopy will not elucidate the full connectivity of the molecule, it serves as an excellent complementary technique. Its value lies in quickly confirming the presence of the aromatic ring and the aliphatic methyl group, and identifying the carbon-halogen bonds. The overall fingerprint region can also be used for comparison against a known standard.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). No extensive sample preparation is required.

  • Data Acquisition: Press the sample firmly against the crystal using a pressure clamp to ensure good contact. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Processing: A background spectrum (of the clean, empty ATR crystal) is automatically subtracted from the sample spectrum.

Data Interpretation and Expected Spectrum: The IR spectrum can be divided into the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).

  • Aromatic C-H Stretch: A weak to medium band is expected just above 3000 cm⁻¹, characteristic of sp² C-H bonds in aromatic systems.[13][14]

  • Aliphatic C-H Stretch: Bands corresponding to the methyl group's sp³ C-H bonds will appear just below 3000 cm⁻¹.

  • Aromatic C=C Stretches: A series of bands in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring itself.[15]

  • C-H Bending: Out-of-plane (oop) C-H bending vibrations in the 900-675 cm⁻¹ region can be indicative of the substitution pattern.[13][16] For a 1,2,3,5-tetrasubstituted ring with two adjacent hydrogens, a specific pattern is expected, though this can be complex.

  • Carbon-Halogen Stretches: These are found in the lower frequency region. The C-Cl stretch typically appears in the 800-600 cm⁻¹ range, while the heavier C-Br bond vibrates at an even lower frequency, often in the 600-500 cm⁻¹ range.[17]

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100 - 3000 C-H Stretch Aromatic
2980 - 2850 C-H Stretch -CH₃ (Aliphatic)
1600 - 1450 C=C Stretch Aromatic Ring
850 - 750 C-H Out-of-Plane Bend Substituted Aromatic
800 - 600 C-Cl Stretch Aryl Chloride

| 600 - 500 | C-Br Stretch | Aryl Bromide |

Integrated Spectroscopic Analysis: A Comparative Synopsis

The Synergistic Power of Combined Analysis:

  • MS provides the molecular formula (C₇H₅BrCl₂) and confirms the presence of one bromine and two chlorine atoms.

  • NMR confirms the proton and carbon count consistent with this formula (5 unique carbons, two sets of protons with a 2:3 ratio) and establishes the connectivity and symmetry of the molecule.

  • IR confirms the presence of the key functional groups (aromatic ring, methyl group, C-Cl, C-Br bonds) predicted by the structure derived from NMR and MS.

This integrated approach creates a self-validating system. For example, if the MS data did not show the correct isotopic pattern for one bromine and two chlorines, the proposed structure would be immediately invalidated, regardless of the NMR data. Conversely, if the ¹H NMR showed a complex pattern of doublets and triplets instead of two singlets, the proposed symmetrical structure would be incorrect, even if the mass was right.

Table 5: Synopsis of Spectroscopic Data for this compound

Technique Information Provided Key Expected Data
¹H NMR Proton environments, connectivity, symmetry Two singlets; Integration 2H : 3H
¹³C NMR Unique carbon environments, symmetry Five distinct signals
Mass Spec (EI) Molecular weight, elemental formula (halogens) M⁺ cluster at m/z 238-244 with characteristic BrCl₂ isotope pattern

| FTIR | Functional groups present | Aromatic C-H (>3000 cm⁻¹), Aliphatic C-H (<3000 cm⁻¹), C=C, C-Cl, C-Br stretches |

Logical Workflow for Integrated Analysis

Integrated_Workflow cluster_data Primary Data Acquisition cluster_hypo Hypothesis Generation Unknown Unknown Sample MS Mass Spectrometry Unknown->MS NMR NMR (¹H & ¹³C) Unknown->NMR IR IR Spectroscopy Unknown->IR MS_Info Molecular Formula: C₇H₅BrCl₂ MS->MS_Info NMR_Info Connectivity & Symmetry: 1,2,3,5-tetrasubstituted NMR->NMR_Info IR_Info Functional Groups: Aromatic, -CH₃, C-X IR->IR_Info Hypothesis Propose Structure: 1-Bromo-3,5-dichloro- 2-methylbenzene MS_Info->Hypothesis IR_Info->Hypothesis NMR_Info->Hypothesis Validation Validation: Are all datasets consistent? Hypothesis->Validation Conclusion Structure Confirmed Validation->Conclusion Yes

Caption: Integrated workflow combining MS, NMR, and IR for structural confirmation.

Conclusion

The spectroscopic characterization of this compound is a clear illustration of modern analytical chemistry principles. While ¹H and ¹³C NMR spectroscopy provide the most detailed structural information regarding the molecular framework and symmetry, Mass Spectrometry offers definitive confirmation of the elemental composition through its unique isotopic signature. Infrared spectroscopy serves as a rapid and effective tool for verifying the presence of the expected functional groups. Only through the thoughtful integration of these complementary techniques can a researcher or analyst achieve an unambiguous and robust structural assignment, ensuring the quality and integrity of the material for its intended application in research and development.

References

1-Bromo-3,5-dichloro-2-methylbenzene vs 1-bromo-3,5-dichlorobenzene reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Comparative Reactivity of 1-Bromo-3,5-dichloro-2-methylbenzene and 1-Bromo-3,5-dichlorobenzene

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, yield, and feasibility of a synthetic route. Halogenated aromatic compounds are foundational building blocks, yet subtle structural variations among them can lead to profound differences in chemical behavior. This guide provides a detailed comparative analysis of two such molecules: this compound and its unmethylated counterpart, 1-bromo-3,5-dichlorobenzene.

The central difference between these two compounds is the presence of a methyl group ortho to the carbon-bromine bond in this compound. This single modification introduces a combination of electronic and steric effects that significantly alters the molecule's reactivity profile. This guide will dissect these differences across several key classes of reactions, providing both theoretical rationale and practical, field-proven experimental protocols.

Structural and Physicochemical Properties

A molecule's reactivity is fundamentally governed by its structure. The key distinction here is the introduction of a methyl group, which impacts both the electronic environment of the aromatic ring and the steric accessibility of its reactive sites.

Property1-Bromo-3,5-dichlorobenzeneThis compoundAnalysis of the Difference
Molecular Weight 225.89 g/mol [1]239.92 g/mol The addition of a methyl group increases the molecular weight.
Structure Symmetrical dichlorination meta to the bromine.[2]Asymmetrical substitution with a methyl group ortho to the bromine.The methyl group breaks the molecule's symmetry.
Electronic Effects The two chlorine atoms exert a strong, collective electron-withdrawing inductive (-I) effect, deactivating the ring.[3]The methyl group is weakly electron-donating (+I effect), slightly counteracting the deactivating effect of the halogens.[4]The methyl-substituted ring is marginally more electron-rich than its counterpart, though still highly deactivated overall.
Steric Hindrance Minimal steric hindrance around the C-Br bond. The ortho positions (2 and 6) are unsubstituted.[3]Significant steric hindrance at the C-Br bond due to the adjacent bulky methyl group.This steric clash is the most critical factor influencing reactions at the bromine site.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are arguably the most common applications for aryl bromides in modern synthesis.[2][5] The rate-determining step in these reactions is typically the oxidative addition of the palladium catalyst to the carbon-halogen bond.[6]

Logical Framework for Reactivity Prediction

Caption: Factors influencing palladium cross-coupling reactivity.

Analysis:

  • 1-Bromo-3,5-dichlorobenzene: This compound is an excellent substrate for cross-coupling reactions. The two meta-chlorine atoms provide a moderate electron-withdrawing effect, which enhances the electrophilicity of the C-Br bond and facilitates oxidative addition.[2][3] The lack of ortho substituents ensures the palladium catalyst can approach the reaction site without steric impediment.

  • This compound: Reactivity is expected to be significantly lower. The primary reason is the profound steric hindrance imposed by the ortho-methyl group, which shields the C-Br bond from the bulky palladium-ligand complex.[7] While the methyl group's electron-donating nature also slightly disfavors the reaction electronically, this effect is secondary to the powerful steric blockade. Overcoming this hindrance often requires specialized, bulky phosphine ligands (e.g., Buchwald ligands) and more forcing reaction conditions.[8]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a starting point for coupling an arylboronic acid with either substrate. For this compound, higher catalyst loading, a bulkier ligand (e.g., SPhos or XPhos instead of PPh₃), and extended reaction times may be necessary.

Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the aryl bromide (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).[2]

  • Solvent Addition: Add a degassed solvent system, such as a 3:1 mixture of Toluene/Water or Dioxane/Water, via syringe.[2]

  • Reaction Execution: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Reactions with 1-bromo-3,5-dichlorobenzene are typically complete within 12-24 hours.[2] The methylated analogue may require longer times or higher temperatures.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]

Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the aromatic ring acts as a nucleophile, attacking an electrophile.[9] The substituents on the ring determine both the overall reaction rate (activation/deactivation) and the position of the incoming electrophile (regioselectivity).[4]

  • Halogens (Cl, Br): Deactivating due to their strong -I (inductive) effect, but ortho, para-directing because their +R (resonance) effect stabilizes the cationic intermediate (arenium ion) when the attack is at the ortho or para positions.[10]

  • Methyl Group (CH₃): Activating due to its +I (inductive) effect and hyperconjugation. It is strongly ortho, para-directing.[9][10]

Regioselectivity Analysis

Caption: Directing effects in electrophilic aromatic substitution.

Analysis:

  • 1-Bromo-3,5-dichlorobenzene: The entire ring is strongly deactivated by the three halogens.[3] Electrophilic substitution requires harsh conditions. All three halogens direct to positions 2, 4, and 6. Due to symmetry, substitution at any of these positions would yield the same product (1-bromo-2,4,6-trichlorobenzene), although position 4 might be slightly favored electronically.

  • This compound: The ring is still deactivated overall, but less so than its counterpart due to the activating methyl group.[4] Therefore, it will react faster in EAS reactions. The directing effects are more complex:

    • The powerful ortho, para-directing methyl group strongly activates position 6 (para) and position 3 (ortho, but already substituted).

    • The bromine directs to position 6 (para) and position 3 (ortho, substituted).

    • The chlorine at C3 directs to positions 4 (para) and 2 (ortho, substituted).

    • The chlorine at C5 directs to positions 4 (ortho) and 6 (ortho). The consensus is that positions 4 and 6 are the most likely sites of attack. Given that the methyl group is the strongest activating group on the ring, substitution is most likely to occur at the position it most strongly favors, which is position 6 .[11]

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism requires the presence of strong electron-withdrawing groups (typically -NO₂) positioned ortho or para to a leaving group (like a halogen).[12][13] These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex.[14][15]

  • 1-Bromo-3,5-dichlorobenzene: The chlorine atoms are electron-withdrawing but are positioned meta to each other. They do not effectively stabilize a Meisenheimer complex that would result from an attack on a C-Cl bond. Therefore, this compound is essentially unreactive towards SNAr under typical conditions.

  • This compound: This compound is even less reactive towards SNAr. The presence of the electron-donating methyl group would further destabilize the negatively charged intermediate, making the reaction energetically unfavorable.

Grignard Reagent Formation

The formation of a Grignard reagent involves the insertion of magnesium into a carbon-halogen bond. The reactivity follows the order C-I > C-Br > C-Cl.[3] In both target molecules, the reaction will occur exclusively at the more reactive C-Br bond.

  • 1-Bromo-3,5-dichlorobenzene: Readily forms the Grignard reagent (3,5-dichlorophenyl)magnesium bromide upon reaction with magnesium metal in an anhydrous ether solvent like THF.[16] The lack of steric hindrance allows for facile reagent formation.

  • This compound: Grignard formation is possible but may be slower or require more vigorous initiation (e.g., using an iodine crystal, gentle heating). The steric bulk of the ortho-methyl group can hinder the interaction between the C-Br bond and the surface of the magnesium metal.

Experimental Protocol: Grignard Reagent Formation

This protocol is a general procedure for Grignard reagent synthesis.

Methodology:

  • Preparation: Assemble a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet. Add magnesium turnings (1.2 equiv.) to the flask.

  • Initiation: Add a small amount of anhydrous THF to cover the magnesium. Add a small crystal of iodine to activate the magnesium surface. Add a few drops of the aryl bromide solution (1.0 equiv. dissolved in anhydrous THF) to initiate the reaction. Gentle warming may be required.

  • Addition: Once the reaction begins (indicated by bubbling and disappearance of the iodine color), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.[16]

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until all the magnesium has been consumed. The resulting grey/brown solution is the Grignard reagent and should be used immediately.

Summary and Outlook

The seemingly minor addition of a methyl group creates a significant divergence in the chemical personalities of these two molecules. This comparison underscores a fundamental principle in chemical synthesis: steric effects are often as, or more, important than electronic effects.

Reaction Type1-Bromo-3,5-dichlorobenzeneThis compoundKey Differentiating Factor
Pd Cross-Coupling More Reactive Less Reactive Steric hindrance from the ortho-methyl group impedes the catalyst.
Electrophilic Subst. Less Reactive More Reactive The activating effect of the methyl group outweighs the deactivating halogens.
Nucleophilic Subst. Inert Inert Lack of strong ortho/para activating groups for SNAr.
Grignard Formation Faster/Easier Slower/Harder Steric hindrance from the ortho-methyl group slows magnesium insertion.

For the synthetic chemist, 1-bromo-3,5-dichlorobenzene is a reliable and predictable substrate for reactions centered on the C-Br bond, particularly cross-couplings. In contrast, this compound presents a greater challenge for reactions at the C-Br bond due to steric hindrance but offers increased reactivity and specific regioselectivity in electrophilic aromatic substitution on the ring itself. The choice between them depends entirely on the desired transformation, with the ortho-methyl group serving as either a powerful directing tool or a significant steric obstacle.

References

A Comparative Guide to the Characterization of 1-Bromo-3,5-dichloro-2-methylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffolding of 1-Bromo-3,5-dichloro-2-methylbenzene

This compound is a polysubstituted aromatic compound that serves as a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a reactive bromine atom for cross-coupling reactions and two deactivating chlorine atoms, allows for selective functionalization, making it an attractive starting material for the synthesis of complex molecules in the pharmaceutical and agrochemical industries.[1] The strategic placement of the methyl group further influences the steric and electronic properties of the molecule, offering a handle for fine-tuning the characteristics of its derivatives.

This guide provides a comprehensive comparison of the characterization of three distinct classes of derivatives synthesized from this compound: a biaryl compound via Suzuki-Miyaura coupling, a diarylamine via Buchwald-Hartwig amination, and a secondary alcohol via Grignard reaction and subsequent addition to an aldehyde. By presenting detailed experimental protocols, comparative spectroscopic data, and the underlying chemical principles, this guide aims to equip researchers with the practical knowledge to synthesize and rigorously characterize novel derivatives based on this important scaffold.

Derivatization Strategies and Comparative Analysis

The reactivity of the carbon-bromine bond in this compound is significantly higher than that of the carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions, enabling selective derivatization. This selective reactivity is a cornerstone of its utility in synthetic chemistry.

Figure 1: Key derivatization pathways of this compound.

Comparative Spectroscopic Data

The following table summarizes the expected key spectroscopic data for the parent compound and its derivatives. These values are predicted based on established substituent effects and data from analogous structures.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Key Signals (δ, ppm)Expected ¹³C NMR Key Signals (δ, ppm)Expected IR Key Absorptions (cm⁻¹)
This compound C₇H₅BrCl₂239.937.3-7.5 (Ar-H, s), 2.4 (CH₃, s)140-145 (C-Br), 130-135 (C-Cl), 125-130 (Ar-CH), 20-25 (CH₃)3100-3000 (Ar C-H), 1600-1450 (C=C), 800-700 (C-Cl), 700-600 (C-Br)
3,5-Dichloro-2-methyl-1,1'-biphenyl C₁₃H₁₀Cl₂237.137.2-7.6 (Ar-H, m), 2.1 (CH₃, s)140-145 (quaternary Ar-C), 127-135 (Ar-CH), 20-22 (CH₃)3100-3000 (Ar C-H), 1600-1450 (C=C), 800-750 (C-Cl)
N-(3,5-dichloro-2-methylphenyl)aniline C₁₃H₁₁Cl₂N252.148.0-8.5 (N-H, br s), 6.8-7.5 (Ar-H, m), 2.2 (CH₃, s)140-145 (Ar-C-N), 115-135 (Ar-CH), 18-20 (CH₃)3400-3300 (N-H), 3100-3000 (Ar C-H), 1600-1500 (C=C), 1300-1200 (C-N), 800-750 (C-Cl)
(3,5-Dichloro-2-methylphenyl)(phenyl)methanol C₁₄H₁₂Cl₂O267.157.2-7.5 (Ar-H, m), 5.8 (CH-OH, d), 2.5 (OH, d), 2.1 (CH₃, s)140-145 (quaternary Ar-C), 125-130 (Ar-CH), 70-75 (CH-OH), 18-20 (CH₃)3600-3200 (O-H), 3100-3000 (Ar C-H), 1600-1450 (C=C), 1100-1000 (C-O), 800-750 (C-Cl)

Experimental Protocols and Characterization Workflows

Suzuki-Miyaura Coupling: Synthesis of 3,5-Dichloro-2-methyl-1,1'-biphenyl

This protocol details the palladium-catalyzed cross-coupling of this compound with phenylboronic acid. The reaction is expected to be selective for the C-Br bond.[2]

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Characterization A Combine Reactants: - this compound - Phenylboronic acid - Pd(PPh₃)₄ - K₂CO₃ B Add Solvents: - Toluene - Ethanol - Water A->B C Degas with Argon B->C D Heat to 80°C (12-24 h) C->D E Cool to RT D->E F Aqueous Workup (EtOAc, H₂O, Brine) E->F G Dry (Na₂SO₄) & Concentrate F->G H Column Chromatography (Silica, Hexane/EtOAc) G->H I ¹H NMR H->I J ¹³C NMR K FTIR L Mass Spectrometry

Figure 2: Workflow for the synthesis and characterization of 3,5-Dichloro-2-methyl-1,1'-biphenyl.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add a 4:1:1 mixture of toluene, ethanol, and water (10 mL).

  • Inert Atmosphere: Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, add water (20 mL) and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterization: Obtain ¹H NMR, ¹³C NMR, FTIR, and mass spectra of the purified product.

Buchwald-Hartwig Amination: Synthesis of N-(3,5-dichloro-2-methylphenyl)aniline

This protocol outlines the synthesis of a diarylamine through the palladium-catalyzed coupling of this compound and aniline.[3][4]

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox, charge a Schlenk tube with this compound (1.0 mmol), aniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), and a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol) with a suitable phosphine ligand (e.g., XPhos, 0.04 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL).

  • Reaction: Seal the tube and heat the mixture to 100 °C for 12-24 hours. Monitor the reaction by GC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the residue by column chromatography (silica gel, hexane/ethyl acetate).

  • Characterization: Characterize the product using ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry.

Grignard Reaction: Synthesis of (3,5-Dichloro-2-methylphenyl)(phenyl)methanol

This two-step protocol involves the formation of a Grignard reagent from this compound, followed by its reaction with benzaldehyde.

Grignard_Workflow cluster_grignard Grignard Reagent Formation cluster_addition Electrophilic Addition cluster_workup Workup & Purification cluster_analysis Characterization A Activate Mg turnings B Add this compound in anhydrous THF A->B C Initiate reaction (gentle heating/iodine) B->C D Maintain reflux C->D E Cool Grignard reagent to 0°C D->E F Slowly add Benzaldehyde in THF E->F G Stir at RT F->G H Quench with sat. NH₄Cl (aq) G->H I Extract with Et₂O H->I J Dry & Concentrate I->J K Purify by Chromatography J->K L ¹H NMR K->L M ¹³C NMR N FTIR O Mass Spectrometry

Figure 3: Workflow for the synthesis and characterization of (3,5-Dichloro-2-methylphenyl)(phenyl)methanol.

Step-by-Step Methodology:

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 mmol) in a flame-dried, three-necked flask under an argon atmosphere.

    • Add a small crystal of iodine.

    • In a separate flask, dissolve this compound (1.0 mmol) in anhydrous THF (10 mL).

    • Add a small portion of the aryl bromide solution to the magnesium and gently warm to initiate the reaction.

    • Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux for an additional hour.

  • Reaction with Benzaldehyde:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Slowly add a solution of benzaldehyde (1.0 mmol) in anhydrous THF (5 mL) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the product by column chromatography (silica gel, hexane/ethyl acetate).

  • Characterization: Analyze the purified alcohol by ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry.

Conclusion

The strategic derivatization of this compound offers a powerful platform for the synthesis of a diverse array of complex organic molecules. The selective reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions, as well as its ability to form Grignard reagents, provides synthetic chemists with a versatile toolkit. Accurate characterization of the resulting derivatives is paramount for confirming their structure and purity. This guide provides a framework for the synthesis and comparative characterization of key derivatives, highlighting the expected spectroscopic signatures. By understanding the principles outlined herein and utilizing the provided protocols, researchers can confidently explore the synthetic potential of this valuable building block in their drug discovery and development endeavors.

References

A Comparative Guide to the Synthesis of 1-Bromo-3,5-dichloro-2-methylbenzene for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comparative analysis of synthetic routes to 1-Bromo-3,5-dichloro-2-methylbenzene, a key intermediate for researchers and professionals in drug discovery and development. This document offers a critical evaluation of viable synthetic strategies, supported by mechanistic insights and detailed experimental protocols, to empower informed decision-making in the laboratory.

Introduction: The Significance of this compound

This compound is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. Its utility as a versatile building block stems from the strategic placement of its substituents, which allows for regioselective functionalization through various cross-coupling reactions. The differential reactivity of the bromo and chloro groups, coupled with the influence of the methyl group, provides a scaffold for the synthesis of complex molecular architectures, making it a valuable precursor for novel therapeutic agents and functional materials. The efficient and selective synthesis of this compound is therefore a critical aspect of its application in advanced research.

Comparative Analysis of Synthetic Methodologies

Two primary synthetic strategies emerge from the literature for the preparation of this compound: the Sandmeyer reaction starting from 3,5-dichloro-2-methylaniline, and the direct electrophilic bromination of 3,5-dichlorotoluene. This guide will provide a detailed examination of each approach, culminating in a recommendation based on selectivity, yield, and practicality.

ParameterSandmeyer ReactionDirect Bromination
Starting Material 3,5-dichloro-2-methylaniline3,5-dichlorotoluene
Key Transformation Diazotization followed by Sandmeyer reactionElectrophilic Aromatic Substitution
Regioselectivity High (controlled by amine position)Potentially low (mixture of isomers)
Plausible Yield Moderate to HighLow to Moderate (of desired isomer)
Reaction Complexity Multi-step, requires careful temperature controlSingle step (excluding synthesis of starting material)
Purification Generally straightforwardPotentially challenging due to isomeric byproducts

Method 1: The Sandmeyer Reaction - A Regioselective Approach

The Sandmeyer reaction is a well-established and reliable method for the introduction of a halide onto an aromatic ring via a diazonium salt intermediate.[1][2][3] This approach offers excellent regiocontrol as the position of the incoming bromine atom is predetermined by the location of the amino group on the precursor molecule.

Reaction Scheme:

Sandmeyer Reaction cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction 3,5-dichloro-2-methylaniline 3,5-dichloro-2-methylaniline Diazonium_Salt 3,5-dichloro-2-methylbenzenediazonium chloride 3,5-dichloro-2-methylaniline->Diazonium_Salt NaNO₂, HCl 0-5 °C Product This compound Diazonium_Salt->Product CuBr, HBr Direct_Bromination 3,5-dichlorotoluene 3,5-dichlorotoluene Products Mixture of brominated isomers 3,5-dichlorotoluene->Products Br₂, FeBr₃

References

A Comparative Mechanistic Guide to the Reactions of 1-Bromo-3,5-dichloro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Reactivity of a Sterically Congested Aryl Halide

1-Bromo-3,5-dichloro-2-methylbenzene is a polysubstituted aromatic compound whose synthetic utility is defined by the interplay of its distinct structural features. The presence of a bromine atom, two chlorine atoms, and a methyl group on the benzene ring creates a unique electronic and steric environment. The primary reactive site is the carbon-bromine bond, which is significantly more labile than the carbon-chlorine bonds in common transformations like cross-coupling and metal-halogen exchange. However, the ortho-methyl group and the meta-chloro group create a sterically hindered environment around this C-Br bond. This guide provides an in-depth mechanistic comparison of the key reaction pathways for this substrate, offering insights into experimental design, catalyst selection, and expected outcomes. We will explore the dominant palladium-catalyzed cross-coupling reactions, contrast them with the less favorable nucleophilic aromatic substitution, and examine the utility of metal-halogen exchange.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-N Bond Formation

For sterically hindered aryl halides, palladium-catalyzed cross-coupling reactions are the most robust and versatile methods for functionalization. The success of these transformations hinges on a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1] The key challenge with this compound is facilitating the initial oxidative addition of the sterically encumbered C-Br bond to the palladium center and ensuring efficient reductive elimination from the crowded intermediate.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a premier method for creating biaryl structures.[2][3] The mechanism, while well-established, requires careful optimization for challenging substrates.

Mechanism & Rationale: The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-limiting step for hindered substrates.[4] Subsequently, in the transmetalation step, an organic group is transferred from a boronic acid (or ester) to the palladium center. The final step, reductive elimination, forms the new C-C bond and regenerates the Pd(0) catalyst.[3]

For this compound, the choice of ligand is paramount. Bulky, electron-rich dialkylbiarylphosphine ligands (e.g., XPhos, RuPhos) are essential.[2] Their steric bulk promotes the reductive elimination step, preventing the formation of undesired side products and increasing catalyst turnover.[2] Furthermore, these ligands stabilize the monomeric Pd(0) species required for the difficult oxidative addition.[5]

Suzuki_Miyaura_Cycle pd0 L₂Pd⁰ ox_add Oxidative Addition pd0->ox_add Ar-Br pd_intermediate L₂PdII(Ar)(Br) ox_add->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation R-B(OR)₂ Base pd_intermediate2 L₂PdII(Ar)(R) transmetalation->pd_intermediate2 red_elim Reductive Elimination pd_intermediate2->red_elim dummy1 red_elim->dummy1 product Ar-R dummy1->pd0 dummy1->product dummy2

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Comparison of Catalytic Systems for Hindered Aryl Bromides

Catalyst/Ligand SystemBaseSolventTemp (°C)Typical Yield (%)Key Advantages & Rationale
Pd(OAc)₂ / XPhosK₃PO₄1,4-Dioxane/H₂O100-11085-95XPhos: Bulky biarylphosphine ligand accelerates reductive elimination and stabilizes the active Pd(0) species.[2]
Pd₂(dba)₃ / RuPhosCs₂CO₃Toluene10080-92RuPhos: Similar to XPhos, provides the necessary steric bulk for coupling sterically demanding partners.
Pd(PPh₃)₄K₂CO₃DME/H₂O9040-60PPh₃: Less bulky ligand, often results in slower reaction and lower yields for hindered substrates due to inefficient reductive elimination.
[Pd(IPr)Cl₂]₂ (NHC)K₃PO₄THF8075-88NHC Ligands: Strong σ-donors that form stable complexes, sometimes effective for hindered substrates where phosphines fail.[6]

Experimental Protocol: Suzuki-Miyaura Coupling

  • Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and K₃PO₄ (2.0 equiv).

  • Atmosphere: Seal the tube, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS until the starting aryl bromide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a base, forming a C-N bond.[7][8]

Mechanism & Rationale: The mechanism is analogous to the Suzuki coupling.[7][9] It involves oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation by the base to form a palladium amido complex, and finally, reductive elimination to yield the arylamine and regenerate the Pd(0) catalyst.[9] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is crucial for deprotonating the amine in the catalytic cycle.

Given the steric hindrance of this compound, second-generation and later biarylphosphine ligands are required. These ligands were specifically designed to facilitate the coupling of hindered substrates and less reactive aryl chlorides.[2][10]

Buchwald_Hartwig_Cycle pd0 L₂Pd⁰ ox_add Oxidative Addition pd0->ox_add Ar-Br pd_intermediate L₂PdII(Ar)(Br) ox_add->pd_intermediate amine_binding Amine Binding & Deprotonation pd_intermediate->amine_binding HNR₂ Base pd_amido L₂PdII(Ar)(NR₂) amine_binding->pd_amido red_elim Reductive Elimination pd_amido->red_elim dummy1 red_elim->dummy1 product Ar-NR₂ dummy1->pd0 dummy1->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

  • Setup: In a glovebox, add Pd₂(dba)₃ (2 mol%), a suitable biarylphosphine ligand (e.g., Xantphos, 4 mol%), and sodium tert-butoxide (1.4 equiv) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.2 equiv).

  • Atmosphere & Solvent: Seal the tube, remove it from the glovebox, and add anhydrous toluene or dioxane via syringe under an argon atmosphere.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitoring & Workup: Follow the procedures outlined in the Suzuki-Miyaura protocol for reaction monitoring and initial workup.

  • Purification: After concentrating the crude product, perform flash column chromatography on silica gel to isolate the desired arylamine.

Part 2: Nucleophilic Aromatic Substitution (SNAr) - A Disfavored Pathway

Mechanism & Rationale: The classic SNAr reaction proceeds via an addition-elimination mechanism. A nucleophile attacks the aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[11] The aromaticity is then restored by the expulsion of the leaving group.

For this mechanism to be efficient, the aromatic ring must be "activated" by potent electron-withdrawing groups (EWGs), such as -NO₂ or -CN, positioned ortho or para to the leaving group.[12] These groups are essential to stabilize the negative charge of the Meisenheimer complex through resonance.

Applicability to this compound: This substrate is a poor candidate for SNAr at any of its halogenated positions.

  • Deactivating Groups are Misplaced: The two chloro substituents are electron-withdrawing, but they are positioned meta to each other and to the bromine. They can only offer weak inductive stabilization to a Meisenheimer complex and no resonance stabilization.

  • Activating Group is Absent: There are no strong ortho or para EWGs to stabilize the anionic intermediate. The methyl group is weakly electron-donating, which further destabilizes the ring toward nucleophilic attack.

Consequently, attempting an SNAr reaction on this substrate with typical nucleophiles (e.g., alkoxides, amines) would require extremely harsh conditions (high temperature and pressure) and would likely result in low yields or a complex mixture of products. Palladium-catalyzed methods are unequivocally superior.

Part 3: Metal-Halogen Exchange: A Gateway to Organometallic Intermediates

Metal-halogen exchange provides an alternative route to functionalization by first converting the aryl halide into a potent organometallic nucleophile.

Mechanism & Rationale: This reaction typically involves treating the aryl halide with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures.[13] The mechanism involves a nucleophilic attack of the alkyl group on the halogen atom. For polyhalogenated arenes, the exchange rate is significantly faster for bromine than for chlorine.[14] Therefore, treating this compound with one equivalent of an organolithium reagent will selectively cleave the C-Br bond to form 3,5-dichloro-2-methylphenyllithium, leaving the C-Cl bonds intact.[14] This newly formed organolithium species is a strong base and nucleophile that can be trapped with various electrophiles (e.g., CO₂, aldehydes, ketones).

Metal_Halogen_Exchange start Ar-Br (this compound) exchange Bromine-Lithium Exchange start->exchange n-BuLi THF, -78 °C intermediate Ar-Li (3,5-dichloro-2-methylphenyllithium) exchange->intermediate quench Electrophilic Quench intermediate->quench 1. E⁺ (e.g., CO₂) 2. H₃O⁺ product Ar-E (e.g., Ar-COOH from CO₂) quench->product

Caption: Workflow for Metal-Halogen Exchange and Electrophilic Quench.

Experimental Protocol: Lithium-Bromine Exchange and Carboxylation

  • Setup: Add this compound (1.0 equiv) to a flame-dried, three-neck flask under an argon atmosphere. Add anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (1.05 equiv, typically 1.6 M in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Electrophilic Trap: Bubble dry CO₂ gas through the solution for 30 minutes, or pour the mixture over crushed dry ice.

  • Workup: Allow the mixture to warm to room temperature. Quench with 1 M HCl. Extract the product with diethyl ether or ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over MgSO₄, filter, and concentrate. The resulting carboxylic acid can be purified by recrystallization or column chromatography.

Conclusion and Recommendations

The reactivity of this compound is dominated by its sterically hindered carbon-bromine bond. A comparative analysis of its reaction mechanisms leads to clear strategic recommendations for synthetic chemists:

  • For C-C and C-N Bond Formation: Palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura coupling and Buchwald-Hartwig amination , are the methods of choice. Success is contingent upon using catalysts supported by bulky, electron-rich biarylphosphine ligands , which are necessary to overcome the steric hindrance of the substrate and promote efficient catalysis.

  • For Organometallic Synthesis: Lithium-bromine exchange offers a highly selective and efficient route to generate the corresponding aryllithium reagent. This intermediate serves as a powerful nucleophile for reactions with a wide range of electrophiles, providing a complementary synthetic pathway to cross-coupling.

  • Avoidance of SNAr: Nucleophilic aromatic substitution is a mechanistically unfavorable and impractical approach for this substrate due to the lack of appropriate electronic activation on the aromatic ring.

By understanding these distinct mechanistic pathways and their requirements, researchers can effectively and predictably incorporate the this compound scaffold into complex target molecules.

References

A Senior Application Scientist's Guide to Quantum Chemical Calculations for 1-Bromo-3,5-dichloro-2-methylbenzene: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern drug discovery and development, understanding the intricate electronic and structural properties of molecules is paramount.[1][2][3] 1-Bromo-3,5-dichloro-2-methylbenzene, a halogenated aromatic compound, presents a compelling case for the application of quantum chemical calculations. Its potential as a scaffold or intermediate in the synthesis of pharmacologically active compounds necessitates a deep understanding of its reactivity, stability, and intermolecular interaction potential. This guide provides a comparative analysis of quantum chemical methods for characterizing this molecule, offering insights into the rationale behind methodological choices and a practical workflow for obtaining reliable computational data.

The "Why": Rationale for Computational Scrutiny

Before delving into the "how," it is crucial to understand why we employ these sophisticated computational tools. For a molecule like this compound, quantum chemical calculations can predict a range of properties that are often difficult, time-consuming, or expensive to determine experimentally. These include:

  • Optimized Molecular Geometry: The precise three-dimensional arrangement of atoms, which is fundamental to its interaction with biological targets.

  • Electronic Properties: Insights into the molecule's reactivity, stability, and potential for intermolecular interactions are revealed through analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO gap.[4][5] A smaller HOMO-LUMO gap generally suggests higher reactivity.[4][6]

  • Molecular Electrostatic Potential (MESP): A map of the electrostatic potential on the electron density surface, which is invaluable for understanding and predicting noncovalent interactions, a key aspect of drug-receptor binding.[7][8][9][10]

  • Vibrational Frequencies: Prediction of infrared (IR) and Raman spectra, which can aid in the experimental characterization of the molecule.

Choosing the Right Tools: A Comparison of Computational Methods

The accuracy of quantum chemical calculations is intrinsically linked to the chosen theoretical method and basis set.[11] For halogenated aromatic compounds, this choice is particularly critical due to the presence of heavy atoms and the importance of noncovalent interactions.

Density Functional Theory (DFT): The Workhorse of Computational Chemistry

DFT has emerged as the most popular method for quantum chemical calculations in many areas of chemistry, including drug discovery, due to its favorable balance of accuracy and computational cost.[12] However, the accuracy of DFT is highly dependent on the chosen exchange-correlation functional.

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A widely used hybrid functional that often provides good results for a broad range of systems.

  • M06-2X (Minnesota, 2006, with double the amount of non-local exchange): A high-nonlocality functional that has shown excellent performance for noncovalent interactions, which are crucial for halogenated compounds.[13]

  • ωB97X-D (Head-Gordon group's long-range corrected functional with dispersion): This functional includes long-range corrections and an empirical dispersion term, making it well-suited for systems where dispersion forces are significant, such as in halogen bonding.[13][14]

Basis Sets: The Language of Electrons

The basis set is a set of mathematical functions used to describe the shape of the electron orbitals.[15] The choice of basis set affects the accuracy and computational cost of the calculation.[11]

  • Pople-style basis sets (e.g., 6-31G(d,p), 6-311+G(d,p)): These are popular and widely used basis sets. The addition of polarization functions (d,p) and diffuse functions (+) is important for accurately describing the electron distribution in molecules with heteroatoms and for calculating properties related to anions or excited states.

  • Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit, offering a pathway to highly accurate results, albeit at a higher computational cost.

  • def2-SVP, def2-TZVP (def2-split valence with polarization, def2-triple zeta valence with polarization): These are well-balanced and efficient basis sets from the Ahlrichs group, often providing a good compromise between accuracy and computational cost.

Recommendation for this compound:

For a good balance of accuracy and computational efficiency for this compound, a combination of the ωB97X-D functional with the def2-TZVP basis set is recommended. The inclusion of dispersion corrections in the functional is particularly important for capturing potential halogen bonding interactions. For higher accuracy, one could consider the aug-cc-pVTZ basis set.

Comparative Performance of Selected Methods

To illustrate the impact of method selection, the following table summarizes the expected performance of different DFT functional and basis set combinations for key properties of this compound. The performance is evaluated based on their known accuracy for similar halogenated aromatic systems from benchmark studies.[13][16][17][18]

Method/Basis SetGeometry OptimizationHOMO-LUMO GapMESPComputational CostOverall Recommendation
B3LYP/6-31G(d,p) GoodFairGoodLowGood for initial screening
M06-2X/6-311+G(d,p) Very GoodGoodVery GoodMediumExcellent for noncovalent interactions
ωB97X-D/def2-TZVP ExcellentVery GoodExcellentMedium-HighRecommended for high accuracy
ωB97X-D/aug-cc-pVTZ ExcellentExcellentExcellentHighBenchmark calculations

Experimental Protocols: A Step-by-Step Workflow

The following protocols outline the practical steps for performing quantum chemical calculations on this compound using a generic quantum chemistry software package like Gaussian or ORCA.[19][20][21][22]

Protocol 1: Geometry Optimization and Frequency Calculation

This protocol aims to find the lowest energy structure of the molecule and confirm it is a true minimum on the potential energy surface.

  • Molecule Building:

    • Construct the 3D structure of this compound using a molecular editor such as GaussView or Avogadro.[21][23][24]

    • Perform an initial "clean-up" or pre-optimization using molecular mechanics to obtain a reasonable starting geometry.[23]

  • Input File Preparation:

    • Create a text input file specifying the calculation details.

    • Route Section (Keywords):

      • #p OPT FREQ ωB97X-D/def2-TZVP

        • #p: Requests detailed output.

        • OPT: Specifies a geometry optimization.

        • FREQ: Requests a frequency calculation to be performed on the optimized geometry.

        • ωB97X-D/def2-TZVP: Defines the level of theory (functional and basis set).

    • Title Section: A brief description of the calculation (e.g., "this compound Opt+Freq").

    • Molecule Specification:

      • 0 1: Specifies a charge of 0 and a spin multiplicity of 1 (singlet state).

      • The Cartesian coordinates of each atom.

  • Calculation Execution:

    • Submit the input file to the quantum chemistry software.

  • Results Analysis:

    • Geometry Optimization: Verify that the optimization has converged successfully. This is typically indicated in the output file.

    • Frequency Calculation:

      • Check for the absence of imaginary frequencies. A true minimum on the potential energy surface will have zero imaginary frequencies.

      • Visualize the vibrational modes to understand the molecule's dynamic behavior.

Protocol 2: Electronic Properties and MESP Calculation

This protocol calculates the frontier molecular orbitals and the molecular electrostatic potential.

  • Input File Preparation (using the optimized geometry from Protocol 1):

    • Route Section (Keywords):

      • #p ωB97X-D/def2-TZVP POP=FULL GFINPUT

        • POP=FULL: Requests a full population analysis, which includes the energies of all molecular orbitals.

        • GFINPUT: Requests the generation of a checkpoint file that can be used for visualization.

    • Title Section: A brief description (e.g., "this compound Single Point Energy and MESP").

    • Molecule Specification:

      • 0 1

      • The optimized Cartesian coordinates from the previous calculation.

  • Calculation Execution:

    • Submit the input file to the quantum chemistry software.

  • Results Analysis:

    • HOMO-LUMO Gap:

      • Locate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) in the output file.

      • Calculate the HOMO-LUMO gap: E_gap = E_LUMO - E_HOMO.

    • Molecular Electrostatic Potential (MESP):

      • Use a visualization program (e.g., GaussView, Chemcraft, VMD) to generate the MESP surface.[25]

      • Analyze the color-coded map: red regions indicate negative electrostatic potential (electron-rich, nucleophilic sites), while blue regions indicate positive electrostatic potential (electron-poor, electrophilic sites).

Visualization of Computational Workflow

The following diagrams illustrate the logical flow of the quantum chemical calculations described above.

G cluster_prep Preparation cluster_calc Quantum Chemical Calculation cluster_analysis Analysis build Build 3D Structure (e.g., Avogadro, GaussView) preopt Pre-optimization (Molecular Mechanics) build->preopt opt_freq Geometry Optimization & Frequency Calculation (e.g., ωB97X-D/def2-TZVP) preopt->opt_freq sp_mesp Single Point Energy & MESP Calculation (using optimized geometry) opt_freq->sp_mesp Optimized Geometry geom_analysis Analyze Optimized Geometry (Bond lengths, angles) opt_freq->geom_analysis freq_analysis Analyze Frequencies (Confirm minimum, IR/Raman spectra) opt_freq->freq_analysis homo_lumo_analysis Analyze HOMO-LUMO Gap (Reactivity, stability) sp_mesp->homo_lumo_analysis mesp_analysis Analyze MESP (Intermolecular interactions) sp_mesp->mesp_analysis

Caption: Workflow for quantum chemical calculations.

G cluster_input Inputs cluster_output Outputs molecule Molecular Structure calculation Quantum Chemical Calculation molecule->calculation method Method (e.g., ωB97X-D) method->calculation basis_set Basis Set (e.g., def2-TZVP) basis_set->calculation geometry Optimized Geometry energy Energy properties Electronic Properties (HOMO, LUMO, MESP) frequencies Vibrational Frequencies calculation->geometry calculation->energy calculation->properties calculation->frequencies

Caption: Input-output relationship in quantum calculations.

Conclusion

Quantum chemical calculations provide an indispensable toolkit for the modern researcher in drug discovery and development. By carefully selecting the appropriate computational methods and following a systematic workflow, it is possible to gain profound insights into the properties of molecules like this compound. The comparison of DFT functionals and basis sets presented here serves as a guide for making informed decisions to achieve the desired balance between accuracy and computational cost. The detailed protocols and workflow visualizations offer a practical framework for applying these powerful techniques to accelerate research and development efforts.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromo-3,5-dichloro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Authored for the Modern Laboratory Professional

As researchers and developers, our focus is rightfully on innovation. However, the integrity of our work is intrinsically linked to the safety and responsibility with which we manage our chemical reagents from acquisition to disposal. 1-Bromo-3,5-dichloro-2-methylbenzene is a halogenated aromatic compound, a class of chemicals that necessitates stringent disposal protocols to protect both laboratory personnel and the environment. Mismanagement of this waste can lead to regulatory non-compliance, environmental harm, and significant safety risks.

This guide provides a direct, procedural framework for the proper disposal of this compound. It is designed to be a self-validating system, explaining the causality behind each step to empower you, the scientist, to make informed and safe decisions.

Core Chemical Profile and Hazard Assessment

A foundational understanding of the chemical's properties is non-negotiable for safe handling. This compound is a solid at room temperature and possesses specific hazards that dictate its handling and disposal requirements.

Table 1: Physicochemical Properties and GHS Hazard Classifications

PropertyValueSource
CAS Number 115615-19-5[1][2]
Molecular Formula C₇H₅BrCl₂[2][3]
Molecular Weight 239.92 g/mol [2][4]
Appearance White to off-white crystalline powder[5]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[4]

These classifications from the Globally Harmonized System (GHS) are the primary drivers for the stringent protocols that follow. The presence of bromine and chlorine atoms places this compound in the "halogenated organic" waste category, which is subject to specific and rigorous disposal regulations.[6][7]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before any handling or disposal begins, a robust defense through appropriate PPE is critical. The causality is simple: to prevent the chemical's hazards from becoming a personal injury.

  • Hand Protection : Wear chemically resistant gloves, such as nitrile or neoprene.[8] This is the primary barrier to prevent skin contact, which can cause significant irritation.[8][9]

  • Eye/Face Protection : Use tightly fitting safety goggles with side-shields.[10] This is crucial to protect against accidental splashes or dust, which can cause serious eye irritation.[9][10]

  • Skin and Body Protection : A standard laboratory coat, long pants, and closed-toe shoes are mandatory to minimize exposed skin.[8]

  • Respiratory Protection : All handling and disposal procedures must be conducted within a certified chemical fume hood.[6][11] This engineering control is essential to prevent the inhalation of dust or vapors, which may cause respiratory irritation.[6][9]

In Case of Exposure:

  • Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[12] Seek medical attention if irritation persists.[13]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[8][12] Seek immediate medical attention.

  • Inhalation : Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[8][12]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and consult a physician immediately.[8][12]

Waste Segregation and Containerization: The Critical First Step

Proper disposal begins at the point of generation. The cardinal rule for halogenated compounds is strict segregation from all other waste streams.

The Rationale for Segregation: Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to ensure the complete destruction of carbon-halogen bonds and prevent the formation of toxic byproducts like dioxins.[14][15] Commingling this waste with non-halogenated solvents contaminates the entire volume, drastically increasing disposal costs and complexity.[7]

Containerization Protocol:

  • Select the Correct Container : Use only designated, chemically compatible waste containers, typically made of high-density polyethylene (HDPE).[16]

  • Labeling is Paramount : As soon as the first drop of waste is added, the container must be labeled. The label must clearly state:

    • The words "Hazardous Waste".[6][7]

    • The full chemical name: "this compound".[6][8]

    • All other constituents and their approximate percentages.[7]

    • The relevant hazard warnings (e.g., Irritant, Toxic).[7]

  • Keep Containers Closed : Waste containers must be tightly sealed when not in use to prevent the release of vapors.[7][16]

  • Avoid Overfilling : Never fill a waste container beyond 90% of its capacity to allow for vapor expansion.[16]

Step-by-Step Disposal Procedures

Follow these methodologies for different forms of waste containing this compound.

Methodology 4.1: Disposal of Unused or Expired Pure Chemical

  • Location : Conduct all steps inside a certified chemical fume hood.

  • Container : The original, unopened, or partially used container should be used if possible. Ensure the label is intact and legible.

  • Overpack (if necessary) : If the original container is compromised, carefully place it inside a larger, sealable container (an "overpack") that is properly labeled.

  • Segregation : Place the container in your lab's designated Satellite Accumulation Area (SAA) for "Solid Halogenated Hazardous Waste".[7]

  • Documentation : Log the container for pickup by your institution's Environmental Health and Safety (EHS) department.

Methodology 4.2: Disposal of Contaminated Materials (Gloves, Weigh Boats, Wipes)

  • Collection : All solid materials that have come into direct contact with this compound are considered hazardous waste.

  • Containment : Place these items in a tough, sealable plastic bag or a designated solid waste container.

  • Labeling : Clearly label the bag or container as "Solid Halogenated Hazardous Waste" and list "this compound" as the contaminant.

  • Disposal : Place the sealed container in the appropriate SAA bin for solid hazardous waste.

Methodology 4.3: Decontamination and Disposal of "Empty" Containers An "empty" container that held this chemical is not truly empty and must be treated as hazardous waste.

  • Initial Decontamination : Inside a fume hood, rinse the container three times with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).[6]

  • Collect Rinsate : Crucially, every drop of this rinsate must be collected and disposed of as liquid halogenated hazardous waste.[6] Transfer it to the appropriate, labeled liquid waste container.

  • Final Disposal : After triple-rinsing, the container may still need to be disposed of as hazardous waste, depending on institutional policy. Deface the original label and consult your EHS office for final instructions.

Spill Management Protocol

Accidental releases require immediate and correct action to mitigate exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or ventilation is inadequate.

  • Don PPE : Before attempting any cleanup, don the full PPE detailed in Section 2.

  • Containment : Prevent the spill from spreading or entering drains.[10]

  • Cleanup :

    • For a solid spill , carefully sweep or scoop the material to avoid creating dust.[12]

    • Use an inert absorbent material (e.g., sand, vermiculite) to cover the spill.[17]

  • Collection : Collect all contaminated absorbent material and place it into a sealed, properly labeled hazardous waste container.[7]

  • Decontamination : Clean the spill area with a solvent-soaked cloth (e.g., acetone). Dispose of the cloth as hazardous waste.

  • Reporting : Report the incident to your laboratory supervisor and EHS department, as required by your institution.

Final Disposal Pathway: From Lab to Destruction

The ultimate fate of halogenated hazardous waste is managed by certified professionals. The following diagram illustrates the decision-making workflow for the proper routing of waste containing this compound.

DisposalWorkflow start_node Waste Generation (Contains this compound) decision_solid_liquid Solid or Liquid Waste? start_node->decision_solid_liquid container_solid Place in labeled 'Solid Halogenated Waste' Container decision_solid_liquid->container_solid Solid container_liquid Place in labeled 'Liquid Halogenated Waste' Container decision_solid_liquid->container_liquid Liquid storage Store in designated Satellite Accumulation Area (SAA) container_solid->storage decision_contaminated Contaminated Material (e.g., PPE, wipes)? container_liquid->storage decision_rinsate Rinsate from Glassware Cleaning? ehs_pickup Arrange Pickup by Environmental Health & Safety (EHS) storage->ehs_pickup end_node Transport to Permitted Facility for High-Temperature Incineration ehs_pickup->end_node

References

Navigating the Labyrinth of Laboratory Safety: A Guide to Personal Protective Equipment for 1-Bromo-3,5-dichloro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, halogenated aromatic compounds like 1-Bromo-3,5-dichloro-2-methylbenzene are invaluable building blocks. However, their utility is matched by their potential hazards, necessitating a profound respect for safety protocols. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), ensuring that your pursuit of scientific advancement does not come at the cost of personal safety.

A Word of Caution: The Imperative of the Specific Safety Data Sheet (SDS)

Before we proceed, it is crucial to address a critical point of scientific integrity. A specific Safety Data Sheet (SDS) for this compound was not located in a search of publicly available databases. The following recommendations are therefore extrapolated from the safety profile of a closely related analogue, 1-Bromo-3,5-dichlorobenzene , and established best practices for handling halogenated aromatic compounds.[1][2][3] This guide is intended to provide a robust starting point for risk assessment, but it is not a substitute for the specific SDS of the exact chemical you are using. Always obtain and meticulously review the SDS for any chemical prior to handling.

Decoding the Threat: Hazard Identification

Based on the data for 1-Bromo-3,5-dichlorobenzene, we can anticipate a similar hazard profile for its 2-methyl derivative. The primary threats to laboratory personnel are:

  • Skin Irritation: Direct contact can cause skin irritation.[2][3]

  • Serious Eye Irritation: Vapors and splashes pose a significant risk of serious eye irritation.[2][3]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[2][3]

The Bulwark of Safety: A Multi-Layered PPE Strategy

A comprehensive PPE strategy is not merely a checklist; it is a dynamic, risk-based approach to mitigating the identified hazards. The following table summarizes the essential PPE for handling this compound.

Protection Type Recommended PPE Rationale and Causality
Eye and Face Chemical safety goggles (meeting EN 166 standard) and a face shield.[3]Protects against splashes of the solid or solutions, and from vapors that can cause severe eye irritation.[2][3] A face shield provides an additional layer of protection for the entire face.[6]
Skin Nitrile rubber gloves (check manufacturer's breakthrough time data), a chemically resistant lab coat, and closed-toe shoes.[1][3]Prevents skin contact, which is a primary route of exposure leading to irritation.[2][3] Nitrile gloves offer good resistance to a range of chemicals, but always verify compatibility.[7] A lab coat protects underlying clothing and skin from contamination.[8]
Respiratory Use in a certified chemical fume hood.[1] If ventilation is inadequate or for large-scale operations, a NIOSH-approved respirator with organic vapor cartridges is necessary.[3]Minimizes the inhalation of vapors or dust, which can cause respiratory tract irritation.[2][3] A chemical fume hood is the primary engineering control to prevent respiratory exposure.

The Workflow of Prudence: An Operational and Disposal Plan

Adherence to a strict operational protocol is paramount. The following step-by-step guidance, when integrated with your institution's specific safety procedures, forms a self-validating system of protection.

Experimental Workflow: From Preparation to Cleanup

experimental_workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup and Disposal Phase prep_area 1. Prepare Work Area - Verify fume hood function. - Clear clutter. - Assemble all necessary equipment. don_ppe 2. Don Appropriate PPE - Safety goggles and face shield. - Nitrile gloves. - Lab coat. prep_area->don_ppe Ensure safety first weigh_transfer 3. Weigh and Transfer - Perform within the fume hood. - Use appropriate tools to minimize dust/spills. don_ppe->weigh_transfer Proceed to handling reaction 4. Conduct Reaction - Keep fume hood sash at the lowest practical height. - Monitor the reaction for any unexpected events. weigh_transfer->reaction decontaminate 5. Decontaminate Glassware - Rinse with a suitable solvent (e.g., acetone) inside the fume hood. - Collect rinsate as hazardous waste. reaction->decontaminate After reaction completion segregate_waste 6. Segregate Waste - Collect halogenated organic waste separately. - Use designated, labeled containers. decontaminate->segregate_waste dispose 7. Dispose of Waste - Follow institutional hazardous waste procedures. segregate_waste->dispose doff_ppe 8. Doff and Dispose of PPE - Remove gloves using the proper technique. - Dispose of contaminated PPE as hazardous waste. dispose->doff_ppe

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan: A Cradle-to-Grave Responsibility

The responsible disposal of chemical waste is as important as its safe handling.

  • Waste Segregation: Halogenated organic waste must be collected in a dedicated, properly labeled waste container.[1] Do not mix it with non-halogenated waste.

  • Container Management: Keep waste containers closed when not in use and store them in a well-ventilated area, away from incompatible materials.

  • Institutional Procedures: Adhere strictly to your institution's hazardous waste disposal program. This ensures compliance with local and national regulations.[5][9]

In Case of Emergency: Swift and Informed Action

Despite the best precautions, accidents can happen. Be prepared to act quickly and effectively.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5][10] Remove contaminated clothing.[11] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[5] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Spill: Evacuate the area. If the spill is small and you are trained to handle it, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[4][12] Ensure adequate ventilation. For large spills, contact your institution's emergency response team.

The Logic of Protection: A Decision-Making Framework

The selection of PPE is not a one-size-fits-all process. The following diagram illustrates the logical flow for determining the appropriate level of protection.

ppe_decision_tree cluster_assessment Hazard and Exposure Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling 1-Bromo-3,5-dichloro- 2-methylbenzene hazards Identify Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant start->hazards exposure Assess Exposure Potential: - Small scale vs. Large scale - Open vs. Closed system - Good vs. Poor ventilation hazards->exposure eye_face Eye/Face Protection: - Safety Goggles (minimum) - Face Shield (for splash risk) exposure->eye_face skin Skin Protection: - Nitrile Gloves - Lab Coat exposure->skin respiratory Respiratory Protection: - Fume Hood (primary) - Respirator (if fume hood is inadequate or unavailable) exposure->respiratory proceed Proceed with Experiment eye_face->proceed skin->proceed respiratory->proceed

Caption: A decision tree for selecting appropriate PPE based on hazard and exposure assessment.

By internalizing this guide and cultivating a culture of safety, you can confidently handle this compound and similar compounds, ensuring that your valuable contributions to science are achieved without compromising your well-being.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-3,5-dichloro-2-methylbenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-3,5-dichloro-2-methylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.